Sulfachloropyridazine (sodium)
Description
BenchChem offers high-quality Sulfachloropyridazine (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfachloropyridazine (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEICSYIVYSEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN4NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the In-Target Action of Sulfachloropyridazine Sodium: A Technical Guide to its Mechanism
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Sulfachloropyridazine sodium, a sulfonamide antibiotic. Tailored for researchers, scientists, and drug development professionals, this document elucidates its molecular interactions, offers detailed experimental protocols for mechanism validation, and presents quantitative efficacy data.
Core Mechanism: Competitive Inhibition of Dihydropteroate (B1496061) Synthase
Sulfachloropyridazine sodium exerts its bacteriostatic effect by targeting and inhibiting a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS).[1][2][3][4][5][6][7][8] Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleic acids and certain amino acids. By disrupting this pathway, Sulfachloropyridazine sodium effectively halts bacterial growth and proliferation.[1][2][4][9][10][11][12]
The mechanism is one of competitive inhibition. Sulfachloropyridazine sodium is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2][3] It competes with PABA for the active site of the DHPS enzyme. When Sulfachloropyridazine sodium binds to the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby blocking the synthesis of dihydropteroate (dihydrofolic acid).[1][2][3][4] This inhibition is specific to bacterial cells, as mammalian cells do not synthesize their own folic acid but rather obtain it from their diet, making DHPS an excellent target for selective antimicrobial therapy.
Bacterial resistance to Sulfachloropyridazine sodium can emerge through mutations in the DHPS enzyme, which reduce the binding affinity of the drug, or by the development of alternative metabolic pathways for folic acid synthesis.[1][2][3]
Visualizing the Folic Acid Synthesis Pathway and its Inhibition
The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by Sulfachloropyridazine sodium.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of Sulfachloropyridazine against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Escherichia coli | 1.96 (EC50) | [13] |
| Vibrio fischeri | 53.7 (EC50) | [13] |
Note: EC50 (half maximal effective concentration) values are presented here and are related to MIC values. Further research is needed to establish a comprehensive MIC profile for a wider range of clinically relevant bacteria.
Experimental Protocols
To validate the mechanism of action of Sulfachloropyridazine sodium, a series of key experiments can be performed. The following are detailed methodologies for these experiments.
Experimental Workflow for Mechanism of Action Validation
The overall workflow to confirm the mechanism of action involves a multi-step process from initial screening to detailed molecular interaction studies.
Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay measures the ability of Sulfachloropyridazine sodium to inhibit the enzymatic activity of DHPS.
Principle: The activity of DHPS is determined by measuring the amount of dihydropteroate produced. A common method is a coupled enzyme assay where the product, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.
Materials:
-
Purified DHPS enzyme
-
Sulfachloropyridazine sodium
-
Para-aminobenzoic acid (PABA)
-
Dihydropteridine pyrophosphate (DHPP)
-
Dihydrofolate reductase (DHFR)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Sulfachloropyridazine sodium, PABA, and DHPP in a suitable solvent (e.g., DMSO or water).
-
Prepare working solutions of all reagents in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of DHPS enzyme.
-
Varying concentrations of Sulfachloropyridazine sodium (and a vehicle control).
-
A fixed concentration of DHFR.
-
A fixed concentration of NADPH.
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a mixture of PABA and DHPP to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of the Sulfachloropyridazine sodium concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Molecular Docking of Sulfachloropyridazine with Dihydropteroate Synthase
This computational method predicts the binding conformation and interactions of Sulfachloropyridazine sodium within the active site of DHPS.
Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The quality of the docking is assessed by a scoring function that estimates the binding affinity.
Software and Resources:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD).
-
3D structure of the target protein (DHPS) from the Protein Data Bank (PDB).
-
3D structure of the ligand (Sulfachloropyridazine).
Procedure:
-
Protein Preparation:
-
Download the crystal structure of DHPS from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Generate a 3D structure of Sulfachloropyridazine.
-
Minimize the energy of the ligand structure and assign appropriate charges.
-
-
Docking Simulation:
-
Set up the docking parameters, including the grid box that encompasses the defined binding site.
-
Run the docking algorithm to generate a series of possible binding poses for Sulfachloropyridazine within the DHPS active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Sulfachloropyridazine and the amino acid residues of the DHPS active site.
-
Compare the predicted binding mode with the known interactions of the natural substrate (PABA) to support the competitive inhibition mechanism.
-
Conclusion
Sulfachloropyridazine sodium's mechanism of action is a well-defined example of competitive enzyme inhibition, providing a targeted and selective means of arresting bacterial growth. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate and confirm this mechanism, contributing to the broader understanding of sulfonamide antibiotics and aiding in the development of new antimicrobial strategies. The provided quantitative data, though limited, serves as a foundation for further efficacy studies across a wider range of bacterial pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Susceptibility of Staphylococcus aureus and Streptococcus pneumoniae Isolates from the Nasopharynx of Febrile Children under 5 Years in Nanoro, Burkina Faso - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdstest.net [cdstest.net]
- 9. Prediction of Mechanisms of Action of Antibacterial Compounds by Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of molecular docking programs for virtual screening against dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of Sulfachloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfachloropyridazine is a sulfonamide antibiotic with a broad spectrum of activity against a variety of pathogenic bacteria.[1][2] Primarily utilized in veterinary medicine, it functions as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] This guide provides a comprehensive overview of its antibacterial spectrum, supported by quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.
Antibacterial Spectrum of Sulfachloropyridazine
Sulfachloropyridazine demonstrates efficacy against both Gram-positive and Gram-negative bacteria, as well as some atypical microorganisms like Chlamydia.[1][2][3][4] Its primary application is in the treatment of infections in livestock and poultry, particularly those caused by Escherichia coli and pathogens responsible for respiratory and gastrointestinal diseases.[3][5]
Gram-Negative Activity: Sulfachloropyridazine is notably active against several Gram-negative pathogens. This includes key veterinary pathogens such as Pasteurella multocida and Bordetella bronchiseptica.[6] It also shows inhibitory effects against Escherichia coli.[2]
Gram-Positive Activity: The agent is also effective against various Gram-positive bacteria.[3][4][5] While specific MIC data for a wide range of Gram-positive species is limited in readily available literature, its general classification as a broad-spectrum antibiotic indicates activity against this group.[2]
Quantitative Antimicrobial Activity
The in vitro efficacy of Sulfachloropyridazine is quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following table summarizes available quantitative data for Sulfachloropyridazine against various bacterial species.
| Bacterial Species | Organism Type | Test Method | Metric | Value (µg/mL) | Reference(s) |
| Escherichia coli | Gram-Negative | Not Specified | EC50 | 1.96 (as mg/L) | [2] |
| Vibrio fischeri | Gram-Negative | Luminescence Inhibition | EC50 | 53.7 (as mg/L) | [2] |
| Bordetella bronchiseptica | Gram-Negative | Agar (B569324) Dilution | MIC50 | 0.5 - 8 | [6] |
| Pasteurella multocida | Gram-Negative | Agar Dilution | MIC50 | 2 - 32 | [6] |
| Haemophilus pleuropneumoniae | Gram-Negative | Agar Dilution | MIC50 | 8 - 64 | [6] |
| Streptococcus suis | Gram-Positive | Agar Dilution | MIC50 | >32 | [6] |
Mechanism of Action
Sulfachloropyridazine, like other sulfonamides, exerts its bacteriostatic effect by interfering with the de novo synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making it vital for bacterial growth and replication.
The key enzyme in this pathway targeted by Sulfachloropyridazine is dihydropteroate synthase (DHPS). Sulfachloropyridazine is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. By competitively inhibiting DHPS, Sulfachloropyridazine prevents the condensation of PABA with dihydropteridine pyrophosphate, thus blocking the production of dihydropteroic acid, a precursor to dihydrofolic acid. This ultimately leads to a depletion of tetrahydrofolate, halting bacterial DNA synthesis and cell division.
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the antibacterial spectrum of Sulfachloropyridazine. The following are detailed protocols for the agar dilution and broth microdilution methods, which are standard procedures for this purpose.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
Sulfachloropyridazine powder
-
Appropriate solvent for Sulfachloropyridazine
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Sulfachloropyridazine at a concentration that is at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Agar Plates:
-
Melt MHA and cool to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the Sulfachloropyridazine stock solution in sterile water or another appropriate diluent.
-
Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to achieve the final desired concentrations. Mix thoroughly but gently to avoid air bubbles and pour into sterile petri dishes.
-
Prepare a control plate containing no antimicrobial agent.
-
Allow the agar to solidify completely at room temperature.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10^7 CFU/mL.
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with a standardized volume (typically 1-2 µL) of the prepared bacterial suspension. Each spot should contain approximately 10^4 CFU.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of Sulfachloropyridazine that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Broth Microdilution Method
The broth microdilution method is a widely used technique that employs 96-well microtiter plates to test multiple dilutions of an antimicrobial agent simultaneously.
Materials:
-
Sulfachloropyridazine powder
-
Appropriate solvent for Sulfachloropyridazine
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U- or V-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of Sulfachloropyridazine.
-
In a 96-well plate, perform serial twofold dilutions of the antimicrobial agent in CAMHB to achieve the desired concentration range. Typically, 100 µL of broth is added to each well, and then the antimicrobial is serially diluted across the plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is determined as the lowest concentration of Sulfachloropyridazine that shows no visible turbidity (bacterial growth). The growth control well should show distinct turbidity.
-
Conclusion
Sulfachloropyridazine remains a relevant broad-spectrum antimicrobial agent, particularly in the field of veterinary medicine. Its well-defined mechanism of action, targeting the essential folic acid synthesis pathway in bacteria, provides a clear rationale for its use. This guide has provided a detailed overview of its antibacterial spectrum, supported by available quantitative data and standardized experimental protocols for its evaluation. For drug development professionals and researchers, a thorough understanding of these parameters is essential for the effective application and potential future development of sulfonamide-based antimicrobials. Further research to establish a more comprehensive MIC database against a wider range of contemporary clinical and veterinary isolates would be beneficial.
References
- 1. Antimicrobial Susceptibility of Bordetella bronchiseptica Isolates from Swine and Companion Animals and Detection of Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]
- 4. 23282-55-5 Sulfachloropyridazine sodium AKSci J10094 [aksci.com]
- 5. Comprehensive Overview of Sulfachloropyridazine Sodium in Pharmaceutical Chemistry-ZCPC [en.zcpc.net]
- 6. semanticscholar.org [semanticscholar.org]
The Pharmacokinetics of Sulfachloropyridazine in Poultry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of sulfachloropyridazine (B1682503) (SCP) in poultry. Sulfachloropyridazine is a sulfonamide antibiotic frequently utilized in the poultry industry for the treatment and prevention of bacterial and protozoal infections.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens, ensuring therapeutic efficacy, and adhering to withdrawal times to safeguard public health. This document synthesizes available data on SCP pharmacokinetics in poultry, presents it in a clear and comparative format, details experimental methodologies, and visualizes key processes.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of sulfachloropyridazine in chickens has been investigated following both intravenous (IV) and oral (p.o.) administration. The following table summarizes the key pharmacokinetic parameters derived from studies in healthy chickens. It is important to note that pharmacokinetic parameters can be influenced by factors such as the health status of the bird, with studies showing that plasma concentrations of SCP were higher and the half-life was reduced in chickens with infectious coryza.[3]
| Parameter | Intravenous (IV) Administration (50 mg/kg) | Oral (p.o.) Administration (50 mg/kg) | Reference |
| Maximum Plasma Concentration (Cmax) | - | 35.60 ± 2.10 µg/mL | [4] |
| Time to Maximum Plasma Concentration (Tmax) | - | 4.00 ± 0.25 h | [4] |
| Elimination Half-life (t½β) | 10.20 ± 0.80 h | 12.50 ± 1.10 h | [4] |
| Area Under the Curve (AUC) | 310.40 ± 25.20 µg.h/mL | 285.30 ± 22.80 µg.h/mL | [4] |
| Volume of Distribution (Vd) | 1.25 ± 0.15 L/kg | - | [4] |
| Total Body Clearance (ClB) | 0.16 ± 0.02 L/kg/h | - | [4] |
| Bioavailability (F) | - | ~92% (calculated from AUC data) | [4] |
Tissue Distribution and Residue Depletion
Understanding the distribution of sulfachloropyridazine into edible tissues and its subsequent depletion is paramount for establishing appropriate withdrawal periods. Sulfonamides, as a class, are known to be rapidly absorbed from the gastrointestinal tract and distributed to various body tissues and fluids.[1][2] The persistence of SCP residues has been noted to be significantly longer in feathers compared to edible tissues, which has implications for the use of feather meal in animal feed.[1][2][5]
The following table summarizes the concentration of sulfachloropyridazine found in various tissues of broiler chickens after a five-day oral administration of 30 mg/kg/day.
| Time After Treatment Cessation (Days) | Muscle (µg/kg) | Liver (µg/kg) | Feathers (µg/kg) | Reference |
| 7 | 20.54 | <10 (LOD) | 2858.78 | [1] |
| 14 | <5 (LOD) | <10 (LOD) | 545.61 | [1] |
| 21 | <5 (LOD) | <10 (LOD) | 183.39 | [1] |
| 32 | <5 (LOD) | <10 (LOD) | 68.45 | [1] |
| 38 | <5 (LOD) | <10 (LOD) | 35.19 | [1] |
| 55 | - | - | Depletion Time (below LOD of 10 µg/kg) | [2][5] |
LOD = Limit of Detection
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are detailed descriptions of the key experimental protocols used in the pharmacokinetic and residue depletion studies of sulfachloropyridazine in poultry.
Pharmacokinetic Study Protocol
A typical pharmacokinetic study to determine the parameters listed in the first table would follow the workflow below. This involves administering the drug both intravenously and orally to different groups of birds and then collecting blood samples at specific time points to measure the drug concentration in the plasma.
Animal Model: Healthy broiler chickens, typically around 30-45 days of age, are used.[6][7] The birds are housed in controlled environments to avoid contamination.[1]
Drug Administration:
-
Intravenous (IV): A single dose of sulfachloropyridazine (e.g., 50 mg/kg body weight) is administered into a wing vein.[4]
-
Oral (p.o.): A single dose of sulfachloropyridazine (e.g., 50 mg/kg body weight) is administered directly into the crop using an orogastric tube or gavage to ensure accurate dosing.[1][4]
Blood Sampling: Blood samples are collected from a wing vein at predetermined time points before and after drug administration. Typical time points for IV administration are 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration. For oral administration, typical time points are 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[7]
Sample Processing and Analysis:
-
Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.[7]
-
The plasma is stored at -20°C until analysis.[7]
-
The concentration of sulfachloropyridazine in the plasma samples is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][8]
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, volume of distribution, and clearance.[7]
Tissue Residue Depletion Study Protocol
The protocol for a tissue residue depletion study is designed to determine the time it takes for the drug concentration in various tissues to fall below the Maximum Residue Limit (MRL).
Animal Model and Dosing: A larger number of broiler chickens are typically used and are administered a therapeutic dose of sulfachloropyridazine orally for several consecutive days (e.g., 30 mg/kg body weight daily for 5 days).[1]
Sample Collection: Groups of birds are slaughtered at various time points after the cessation of treatment.[1] Samples of target tissues, including muscle, liver, kidney, skin with fat, and feathers, are collected from each bird.[1][9]
Sample Preparation and Analysis:
-
Tissue samples are homogenized to ensure uniformity.[5]
-
Sulfachloropyridazine is extracted from the tissue homogenates using an appropriate solvent extraction method, often followed by solid-phase extraction (SPE) for sample clean-up.[1][5]
-
The concentration of sulfachloropyridazine in the extracts is quantified using a validated LC-MS/MS method.[1][5] The method is validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2]
Data Analysis: The depletion of sulfachloropyridazine from each tissue is plotted over time, and a statistical analysis is performed to calculate the withdrawal time, which is the time required for the drug residue to deplete below the established MRL.[1]
Signaling Pathways and Logical Relationships
The pharmacokinetic processes of sulfachloropyridazine can be visualized as a logical flow from administration to elimination.
This diagram illustrates the journey of sulfachloropyridazine following oral administration. After ingestion, it is absorbed from the gastrointestinal tract into the systemic circulation. From the bloodstream, it is distributed to various tissues and may bind to plasma proteins. The drug is then metabolized, primarily in the liver, and the parent drug and its metabolites are excreted, mainly by the kidneys. The high oral bioavailability of approximately 92% suggests efficient absorption from the GI tract.[4] The volume of distribution being greater than 1 L/kg indicates that the drug is well-distributed throughout the body tissues.[4] The elimination half-life of over 10 hours for both IV and oral routes signifies a relatively moderate rate of elimination from the body.[4]
References
- 1. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 3. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic of sulfaclozine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccsenet.org [ccsenet.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of Sulfachloropyridazine Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of sulfachloropyridazine (B1682503) sodium salt, a sulfonamide antibiotic widely used in veterinary medicine. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for formulation development, pharmacokinetic studies, and ensuring optimal therapeutic efficacy. This document compiles available solubility data, details standard experimental protocols for solubility determination, and outlines the compound's mechanism of action.
Core Properties of Sulfachloropyridazine Sodium
Sulfachloropyridazine sodium is the sodium salt of sulfachloropyridazine, a synthetic antimicrobial agent. The salt form generally enhances the aqueous solubility of the parent compound. It appears as a white to light yellow crystalline powder.
-
Chemical Name: 4-amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide, monosodium salt
-
CAS Number: 23282-55-5
-
Molecular Formula: C₁₀H₈ClN₄NaO₂S
-
Molecular Weight: 306.70 g/mol
Solubility Profile of Sulfachloropyridazine Sodium
| Solvent | Temperature | Solubility | Data Type |
| Water | Not Specified | Highly Soluble / Soluble | Qualitative |
| Ethanol (B145695) | Not Specified | Highly Soluble / Slightly Soluble | Qualitative |
| Methanol | Not Specified | Slightly Soluble | Qualitative |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 1 mg/mL / Slightly Soluble | Quantitative / Qualitative |
| Dimethylformamide (DMF) | Not Specified | 1 mg/mL | Quantitative |
| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Specified | 1 mg/mL | Quantitative |
Note: The qualitative descriptions "Highly Soluble" and "Slightly Soluble" are based on descriptive terms found in technical data sheets. The conflicting descriptions for ethanol may reflect differences in experimental conditions or grades of the substance. The quantitative data lacks specific temperature information, which is a critical parameter for solubility. Further internal studies are recommended to establish a comprehensive solubility profile.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfachloropyridazine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, sulfachloropyridazine sodium effectively halts bacterial growth and replication.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure based on established methodologies.
1. Materials and Equipment:
-
Sulfachloropyridazine sodium salt (API)
-
Selected solvents (e.g., purified water, ethanol, methanol, buffer solutions)
-
Glass flasks or vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of sulfachloropyridazine sodium to a series of flasks, each containing a known volume of the desired solvent. The excess solid should be visually apparent.
-
Tightly seal the flasks to prevent solvent evaporation.
-
Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Separation:
-
After the equilibration period, remove the flasks from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the dissolved API from any remaining solid particles. This can be achieved by either:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Pass the sample through a syringe filter. Ensure the filter material does not adsorb the compound.
-
-
-
Analysis:
-
Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantify the concentration of sulfachloropyridazine sodium in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
References
The Chemical Stability of Sulfachloropyridazine in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of sulfachloropyridazine (B1682503) (SCP) in aqueous solutions. The stability of a drug substance in various environmental conditions is a critical factor in the development of safe, effective, and stable pharmaceutical formulations. This document details the degradation kinetics, pathways, and the influence of factors such as pH, temperature, and light on the stability of sulfachloropyridazine. Experimental protocols for stability-indicating analytical methods and forced degradation studies are also provided to aid researchers in their drug development efforts.
Introduction to Sulfachloropyridazine
Sulfachloropyridazine is a sulfonamide antibiotic used in veterinary medicine. Its chemical structure, characterized by a sulfonamide group, an aniline (B41778) moiety, and a chloropyridazine ring, is susceptible to various degradation pathways. Understanding the chemical stability of sulfachloropyridazine is paramount for the development of stable aqueous formulations and for predicting its environmental fate.
Factors Influencing the Stability of Sulfachloropyridazine in Aqueous Solutions
The degradation of sulfachloropyridazine in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.
Effect of pH
The pH of an aqueous solution plays a crucial role in the stability of sulfachloropyridazine. Generally, sulfonamides are more susceptible to degradation under acidic conditions. While many sulfonamides are hydrolytically stable at neutral and alkaline pH, with half-lives exceeding one year at 25°C, sulfachloropyridazine has been noted to be less stable at neutral pH compared to other sulfonamides.[1] At pH 9.0, most sulfonamides, including likely sulfachloropyridazine, are hydrolytically stable.[1]
Effect of Temperature
Temperature significantly impacts the rate of chemical degradation. An increase in temperature generally accelerates the hydrolysis of sulfonamides. For many organic compounds, a rise in temperature enhances the reaction rate of hydrolysis.
Effect of Light (Photodegradation)
Sulfachloropyridazine is susceptible to photodegradation when exposed to sunlight or UV radiation. Studies have shown that photodegradation is a major removal mechanism for sulfonamides in aqueous media. The rate of photodegradation is also influenced by pH.
Degradation Kinetics
The degradation of sulfachloropyridazine in aqueous solutions, particularly under photolytic and oxidative stress conditions, often follows pseudo-first-order kinetics.
Table 1: Photodegradation Half-lives of Sulfachloropyridazine in Aqueous Solution under Simulated Sunlight
| pH | Half-life (hours) | Reference |
| 4.0 | 1.2 | [1] |
| 7.2 | 2.3 | [1] |
Degradation Pathways
The degradation of sulfachloropyridazine can proceed through several pathways, including hydrolysis, oxidation, and photolysis. The specific degradation products formed depend on the prevailing conditions.
Hydrolytic Degradation
Under acidic or basic conditions, the primary degradation pathway is the hydrolysis of the sulfonamide bond (S-N bond). This cleavage can result in the formation of sulfanilic acid and 3-amino-6-chloropyridazine. Further degradation of these primary products can also occur.
Oxidative Degradation
In the presence of oxidizing agents or under electrochemical oxidation conditions, degradation is often initiated by the attack of hydroxyl radicals. These highly reactive species can attack multiple sites on the sulfachloropyridazine molecule, leading to a complex mixture of degradation products. Common reactions include hydroxylation of the aromatic ring and cleavage of the S-N bond.
Photolytic Degradation
Exposure to light can lead to the cleavage of the S-N bond and other photochemical reactions, resulting in various degradation products.
The following diagram illustrates the proposed primary degradation pathways of sulfachloropyridazine under hydrolytic and oxidative stress.
Caption: Proposed degradation pathways of Sulfachloropyridazine.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and for the analysis of sulfachloropyridazine and its degradation products using a stability-indicating HPLC method.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. The following protocols are based on ICH guidelines.
Table 2: Experimental Conditions for Forced Degradation of Sulfachloropyridazine
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | Room Temp. to 80°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | Room Temp. to 80°C | Up to 7 days |
| Oxidative Degradation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Room Temp. | Up to 7 days |
| Thermal Degradation | Dry heat in a calibrated oven | 60°C to 80°C | Up to 7 days |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Ambient | As per ICH guidelines |
General Procedure for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of sulfachloropyridazine in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Stress Application:
-
For hydrolytic and oxidative studies , dilute the stock solution with the respective stressor solution (HCl, NaOH, or H₂O₂) to a final concentration of about 100 µg/mL.
-
For thermal studies , expose the solid drug substance or its solution to the specified temperature.
-
For photolytic studies , expose the drug solution to a light source as specified in ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
The following diagram outlines the general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products without interference.
Table 3: Example of a Stability-Indicating HPLC Method for Sulfachloropyridazine
| Parameter | Condition |
| Chromatographic Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : pH 3.0 buffer solution (e.g., 30:70, v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation:
The stability-indicating method should be validated according to ICH Q2(R1) guidelines. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing stressed samples and ensuring that the peaks of the degradation products are well-resolved from the main drug peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The chemical stability of sulfachloropyridazine in aqueous solutions is a multifaceted issue influenced by pH, temperature, and light. While generally more stable in alkaline conditions, it exhibits susceptibility to degradation under acidic and neutral pH, as well as upon exposure to light. Understanding the kinetics and pathways of its degradation is essential for the development of stable pharmaceutical formulations. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to conduct thorough stability assessments of sulfachloropyridazine, ensuring the quality, safety, and efficacy of the final drug product.
References
Environmental Degradation Pathways of Sulfachloropyridazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the environmental degradation pathways of sulfachloropyridazine (B1682503) (SCP), a sulfonamide antibiotic frequently detected in soil and aquatic environments. Understanding its fate is critical for assessing ecological risk and developing strategies to mitigate contamination. This document outlines the primary degradation mechanisms—photodegradation, biodegradation, and hydrolysis—supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Degradation Pathways
Sulfachloropyridazine's environmental persistence is governed by its susceptibility to various abiotic and biotic transformation processes. The principal degradation routes identified are photodegradation, which appears to be the most significant mechanism in aqueous environments, followed by microbial degradation. Hydrolysis, by contrast, is a much slower process under typical environmental conditions.
Photodegradation is a primary mechanism for the removal of SCP in sunlit aquatic environments.[1] The process is influenced by factors such as pH, the presence of natural organic matter (like humic acids), and the wavelength of light.[1] Studies indicate that SCP's degradation rate under simulated sunlight increases significantly with a rise in pH.[1]
The degradation can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•) generated by photosensitizers in the water.[2][3] Advanced oxidation processes (AOPs), such as UV-C/persulfate systems, have been shown to efficiently degrade SCP, with sulfate radicals playing a major role in the process.[2][3]
Key photochemical reactions include:
-
Cleavage of the S-N bond: This is a common pathway for sulfonamides, breaking the molecule into sulfanilic acid derivatives and the pyridazine (B1198779) moiety.
-
Dechlorination: The chlorine atom on the pyridazine ring can be removed.[4]
-
Hydroxylation: The addition of hydroxyl groups to the aromatic rings.[4]
-
Oxidation: Further oxidation of the molecule can lead to mineralization.[4]
Microbial activity contributes to the transformation of sulfachloropyridazine, particularly in soil and sediment environments.[5] Several bacterial strains, such as Pseudomonas stutzeri, have been identified as capable of degrading sulfonamides.[6] The efficiency of biodegradation is dependent on environmental conditions like temperature and pH, as well as the specific microbial communities present.[6][7]
Biodegradation pathways often mirror photochemical routes, involving enzymatic reactions that lead to:
-
Hydrolysis of the amide bond. [6]
-
Cleavage of the sulfur-carbon (S-C) or sulfur-nitrogen (S-N) bonds. [4]
-
Hydroxylation and oxidation of the aromatic rings. [4]
While biodegradation occurs, some studies note that sulfonamides can be resistant to microbial breakdown, leading to their persistence in certain environments.[4][8] For instance, one study found no degradation of SCP in the dark over 72 hours, suggesting that in that specific aqueous system, photodegradation was the dominant process.[1]
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For sulfachloropyridazine, this process is generally slow and not considered a major degradation pathway under typical environmental pH and temperature conditions.[9][10] However, the rate of hydrolysis is pH-dependent, with faster degradation observed under more acidic conditions (e.g., pH 4) compared to neutral or alkaline conditions.[9] At 25°C, the half-life of many sulfonamides, including SCP, due to hydrolysis is often greater than one year.[9][10]
Theoretical studies using density functional theory (DFT) suggest two potential hydrolysis mechanisms:
-
Nucleophilic substitution at the sulfonyl group , leading to sulfanilic acid and the corresponding heterocyclic amine.
-
Nucleophilic aromatic substitution on the heterocyclic ring.
The first pathway is considered more favorable due to the larger positive charge on the sulfur atom.
Quantitative Degradation Data
The rate of degradation is often expressed as a half-life (t½), which is the time required for the concentration of a substance to decrease by half.[11] The following table summarizes quantitative data from various studies.
| Degradation Process | Matrix | Conditions | Half-life (t½) | Key Transformation Products | Reference(s) |
| Photodegradation | Milli-Q Water | Simulated Sunlight, pH 4.0 | 1.2 hours | Not specified | [1] |
| Photodegradation | Milli-Q Water | Simulated Sunlight, pH 7.2 | 2.3 hours | Not specified | [1] |
| UV-C/Persulfate | Groundwater | pH 6.3, UV-C irradiation | 100% degradation in 15 min | SO₄⁻• and HO• mediated products | [3] |
| Biodegradation | Aerobic Compost | Optimal (30-40°C), with P. stutzeri | >90% degradation in 48 hours | Amide hydrolysis, S-N cleavage products | [6] |
| Hydrolysis | Aqueous Solution | pH 7.0, 25°C | > 1 year | Not applicable (stable) | [9][10] |
| Hydrolysis | Aqueous Solution | pH 4.0, 70°C | Significantly faster than at pH 7/9 | Sulfanilic acid, 3-amino-6-chloropyridazine |
Experimental Protocols
Accurate assessment of degradation pathways relies on robust experimental and analytical methodologies.
-
Solution Preparation: Prepare aqueous solutions of sulfachloropyridazine at a known concentration (e.g., 5-20 mg/L) in a relevant matrix (e.g., ultrapure water, river water).[3][12] Adjust the pH to the desired value (e.g., 4.0, 7.0, 9.0) using dilute acid or base.[12]
-
Irradiation: Place the solutions in quartz tubes to allow for UV transmission. Irradiate using a light source that simulates sunlight (e.g., Xenon lamp) or a specific UV wavelength (e.g., UV-C lamp at 254 nm for AOPs).[12] Maintain constant temperature using a cooling system.[12]
-
Sampling: Withdraw aliquots at predetermined time intervals. For experiments involving radical scavengers, a quenching agent like methanol (B129727) may be added immediately to stop the reaction.[12]
-
Analysis: Analyze the concentration of the parent SCP and identify transformation products using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS/MS) detector.[12][13][14]
-
Kinetics: Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time. A linear plot indicates pseudo-first-order kinetics, from which the rate constant and half-life can be calculated.[2]
-
Sample Collection: Collect environmental samples (e.g., soil, sediment, or activated sludge) to serve as the microbial inoculum.
-
Microcosm Setup: In sterile flasks, combine a measured amount of the environmental sample with a sterile mineral salt medium. Spike the microcosms with a known concentration of sulfachloropyridazine.
-
Incubation: Incubate the flasks under controlled conditions (e.g., temperature, shaking, aerobic/anaerobic). Include sterile controls (with sodium azide (B81097) or autoclaved sample) to distinguish between biotic and abiotic degradation.[15]
-
Sampling and Extraction: Periodically collect samples from the microcosms. Extract SCP and its metabolites from the matrix using an appropriate solvent (e.g., acetonitrile) and clean up the extract using Solid Phase Extraction (SPE).[13]
-
Analysis: Quantify the concentration of SCP and identify metabolites using LC-MS/MS.[6]
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column.[13][15]
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol is common.[15]
-
Detection: Mass spectrometry, often with an electrospray ionization (ESI) source, is used for sensitive and selective detection and identification of the parent compound and its transformation products.[16] Monitoring is done in both positive and negative ion modes to capture a wide range of potential products.
References
- 1. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of sulfachloropyridazine by UV-C/persulfate: kinetics, key factors, degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Degradation of sulfachloropyridazine by UV-C/persulfate: kinetics, key factors, degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of sulfonamides antibiotics in lake water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental behavior of sulfadiazine, sulfamethazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. npic.orst.edu [npic.orst.edu]
- 12. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating the biodegradability of sulfamethazine, sulfamethoxazole, sulfathiazole, and trimethoprim at different stages of sewage treatment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 16. employees.csbsju.edu [employees.csbsju.edu]
In Vitro Efficacy of Sulfachloropyridazine Against Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of sulfachloropyridazine (B1682503), a sulfonamide antibiotic, against the bacterium Escherichia coli. This document outlines the compound's mechanism of action, summarizes key efficacy data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Sulfachloropyridazine is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including various strains of Escherichia coli, a common pathogen implicated in a range of infections in both humans and animals.[1][2][3] The bacteriostatic action of sulfachloropyridazine stems from its ability to interfere with a crucial metabolic pathway in bacteria, making it a subject of ongoing research and a valuable tool in veterinary medicine.[1][2]
Mechanism of Action
The antibacterial effect of sulfachloropyridazine is achieved through the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS).[4] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential component in the bacterial production of nucleic acids and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfachloropyridazine effectively blocks the folic acid synthesis pathway, thereby inhibiting bacterial growth and replication.[4][5]
dot
Caption: Sulfachloropyridazine's mechanism of action in E. coli.
Quantitative Data on In Vitro Efficacy
| Metric | Value | Organism | Source |
| EC50 | 1.96 mg/L | E. coli | [6] |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Resistance to sulfonamides, including sulfachloropyridazine, is a recognized concern. The primary mechanisms of resistance in E. coli involve alterations in the dihydropteroate synthase enzyme, which reduces the binding affinity of the drug, or the acquisition of alternative pathways for folic acid synthesis.[4] Studies have identified the prevalence of sulfonamide resistance genes, such as sul1 and sul2, in E. coli isolates from various environments.[7]
Experimental Protocols
The in vitro efficacy of sulfachloropyridazine against E. coli is primarily determined using standardized antimicrobial susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.
Principle: A paper disk impregnated with a standardized concentration of sulfachloropyridazine is placed on an agar (B569324) plate uniformly inoculated with a culture of E. coli. The drug diffuses from the disk into the agar. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.
Detailed Protocol:
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the E. coli strain to be tested from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Disk Application:
-
Aseptically apply a sulfachloropyridazine-impregnated disk to the surface of the inoculated agar plate.
-
Gently press the disk with sterile forceps to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of E. coli is introduced into wells of a microtiter plate containing serial twofold dilutions of sulfachloropyridazine in a suitable broth medium. After incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the drug that inhibits growth.
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of sulfachloropyridazine in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Prepare an E. coli inoculum as described for the Kirby-Bauer assay, adjusted to a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized and diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of sulfachloropyridazine at which there is no visible growth.
-
dot
Caption: Experimental workflows for antimicrobial susceptibility testing.
Conclusion
Sulfachloropyridazine demonstrates in vitro bacteriostatic activity against Escherichia coli by targeting the essential folic acid synthesis pathway. The efficacy of this antimicrobial agent can be reliably assessed using standardized methods such as the Kirby-Bauer disk diffusion assay and broth microdilution for MIC determination. While quantitative data in the public domain is somewhat limited, the established protocols provide a robust framework for researchers to evaluate the susceptibility of E. coli isolates to sulfachloropyridazine. The potential for resistance underscores the importance of continued surveillance and adherence to standardized testing methodologies.
References
- 1. asm.org [asm.org]
- 2. Sulfachlorpyridazine | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the spread of sulfachloropyridazine in poultry environment and its impact on Escherichia coli resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
Sulfachloropyridazine sodium salt physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Sulfachloropyridazine (B1682503) Sodium Salt
This technical guide provides a comprehensive overview of the core physical and chemical properties of sulfachloropyridazine sodium salt. Designed for researchers, scientists, and drug development professionals, this document details quantitative data, experimental protocols for key property determination, and visual representations of its mechanism of action and relevant experimental workflows.
Core Physical and Chemical Properties
Sulfachloropyridazine sodium is the sodium salt of sulfachloropyridazine, a sulfonamide antibiotic.[1] It is utilized in veterinary medicine to treat bacterial infections.[1][2][3] The compound appears as a white or pale yellow powder.[1][2]
Data Presentation: Summary of Quantitative Properties
The following table summarizes the key quantitative physical and chemical properties of sulfachloropyridazine sodium salt.
| Property | Value | Source(s) |
| CAS Number | 23282-55-5 | [1][4] |
| Molecular Formula | C₁₀H₈ClN₄NaO₂S | [1][5][6] |
| Molecular Weight | 306.70 g/mol | [1][6][7] |
| Melting Point | 262-270 °C | [2][8] |
| Boiling Point | 559.7 °C at 760 mmHg | [2] |
| Flash Point | 292.3 °C | [2] |
| Solubility | Slightly soluble in water, methanol, and DMSO.[1][2][9] | [1][2][9] |
| pKa (of Sulfachloropyridazine) | 6.10 (Uncertain) | [10] |
| Appearance | White or pale yellow powder/solid. | [1][2][4] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place. | [1][2] |
Mechanism of Action
Sulfachloropyridazine is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase.[1][11] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA). By blocking this pathway, sulfachloropyridazine inhibits bacterial growth and replication.[1][3][11][12]
Caption: Mechanism of action of Sulfachloropyridazine.
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are provided below.
Equilibrium Solubility Determination
This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based classification.[13]
Objective: To determine the equilibrium solubility of sulfachloropyridazine sodium salt in aqueous media at a controlled temperature.
Materials:
-
Sulfachloropyridazine Sodium Salt
-
Aqueous buffer solutions (pH 1.2, 4.5, 6.8)
-
Shaking incubator or water bath with temperature control (37 ± 1 °C)
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV) to quantify the solute concentration
-
pH meter
-
Filtration device (e.g., 0.45 µm syringe filters)
Methodology:
-
Preparation of Media: Prepare aqueous buffer solutions at various pH levels representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Preparation: Add an excess amount of sulfachloropyridazine sodium salt to a known volume of each buffer solution in triplicate. This ensures that saturation is reached.
-
Equilibration: Place the samples in a shaking incubator set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can establish the time required to reach equilibrium.
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, filter the supernatant to remove any remaining solid particles.
-
Quantification: Dilute the sample appropriately and determine the concentration of sulfachloropyridazine sodium salt using a validated analytical method, such as HPLC-UV.[14]
-
Data Analysis: Calculate the solubility as the mean concentration from the three replicate determinations at each pH condition.
Caption: Experimental workflow for solubility determination.
pKa Determination by Liquid Chromatography (LC)
This protocol is based on methods described for determining the pKa of sulfonamides using reversed-phase liquid chromatography.[15][16][17][18]
Objective: To determine the acid dissociation constant (pKa) of sulfachloropyridazine.
Materials:
-
Sulfachloropyridazine
-
HPLC system with a photodiode array (PDA) or UV detector
-
Reversed-phase C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer components (e.g., phosphate, acetate) to prepare mobile phases across a wide pH range (e.g., pH 2.5 to 8.0)
-
pH meter
Methodology:
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of a constant concentration of organic modifier (e.g., 30% ACN) and an aqueous buffer. Adjust the pH of the aqueous component of each mobile phase to cover the desired range.
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the first mobile phase.
-
Inject a standard solution of sulfachloropyridazine.
-
Record the retention time (t_R).
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Repeat the injection for each mobile phase pH.
-
-
Calculation of Retention Factor (k): Calculate the retention factor (k) for each pH using the formula: k = (t_R - t_0) / t_0.
-
Data Analysis:
-
Plot the retention factor (k) or log k against the mobile phase pH.
-
The resulting plot will be a sigmoidal curve.
-
The pKa corresponds to the pH value at the inflection point of the curve. This can be determined by fitting the data to a suitable nonlinear regression model (e.g., the Boltzmann equation).
-
Caption: Experimental workflow for pKa determination by LC.
Stability Testing Protocol
This protocol provides a general framework for assessing the stability of sulfachloropyridazine sodium salt as an active substance, based on EMA/CVMP guidelines.[19]
Objective: To evaluate the stability of sulfachloropyridazine sodium salt under various environmental conditions to establish a re-test period.
Materials:
-
At least two pilot-scale batches of sulfachloropyridazine sodium salt.
-
Containers and closures equivalent to those proposed for marketing.
-
Stability chambers with controlled temperature and relative humidity (RH).
-
Validated stability-indicating analytical methods (e.g., HPLC for assay and purity, Karl Fischer for water content).
Methodology:
-
Study Design:
-
Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. The duration should be sufficient to cover the proposed re-test period (e.g., 12, 24, 36 months).
-
Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH. The duration is typically 6 months.
-
-
Testing Schedule:
-
Long-term: Samples are tested at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
-
Accelerated: Samples are tested at 0, 3, and 6 months.
-
-
Stability-Indicating Parameters: At each time point, the samples should be evaluated for:
-
Appearance: Visual inspection for changes in color or physical form.
-
Assay: Quantification of the active substance.
-
Degradation Products/Impurities: Detection and quantification of any impurities.
-
Water Content: Measurement using an appropriate method like Karl Fischer titration.
-
-
Data Evaluation:
-
Assess the data for trends and variability.
-
A "significant change" is defined as a failure to meet the established specification.
-
The re-test period is determined based on the long-term data. Data from the accelerated study can be used to support the proposed re-test period.
-
Caption: Logical relationship in a stability testing study.
References
- 1. toku-e.com [toku-e.com]
- 2. Sulfachloropyridazine Sodium CAS 23282-55-5-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. CAS 23282-55-5: Sulfachloropyridazine sodium | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [precision.fda.gov]
- 6. Sulfachloropyridazine sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Sulfachlorpyridazine Sodium | C10H8ClN4NaO2S | CID 15622288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfachloropyridazine sodium, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Sulfachloropyridazine sodium | 23282-55-5 [amp.chemicalbook.com]
- 10. SULFACHLOROPYRIDAZINE CAS#: 80-32-0 [m.chemicalbook.com]
- 11. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]
- 12. Comprehensive Overview of Sulfachloropyridazine Sodium in Pharmaceutical Chemistry-ZCPC [en.zcpc.net]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
Sulfachloropyridazine: A Technical Guide to its History, Development, and Veterinary Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfachloropyridazine (B1682503) is a sulfonamide antibiotic that has been a significant tool in veterinary medicine for the treatment and control of bacterial and protozoal infections. This technical guide provides an in-depth exploration of the history, development, and multifaceted applications of sulfachloropyridazine as a veterinary drug. It details the chemical synthesis, mechanism of action, pharmacokinetic profiles in various animal species, and its clinical efficacy, particularly in combination with trimethoprim (B1683648). The guide also presents comprehensive quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and drug development professionals.
Introduction and Historical Development
The journey of sulfachloropyridazine is rooted in the broader history of sulfonamides, the first class of synthetic antimicrobial agents. Discovered in the 1930s, sulfonamides revolutionized the treatment of bacterial infections in both human and veterinary medicine.[1] The first veterinary use of a sulfonamide, sulfanilamide, was for bovine mastitis in 1937.[1] This paved the way for the development of numerous derivatives with improved efficacy, safety, and pharmacokinetic properties.
Chemical Synthesis and Properties
Sulfachloropyridazine, with the chemical formula C₁₀H₉ClN₄O₂S, is synthesized through a multi-step process.[5][6] A common synthetic route involves the condensation of 4-aminobenzene-1-sulfonyl chloride with 2-amino-6-chloropyrazine (B134898) in the presence of an acid-binding agent and an organic solvent.[6] The resulting sulfachloropyridazine can then be converted to its sodium salt to enhance water solubility for oral administration.[7]
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₄O₂S |
| Molar Mass | 284.72 g/mol [8] |
| Appearance | White to light yellow crystalline powder[7] |
| Solubility | The sodium salt is highly soluble in water[7] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfachloropyridazine, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[9] This enzyme is crucial for the de novo synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfachloropyridazine blocks the folic acid synthesis pathway.[7]
Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[9] This selective toxicity makes sulfonamides effective antimicrobial agents.
The efficacy of sulfachloropyridazine is often enhanced by combining it with trimethoprim, a dihydrofolate reductase (DHFR) inhibitor.[10] This sequential blockade of two key enzymes in the folic acid synthesis pathway results in a synergistic and bactericidal effect.
Figure 1: Folic Acid Synthesis Pathway and Inhibition by Sulfachloropyridazine and Trimethoprim.
Veterinary Applications and Efficacy
Sulfachloropyridazine is used in veterinary medicine to treat a variety of bacterial and protozoal infections in livestock and poultry.[10] It is particularly effective against infections of the respiratory, gastrointestinal, and urinary tracts.
Antibacterial Spectrum
The following table summarizes the in vitro activity of sulfachloropyridazine and its combination with trimethoprim against common veterinary pathogens. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) Values of Sulfachloropyridazine against Veterinary Pathogens
| Pathogen | Animal | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pasteurella multocida | Cattle | >32 | >32 | [11][12][13] |
| Mannheimia haemolytica | Cattle | >32 | >32 | [11][12][13] |
| Histophilus somni | Cattle | >32 | >32 | [13] |
| Actinobacillus pleuropneumoniae | Swine | >64 | >64 | [14] |
| Pasteurella multocida | Swine | 100% Resistance | 100% Resistance | [14] |
| Escherichia coli | Poultry | - | - | [10] |
Note: Data for sulfachloropyridazine alone is limited; much of the recent susceptibility testing focuses on the combination with trimethoprim. High resistance rates to sulfonamides alone are frequently reported.
Clinical Efficacy
The combination of sulfachloropyridazine and trimethoprim has demonstrated efficacy in treating various diseases:
-
Poultry: Effective against colibacillosis caused by E. coli.[10]
-
Swine: Used in the treatment of respiratory diseases.[10]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of sulfachloropyridazine can vary significantly between animal species.
Table 2: Pharmacokinetic Parameters of Sulfachloropyridazine in Different Animal Species
| Species | Route | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) | Reference(s) |
| Poultry (Broiler) | Oral | - | - | Reduced in diseased fowl | - | [15] |
| Swine | Oral | - | - | 3.1 - 4.3 (as Sulfadiazine) | 85 - 90 (as Sulfadiazine) | [6][8] |
| Cattle | - | - | - | - | - | - |
Note: Comprehensive pharmacokinetic data specifically for sulfachloropyridazine in cattle and a complete profile in swine are limited in the available literature. Data for the closely related sulfadiazine (B1682646) in swine is provided for context.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of sulfachloropyridazine against DHPS.
Principle: The activity of DHPS is measured using a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), with NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[7][16]
Materials:
-
Purified DHPS enzyme
-
Purified DHFR enzyme
-
Sulfachloropyridazine
-
p-Aminobenzoic acid (PABA)
-
Dihydropteridine pyrophosphate (DHPP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of sulfachloropyridazine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.
-
Prepare a reaction mixture in the assay buffer containing DHFR and NADPH.
-
Add the sulfachloropyridazine dilutions (and a vehicle control) to the wells of the microplate.
-
Add the DHPS enzyme to each well.
-
Pre-incubate the plate at a suitable temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding a pre-warmed mixture of the substrates, PABA and DHPP.
-
Immediately measure the absorbance at 340 nm at regular intervals.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental Workflow for DHPS Inhibition Assay.
Analysis of Sulfachloropyridazine in Animal Tissues by HPLC-MS/MS
This protocol provides a general workflow for the extraction and quantification of sulfachloropyridazine from animal tissues.
Figure 3: General Workflow for HPLC-MS/MS Analysis of Sulfachloropyridazine in Tissues.
Conclusion
Sulfachloropyridazine remains a relevant and important antimicrobial agent in veterinary medicine. Its efficacy, particularly when potentiated with trimethoprim, provides a valuable therapeutic option for the management of bacterial diseases in livestock and poultry. A thorough understanding of its history, mechanism of action, and pharmacokinetic properties is essential for its judicious and effective use, contributing to both animal health and the safety of the food supply. Further research to fill the existing gaps in quantitative efficacy and pharmacokinetic data across a broader range of species and pathogens will continue to refine its clinical application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The History of Veterinary Product Regulation | FDA [fda.gov]
- 3. Veterinary Medicinal Products Regulation | European Medicines Agency (EMA) [ema.europa.eu]
- 4. vettimes.co.uk [vettimes.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of some of the pharmacokinetic parameters of three commercial sulphadiazine/trimethoprim combined preparations given orally to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemotherapeutic activity of the combination of sulfachloropyridazine and trimethoprim against experimental colibacillosis of chickens and piglets and demonstration of the trimethoprim-induced potentiation of sulfachloropyridazine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Susceptibility of Actinobacillus pleuropneumoniae, Pasteurella multocida and Streptococcus suis Isolated from Pigs in Hungary between 2018 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Investigating the Potential Anti-Inflammatory Effects of Sulfachloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfachloropyridazine (B1682503) (SCP) is a sulfonamide antibiotic primarily utilized in veterinary medicine for its efficacy against a broad spectrum of bacterial infections.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting their growth and replication.[1] While its antibacterial properties are well-established, the potential anti-inflammatory effects of sulfachloropyridazine remain largely unexplored. However, the well-documented anti-inflammatory and immunomodulatory activities of other sulfonamide drugs, most notably sulfasalazine (B1682708), provide a strong rationale for investigating SCP as a potential anti-inflammatory agent.[3][4]
This technical guide outlines a proposed research framework to systematically evaluate the anti-inflammatory potential of sulfachloropyridazine. It details the hypothetical mechanisms of action based on related compounds, provides comprehensive experimental protocols for in vitro and in vivo validation, and presents a strategy for data analysis and visualization. The central hypothesis is that sulfachloropyridazine may modulate key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), similar to other drugs in its class.[3][5][6]
Section 1: Proposed Molecular Targets and In Vitro Evaluation
The primary hypothesis is that sulfachloropyridazine may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A standard and effective model for initial screening is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), which mimic key aspects of the innate immune response to bacterial infection.[5][7]
Inhibition of Pro-Inflammatory Mediators
Key markers of inflammation include nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE₂), produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The initial investigation would quantify the ability of sulfachloropyridazine to inhibit the production of these mediators.
Table 1: Representative Data on the Inhibition of NO and Pro-inflammatory Cytokines by Sulfachloropyridazine in LPS-Stimulated RAW 264.7 Macrophages (Note: The following data are hypothetical and presented for illustrative purposes.)
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Cell Viability (%) |
| Control | - | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 | 0 ± 0.0 | 100 ± 2.5 |
| LPS (1 µg/mL) | - | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 | 100 ± 7.3 | 98 ± 3.1 |
| Sulfachloropyridazine | 10 | 15.3 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 2.4 | 9.7 ± 1.5 | 99 ± 2.8 |
| Sulfachloropyridazine | 50 | 48.7 ± 4.5 | 42.1 ± 3.8 | 39.6 ± 4.1 | 35.2 ± 3.3 | 97 ± 3.0 |
| Sulfachloropyridazine | 100 | 75.2 ± 6.3 | 68.9 ± 5.5 | 65.4 ± 5.2 | 61.8 ± 4.9 | 95 ± 3.4 |
| Dexamethasone (10 µM) | 10 | 92.4 ± 7.1 | 88.3 ± 6.9 | 85.7 ± 7.0 | 89.1 ± 6.2 | 96 ± 2.9 |
Experimental Protocols: In Vitro Assays
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein/RNA extraction) at a density of 1x10⁵ cells/well or 1x10⁶ cells/well, respectively, and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of sulfachloropyridazine (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours for analysis of secreted mediators or for shorter time points (e.g., 30-60 minutes) for signaling pathway analysis.[8]
Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)
-
Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.[9]
Protocol 3: Cytokine Quantification (ELISA)
-
Sample Collection: Collect cell culture supernatants after the 24-hour incubation period.
-
ELISA Procedure: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8]
-
Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples.
Visualization of In Vitro Experimental Workflow
Section 2: Elucidation of Molecular Mechanisms
The anti-inflammatory effects of many sulfonamides are mediated through the inhibition of critical intracellular signaling pathways.[4][10] The primary pathways to investigate for sulfachloropyridazine are the NF-κB and MAPK pathways, which are master regulators of the inflammatory response.[11][12]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[11] Sulfasalazine has been shown to directly inhibit the catalytic activity of IKK-α and IKK-β.[3] A key objective is to determine if sulfachloropyridazine shares this mechanism.
The MAPK Signaling Pathway
The MAPK family—comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—also plays a crucial role in regulating the synthesis of inflammatory mediators.[6][7] Activation of these kinases via phosphorylation leads to the activation of transcription factors like AP-1, which work in concert with NF-κB to drive inflammation. Investigating the phosphorylation status of ERK, JNK, and p38 is essential to determine if sulfachloropyridazine affects these parallel pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Following treatment and stimulation (e.g., for 30-60 minutes), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-p65, Total p65
-
Phospho-IκBα, Total IκBα
-
Phospho-ERK, Total ERK
-
Phospho-JNK, Total JNK
-
Phospho-p38, Total p38
-
β-actin or GAPDH (as a loading control).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using software like ImageJ to determine the relative phosphorylation levels.[13]
Section 3: In Vivo Model of Acute Inflammation
To translate in vitro findings into a more complex biological system, an in vivo model of acute inflammation is necessary. The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for evaluating the efficacy of potential anti-inflammatory drugs.[14]
Carrageenan-Induced Paw Edema Model
Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The model allows for the assessment of a compound's ability to reduce edema formation over time.
Table 2: Representative Data on the Effect of Sulfachloropyridazine on Carrageenan-Induced Paw Edema in Rats (Note: The following data are hypothetical and presented for illustrative purposes.)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Vehicle Control (Saline) | - | 0.85 ± 0.07 | - |
| Carrageenan + Vehicle | - | 0.82 ± 0.06 | 0 |
| Sulfachloropyridazine | 50 | 0.59 ± 0.05 | 28.0 |
| Sulfachloropyridazine | 100 | 0.41 ± 0.04 | 50.0 |
| Indomethacin (Standard) | 10 | 0.35 ± 0.03 | 57.1 |
| p < 0.05, **p < 0.01 compared to Carrageenan + Vehicle group. |
Experimental Protocol: In Vivo Assay
-
Animals: Use male Wistar rats or Swiss albino mice (180-220 g or 20-25 g, respectively). Acclimatize the animals for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + Sulfachloropyridazine (e.g., 50 mg/kg)
-
Group 4: Carrageenan + Sulfachloropyridazine (e.g., 100 mg/kg)
-
Group 5: Carrageenan + Indomethacin (e.g., 10 mg/kg, positive control)
-
-
Drug Administration: Administer the test compounds or vehicle orally (p.o.) one hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume immediately before the injection (0h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation:
-
Increase in Paw Volume: (Paw volume at time t) - (Paw volume at 0h).
-
Percentage Inhibition of Edema: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation into the potential anti-inflammatory properties of sulfachloropyridazine. The proposed experiments are designed to systematically assess its effects on key inflammatory mediators and signaling pathways, both in vitro and in an acute in vivo model. Positive results from this research program would establish a foundation for further preclinical development, including evaluation in chronic inflammation models (e.g., DSS-induced colitis or adjuvant-induced arthritis)[14][15], detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and toxicological assessments. Uncovering a novel anti-inflammatory mechanism for a well-established veterinary drug could pave the way for its repurposing and the development of new therapeutic strategies for inflammatory diseases.
References
- 1. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potential via the MAPK signaling pathway of Lactobacillus spp. isolated from canine feces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 12. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rodent Inflammation & Immunological Disease Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 15. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Technical Guide to Sulfachloropyridazine Resistance Mechanisms in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfachloropyridazine (B1682503) (SCP), a member of the sulfonamide class of antibiotics, has been a stalwart in veterinary medicine, particularly in the poultry and livestock industries.[1] Like other sulfonamides, its mechanism of action relies on the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] This inhibition ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect. However, the extensive use of sulfachloropyridazine has inevitably led to the emergence and spread of bacterial resistance, compromising its therapeutic efficacy.[3] Understanding the molecular underpinnings of this resistance is paramount for the development of effective countermeasures and novel therapeutic strategies.
This technical guide provides an in-depth exploration of the core mechanisms governing bacterial resistance to sulfachloropyridazine. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Core Resistance Mechanisms
Bacterial resistance to sulfachloropyridazine is primarily driven by three key mechanisms: target modification, enzymatic inactivation, and active efflux. Of these, target modification is the most prevalent and well-characterized.
Target Modification: Altering the Dihydropteroate Synthase (DHPS) Enzyme
The most common form of resistance to sulfonamides, including sulfachloropyridazine, involves alterations to the target enzyme, DHPS, which prevent the antibiotic from binding effectively while preserving the enzyme's ability to bind its natural substrate, para-aminobenzoic acid (pABA).[2] This is achieved through two principal genetic strategies:
-
Acquisition of Mobile Resistance Genes (sul): Bacteria can acquire horizontally transferred genes—sul1, sul2, and sul3—that encode for highly resistant variants of the DHPS enzyme.[2] These genes are frequently located on mobile genetic elements such as plasmids and integrons, facilitating their rapid dissemination among bacterial populations.[3] The resulting Sul enzymes exhibit a significantly reduced affinity for sulfonamides.[4]
-
Mutations in the Chromosomal folP Gene: Spontaneous mutations in the chromosomal gene encoding DHPS, folP, can also confer resistance. These mutations typically result in amino acid substitutions within the active site of the enzyme, sterically hindering the binding of the larger sulfonamide molecule without significantly impacting the binding of pABA.[4]
Signaling Pathway for Target Modification-Based Resistance
Caption: Genetic basis of DHPS-mediated sulfachloropyridazine resistance.
Enzymatic Inactivation
While less common than target modification, some bacteria are capable of enzymatically degrading sulfonamides. This mechanism involves the modification of the sulfonamide molecule into an inactive form. Specific enzymes, such as flavin-dependent monooxygenases, have been implicated in the biodegradation of sulfonamides. However, the prevalence and clinical significance of this mechanism in sulfachloropyridazine resistance are not as well-documented as target-site modification.
Active Efflux
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[5][6] Overexpression of these pumps can lead to reduced intracellular concentrations of the antibiotic, thereby contributing to resistance.[7] While efflux pumps are a known mechanism of resistance for many classes of antibiotics, their specific role in sulfachloropyridazine resistance is an area of ongoing research. Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS), are known to confer resistance to multiple drugs and may play a role in sulfachloropyridazine efflux.[6][8]
Quantitative Data on Sulfachloropyridazine Resistance
The following tables summarize key quantitative data related to sulfachloropyridazine resistance.
Table 1: Prevalence of sul Genes in Sulfonamide-Resistant Bacteria from Various Environments
| Environment | Bacterial Species | sul1 Prevalence (%) | sul2 Prevalence (%) | sul3 Prevalence (%) | Reference(s) |
| Pig-Manured Soil | Mixed Isolates | >sul2 > sul3 | >sul1 > sul3 | <sul1, sul2 | [9] |
| Chicken-Manured Soil | Mixed Isolates | <sul2 | >sul1 > sul3 | <sul1, sul2 | [9] |
| Poultry (E. coli) | Escherichia coli | Lower than sul2 | Most Prevalent | Not reported | [1] |
| Manured Agricultural Soil | Mixed Isolates | 23 | 18 | 9 | [3] |
Table 2: Kinetic Parameters of Wild-Type and Mutant Dihydropteroate Synthase (DHPS) Enzymes
| Enzyme Source | DHPS Allele/Mutant | Km for pABA (µM) | Ki for Sulfadoxine (B1681781) (µM) | Fold Increase in Ki | Reference(s) |
| P. falciparum | Sensitive | 1.5 ± 0.2 | 0.14 ± 0.02 | 1 | [10] |
| P. falciparum | Resistant (mutations) | 12.0 ± 1.2 | 112 ± 15 | ~800 | [10] |
| B. anthracis | Wild-Type | 1.8 ± 0.2 | - | - | [11][12] |
| B. anthracis | F33L Mutant | 1.7 ± 0.3 | - | - | [11][12] |
| B. anthracis | S66A Mutant | 14 ± 2 | - | - | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of sulfachloropyridazine resistance. The following section outlines key experimental protocols.
Experimental Workflow for Characterizing Sulfachloropyridazine Resistance
Caption: A generalized workflow for investigating SCP resistance.
Phenotypic Susceptibility Testing
This method provides a qualitative assessment of antimicrobial susceptibility.[13][14]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[13]
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar (B569324) plate with the bacterial suspension.[15][16]
-
Disk Application: Aseptically place a sulfachloropyridazine-impregnated disk onto the agar surface.[15]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[15]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around the disk in millimeters.[14]
-
Interpretation: Compare the zone diameter to standardized charts (e.g., from CLSI) to determine if the isolate is susceptible, intermediate, or resistant.[14]
This method provides a quantitative measure of the minimal concentration of an antibiotic that inhibits bacterial growth.[17][18]
-
Antibiotic Dilution Series: Prepare a two-fold serial dilution of sulfachloropyridazine in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[17][19]
-
Inoculum Preparation: Adjust the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL in each well.[20]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).[17]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of sulfachloropyridazine that completely inhibits visible bacterial growth.[20]
Genotypic Characterization
This protocol is for the detection of sul1, sul2, and sul3 genes.[21]
-
DNA Extraction: Extract genomic DNA from the bacterial isolate.
-
PCR Reaction Mixture: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for sul1, sul2, and sul3.
-
Thermal Cycling:
-
Initial Denaturation: 94-95°C for 5 minutes.
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30-45 seconds (optimize for specific primers).
-
Extension: 72°C for 1 minute per kb of the expected product size.
-
-
Final Extension: 72°C for 5-10 minutes.[22]
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to visualize the presence of bands corresponding to the expected sizes of the sul gene amplicons.[23]
This method is used to quantify the expression levels of sul genes or efflux pump genes.[24][25]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from bacterial cultures grown with and without sub-inhibitory concentrations of sulfachloropyridazine. Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up a qPCR reaction with a fluorescent dye (e.g., SYBR Green) or a probe-based system, using primers specific for the target genes and a reference housekeeping gene.
-
Thermal Cycling and Data Acquisition: Perform the qPCR according to the instrument's protocol, including a melt curve analysis for SYBR Green assays.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated to the untreated samples.[25]
Functional Analysis of Resistance Mechanisms
This technique is used to introduce specific mutations into the folP gene to study their effect on sulfachloropyridazine resistance.[26][27]
-
Primer Design: Design complementary primers containing the desired mutation.[28][29]
-
PCR Amplification: Amplify the entire plasmid containing the wild-type folP gene using a high-fidelity DNA polymerase.[29][30]
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.[27]
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Sequence the recovered plasmids to confirm the presence of the desired mutation.
This protocol allows for the production of large quantities of DHPS enzyme for kinetic studies.[31][32]
-
Cloning: Clone the wild-type or mutant folP/sul gene into an expression vector (e.g., pET vector).[33]
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[31]
-
Induction of Expression: Grow the bacterial culture and induce protein expression with IPTG.[31]
-
Cell Lysis and Purification: Lyse the cells and purify the DHPS enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[32]
This assay measures the kinetic parameters of the purified DHPS enzyme.[34][35]
-
Reaction Mixture: Prepare a reaction mixture containing buffer, the purified DHPS enzyme, and varying concentrations of the substrate pABA.
-
Initiation of Reaction: Start the reaction by adding the second substrate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP).
-
Measurement of Product Formation: Monitor the reaction progress. A coupled spectrophotometric assay can be used where the product, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored at 340 nm.[34]
-
Data Analysis: Determine the Michaelis-Menten constant (Km) for pABA and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.[36]
-
Inhibition Studies: To determine the inhibition constant (Ki) for sulfachloropyridazine, perform the assay with a fixed concentration of pABA and varying concentrations of the inhibitor.
Conclusion
Bacterial resistance to sulfachloropyridazine is a multifaceted problem predominantly driven by the acquisition of sul genes and mutations in the folP gene, leading to a modified DHPS enzyme with reduced drug affinity. While less characterized, enzymatic degradation and active efflux may also contribute to the resistance phenotype. A combination of phenotypic, genotypic, and functional analyses is essential for a comprehensive understanding of the resistance mechanisms at play in a given bacterial isolate. The detailed protocols and data presented in this guide provide a robust framework for researchers to investigate sulfachloropyridazine resistance, aiding in the surveillance of resistance trends and the development of novel strategies to overcome this significant challenge in both veterinary and public health.
References
- 1. Assessing the spread of sulfachloropyridazine in poultry environment and its impact on Escherichia coli resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevalence of Sulfonamide Resistance Genes in Bacterial Isolates from Manured Agricultural Soils and Pig Slurry in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China | PLOS One [journals.plos.org]
- 10. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asm.org [asm.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices - Analyst (RSC Publishing) DOI:10.1039/D2AN00305H [pubs.rsc.org]
- 21. 4-Gene Standard Uniplex PCR Protocol for Antibiotic Resistance Genes and Determinants sul1, erm(B), ctx-m32... [protocols.io]
- 22. genscript.com [genscript.com]
- 23. 标准 PCR 程序 [sigmaaldrich.com]
- 24. Multiplex real-time PCR assays to detect Stenotrophomonas maltophilia carrying sul1, sul2, and sul3 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. assaygenie.com [assaygenie.com]
- 27. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 28. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 29. bowdish.ca [bowdish.ca]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Cloning and heterologous expression of Plasmodium ovale dihydrofolate reductase-thymidylate synthase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Heterologous expression and characterization of the bifunctional dihydrofolate reductase-thymidylate synthase enzyme of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cloning, sequencing, and enhanced expression of the dihydropteroate synthase gene of Escherichia coli MC4100 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sulfachloropyridazine in Animal Feed using HPLC-UV
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Sulfachloropyridazine in various animal feed matrices. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for routine quality control and regulatory compliance monitoring, offering excellent linearity, accuracy, and precision.
Introduction
Sulfachloropyridazine is a sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock.[1] The presence of antibiotic residues in animal feed is a significant concern for animal health, human food safety, and the potential development of antimicrobial resistance. Regulatory bodies in many countries have established maximum residue limits (MRLs) for veterinary drugs in animal feed and food products.[2] Consequently, sensitive and reliable analytical methods are crucial for the routine monitoring of Sulfachloropyridazine levels in feed to ensure compliance and safeguard public health. This application note presents a validated HPLC-UV method for the accurate quantification of Sulfachloropyridazine in animal feed.
Materials and Methods
Reagents and Standards
-
Sulfachloropyridazine reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (88%)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Blank animal feed for matrix-matched calibration
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
pH meter
-
Syringe filters (0.45 µm)
Experimental Protocols
Standard Solution Preparation
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Sulfachloropyridazine reference standard and dissolve in a 25 mL volumetric flask with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Homogenization: Grind a representative sample of the animal feed to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 1 minute and then shake for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.
-
Elute the Sulfachloropyridazine with 5 mL of acetonitrile.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions
The chromatographic analysis is performed using the following parameters:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Run Time | 10 minutes |
Workflow Diagram
References
Application Note: LC-MS/MS Protocol for Detecting Sulfachloropyridazine Residues in Fish Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfachloropyridazine (B1682503) (SCP) is a sulfonamide antibiotic used in aquaculture to treat and prevent bacterial diseases. The potential for SCP residues to remain in fish tissue poses a risk to consumers, necessitating sensitive and reliable analytical methods for monitoring. This document details a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of sulfachloropyridazine residues in various fish tissues. The method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation procedure, which offers high recovery and efficiency.[1][2][3]
Principle
The method involves the extraction of sulfachloropyridazine from homogenized fish tissue using an acidified organic solvent. The extract is then subjected to a dispersive solid-phase extraction (d-SPE) cleanup to remove matrix interferences such as fats and pigments. The final extract is analyzed by LC-MS/MS, where the compound is separated chromatographically and then detected with high selectivity and sensitivity using Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to a matrix-matched calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Standards: Sulfachloropyridazine (SCP) certified standard, ¹³C₆-Sulfamethazine (¹³C₆-SMZ) or other suitable stable isotope-labeled internal standard (IS).[4][5]
-
Solvents: Acetonitrile (B52724) (ACN) and Methanol (B129727) (MeOH), LC-MS grade.
-
Reagents: Formic acid (FA), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and primary secondary amine (PSA) sorbent.
-
Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, nitrogen evaporator, LC-MS/MS system.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve SCP and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with a methanol/water mixture to prepare intermediate and working standard solutions for spiking and calibration curves.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of ¹³C₆-SMZ at a suitable concentration (e.g., 100 ng/mL) in methanol/water.
3. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 2-5 g of homogenized fish tissue into a 50 mL polypropylene (B1209903) centrifuge tube.[3][6]
-
Fortification: Spike the sample with the internal standard solution and vortex briefly. For recovery experiments, spike blank samples with SCP standard solutions at various concentration levels.
-
Extraction:
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 10 minutes at 4 °C.[6][7]
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1-2 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).[6]
-
Vortex for 1 minute and then centrifuge at ≥10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer an aliquot of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.[2][3]
-
4. LC-MS/MS Instrumental Analysis
The following are typical starting conditions and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 35 - 40 °C[5] |
| Injection Volume | 5 - 10 µL |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Source Temperature | 450 - 550 °C[5][9] |
| Ion Spray Voltage | 3500 - 5000 V[5][9] |
| Precursor Ion (Q1) | m/z 285.1 |
| Product Ions (Q3) | m/z 156.1 (Quantifier), m/z 108.1 (Qualifier) |
| Collision Energy (CE) | Optimized for specific instrument (typically 15-30 eV) |
Data Presentation
Table 3: Summary of Method Validation Parameters
The performance of the method should be validated according to regulatory guidelines (e.g., EU Commission Decision 2002/657/EC).[1] Typical performance data from published methods are summarized below.
| Parameter | Typical Value Range | Source(s) |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.01 - 5 µg/kg | [2][4][5] |
| Limit of Quantitation (LOQ) | 0.02 - 15 µg/kg | [2][5][10] |
| Recovery | 80 - 116% | [2][11] |
| Precision (RSD) | < 15% | [2][11] |
Visualization
Caption: Workflow for LC-MS/MS analysis of Sulfachloropyridazine in fish.
References
- 1. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of 24 Sulfonamide Antibiotics in Fish Products by QuEChERS with Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry [agris.fao.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. Single-laboratory validation study of rapid analysis method for multi-class veterinary drugs in milk, fish and shellfish by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: Solid-Phase Extraction for the Determination of Sulfachloropyridazine in Environmental Water Samples
Introduction
Sulfachloropyridazine (B1682503) (SCP) is a sulfonamide antibiotic used in both human and veterinary medicine.[1] Its presence in environmental water bodies, stemming from various sources, is a growing concern due to the potential for antibiotic resistance development and adverse ecological effects. Accurate and sensitive monitoring of SCP in water is therefore crucial. This application note details a robust solid-phase extraction (SPE) protocol coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of sulfachloropyridazine in various water matrices. The described method offers high recovery and low detection limits, making it suitable for routine environmental monitoring.
Experimental Protocols
This section outlines the detailed methodology for the extraction and analysis of sulfachloropyridazine from water samples.
Materials and Reagents
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 500 mg, 6 mL) are recommended for their broad retention of sulfonamides.[1][2] Other cartridges like Agilent BondElut PPL have also been shown to be effective.[2]
-
Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid, ammonium (B1175870) hydroxide, and ethylenediaminetetraacetic acid (EDTA).
-
Standards: Analytical standards of sulfachloropyridazine and its corresponding isotopically labeled internal standard (e.g., ¹³C₆-Sulfachloropyridazine).
-
Sample Collection Vessels: Amber glass bottles to prevent photodegradation.
-
Equipment: Volumetric flasks, pipettes, filtration apparatus with 0.45 µm filters, SPE vacuum manifold, and a sample concentrator/evaporator.
Sample Preparation
-
Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended particulate matter.[1]
-
Chelation: Add EDTA to the water sample to a final concentration of 0.5 g/L to minimize the interference of metal ions.[2][3]
-
pH Adjustment: Adjust the pH of the water sample to a range of 4 to 7.[2]
-
Fortification: Spike the samples with an isotopically labeled internal standard to a final concentration of 40 ng/L.[2]
Solid-Phase Extraction Procedure
-
Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of pure water.[4] Ensure the cartridge does not go dry.
-
Sample Loading: Load the prepared water sample (typically 200 to 1000 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[2]
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of pure water to remove any co-adsorbed impurities.[2]
-
Cartridge Drying: Dry the cartridge thoroughly under a high vacuum for at least 10 minutes.
-
Elution: Elute the retained analytes by passing 8 mL of methanol containing 2% aqueous ammonia (B1221849) through the cartridge in two 4 mL aliquots.[2] Collect the eluate in a clean tube.
Eluate Processing and Instrumental Analysis
-
Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried residue with 1 mL of a suitable solvent mixture, such as water/acetonitrile (60/40), and vortex thoroughly.[5]
-
Analysis: Analyze the reconstituted sample by LC-MS/MS. Chromatographic separation can be achieved using a C18 or similar reversed-phase column.
Data Presentation
The following table summarizes the quantitative data for the analysis of sulfachloropyridazine and other sulfonamides in water samples using SPE-LC-MS/MS methods.
| Analyte | Matrix | SPE Cartridge | Recovery (%) | LOQ (ng/L) | Linearity (µg/L) | Reference |
| Sulfachloropyridazine & 18 other Sulfonamides | Surface Water | Agilent BondElut PPL | 80 - 90 | Not Specified | 0.5 - 100 | [2] |
| Sulfachloropyridazine & 16 other Sulfonamides | Pure, Tap, River, and Seawater | CNW Poly-Sery HLB | 79 - 118 | 10 - 50 | 0.05 - 100 | [3] |
| Sulfachloropyridazine & other veterinary drugs | Water | Strata-X | > 90 | Not Specified | Not Specified | [6] |
| Sulfachloropyridazine & other antibiotics | Water | Waters Oasis HLB | 25 - 100 | 2 - 360 | Not Specified | [7] |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of Sulfachloropyridazine.
Caption: Key factors influencing the efficiency of the solid-phase extraction process.
References
- 1. benchchem.com [benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
Quantitative Analysis of Sulfachloropyridazine Residues in Chicken Feathers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of sulfachloropyridazine (B1682503) (SCP) in chicken feathers. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high accuracy and reliability for residue monitoring and pharmacokinetic studies.
Introduction
Sulfachloropyridazine is a sulfonamide antibiotic frequently used in the poultry industry. Monitoring its residues is crucial for food safety and to understand its pharmacokinetics. Chicken feathers have emerged as a valuable, non-invasive matrix for detecting and quantifying drug residues, as they can indicate past exposure over a longer period than traditional matrices like muscle or liver tissue.[1][2][3][4] Studies have shown that sulfachloropyridazine can persist in feathers for up to 55 days after treatment has ended, often at higher concentrations than in edible tissues.[1][2][5] This makes feathers an effective tool for monitoring the use of this antimicrobial and preventing its re-entry into the food chain through feather meal, a common ingredient in animal feed.
Logical Pathway of Sulfachloropyridazine Deposition in Feathers
The presence of sulfachloropyridazine in feathers is primarily due to its incorporation from the bloodstream during the feather's growth phase. This internal deposition pathway ensures that the drug is integrated into the keratin (B1170402) structure of the feather, providing a long-term record of exposure.
Caption: Logical workflow of SCP deposition in chicken feathers.
Experimental Protocols
The following protocols are based on a validated method for the detection and quantification of sulfachloropyridazine in chicken feathers using LC-MS/MS.[1][2]
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.
-
Sample Homogenization:
Extraction of Sulfachloropyridazine
This solid-liquid extraction method is designed to efficiently isolate SCP from the complex feather matrix.[6]
-
Initial Extraction:
-
Weigh 2 ± 0.02 g of the homogenized feather sample into a 50-mL polypropylene (B1209903) tube.[6]
-
Fortify the sample with an internal standard solution (e.g., ¹³C₆-Sulfamethazine) and let it rest for 15 minutes.[1][6]
-
Add 40 mL of ethyl acetate (B1210297) to the tube.[6]
-
Vortex the mixture for 15 minutes, followed by sonication for 5 minutes.[1][2]
-
-
Supernatant Processing:
Solid-Phase Extraction (SPE) Cleanup
SPE is employed to remove interfering substances from the sample extract before chromatographic analysis.
-
Column Conditioning:
-
Use an aromatic sulfonic acid SPE cartridge (6 mL, 500 mg).[1][2]
-
Condition the cartridge with 6 mL of hexane (B92381) followed by 6 mL of ethyl acetate.[1][2]
-
-
Sample Loading and Elution:
-
Final Preparation:
Experimental Workflow Diagram
Caption: Workflow for SCP analysis in chicken feathers.
Quantitative Data and Method Validation
The analytical method has been validated according to the European Union Commission Decision 2002/657/EC, assessing parameters such as selectivity, specificity, linearity, recovery, and precision.[1]
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Feathers | 10 µg/kg | [1][2] |
| Muscle | 5 µg/kg | [1][2] | |
| Liver | 10 µg/kg | [1][2] | |
| Limit of Quantification (LOQ) | Feathers | 14.6 µg/kg | [2] |
| Muscle | 6.2 µg/kg | [2] | |
| Liver | 12.7 µg/kg | [2] | |
| Linearity (R²) | Feathers | > 0.98 | [2] |
| Muscle & Liver | > 0.96 | [2] | |
| Calibration Range | Feathers, Muscle, Liver | 10 - 100 µg/kg | [1][2] |
| Depletion Time | Feathers | 55 days | [1] |
Instrumentation and Chromatographic Conditions
The analysis is performed using a liquid chromatograph coupled to a triple-quadrupole mass spectrometer.[6]
-
Analytical Column: A Symmetry C8 column (3.5µm, 2.1 x 100mm) or equivalent is suitable for separation.[6]
-
Mobile Phase: A gradient elution using a mobile phase of methanol/5 mM aqueous ammonium (B1175870) acetate and 0.1% formic acid is effective.
-
Detection: The mass spectrometer is operated in positive ion mode, monitoring specific transitions for sulfachloropyridazine and the internal standard.
Conclusion
The quantitative analysis of sulfachloropyridazine in chicken feathers using LC-MS/MS is a robust and reliable method for monitoring drug residues in poultry. The extended detection window offered by the feather matrix provides significant advantages for regulatory surveillance and pharmacokinetic research. The detailed protocols and validated performance characteristics presented here offer a solid foundation for the implementation of this analytical approach in a laboratory setting.
References
- 1. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 3. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pilot Study on the Deposition of Drugs in Dental Tissues as Alternative Matrices for Forensic Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of Birds (15): Bird Feathers as Bioindicators - 10,000 Birds [10000birds.com]
- 6. researchgate.net [researchgate.net]
Method development for simultaneous analysis of Sulfachloropyridazine and Trimethoprim
Application Note: Simultaneous Analysis of Sulfachloropyridazine (B1682503) and Trimethoprim (B1683648)
Introduction
Sulfachloropyridazine (SCP) and Trimethoprim (TMP) are frequently used in combination in veterinary medicine due to their synergistic antibacterial effects. The combination is effective against a wide range of Gram-positive and Gram-negative bacteria. The development of a simple, rapid, and reliable analytical method for the simultaneous determination of these two compounds in pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note details a validated High-Performance Liquid Chromatography (HPLC) method and a UV-Vis Spectrophotometric method for the simultaneous analysis of SCP and TMP.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method provides a sensitive and specific approach for the simultaneous quantification of Sulfachloropyridazine and Trimethoprim.[1][2][3] This method is particularly suitable for the analysis of these compounds in veterinary formulations.
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | Thermoscientific Hypersil-C18 |
| Mobile Phase | Acetonitrile (B52724) : pH 3.0 Buffer Solution (30:70, v/v) |
| Flow Rate | 0.8 mL/min[2][3] |
| Detection Wavelength | 272.0 nm[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines, and the results are summarized below.
| Validation Parameter | Sulfachloropyridazine (SCP) | Trimethoprim (TMP) |
| Linearity Range (µg/mL) | 1.0 - 100.0[1][2][3] | 0.5 - 40.0[1][2][3] |
| Retention Time (min) | 4.37[1][2][3] | 2.60[1][2][3] |
| Limit of Detection (LOD) (µg/mL) | 0.05[1][2][3] | 0.18[1][2][3] |
| Accuracy (% Recovery) | 99 - 105%[1] | 99 - 105%[1] |
| Precision (% RSD) | Intra-day: ≤ 1.0%, Inter-day: ≤ 2.3%[1] | Intra-day: ≤ 2.5%, Inter-day: ≤ 2.3%[1] |
UV-Vis Spectrophotometric Method
For a simpler and more cost-effective approach, a UV-Vis spectrophotometric method using simultaneous equations can be employed for the determination of Sulfadiazine (a related sulfonamide) and Trimethoprim.[4] This method can be adapted for Sulfachloropyridazine and Trimethoprim by determining their specific absorbance maxima.
Spectrophotometric Conditions
| Parameter | Condition |
| Solvent | Methanol[4] |
| Wavelength for TMP | 265 nm[4] |
| Wavelength for Sulfadiazine (adaptable for SCP) | 289 nm[4] |
| Instrument | Teccomp UV-2301 double beam UV/Vis spectrophotometer[4] |
Method Validation Summary (for Sulfadiazine and Trimethoprim)
| Validation Parameter | Sulfadiazine (SDA) | Trimethoprim (TMP) |
| Linearity Range (µg/mL) | 9.08 - 41[4] | 2 - 9[4] |
| Accuracy (% Recovery) | - | 98.20 - 99.25[4] |
| Precision (% RSD) | Intra-day: 0.229, Inter-day: 0.212[4] | Intra-day: 0.380, Inter-day: 0.328[4] |
| Ruggedness (% RSD) | 0.440[4] | 0.569[4] |
Experimental Protocols
Protocol 1: HPLC Method for Simultaneous Analysis of Sulfachloropyridazine and Trimethoprim
1. Preparation of Solutions
-
Mobile Phase (Acetonitrile : pH 3.0 Buffer Solution, 30:70 v/v):
-
Prepare a pH 3.0 buffer solution by dissolving a suitable buffer salt (e.g., potassium dihydrogen phosphate) in water and adjusting the pH with an appropriate acid (e.g., phosphoric acid).
-
Mix 300 mL of HPLC grade acetonitrile with 700 mL of the pH 3.0 buffer solution.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Stock Solutions (100 µg/mL):
-
Accurately weigh 10 mg of Sulfachloropyridazine and 10 mg of Trimethoprim reference standards into separate 100 mL volumetric flasks.
-
Dissolve the standards in a small amount of methanol (B129727) and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
2. Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for Sulfachloropyridazine and Trimethoprim.
3. Data Analysis
-
Construct calibration curves by plotting the peak area versus the concentration for each analyte.
-
Determine the concentration of Sulfachloropyridazine and Trimethoprim in the sample solutions from their respective calibration curves.
Protocol 2: UV-Vis Spectrophotometric Method for Simultaneous Analysis
1. Preparation of Solutions
-
Solvent: HPLC grade methanol.
-
Standard Stock Solutions (100 µg/mL):
-
Accurately weigh 10 mg of Sulfachloropyridazine and 10 mg of Trimethoprim reference standards into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with methanol to cover the desired concentration range.
-
2. Spectrophotometric Analysis
-
Determine the absorbance maximum (λmax) for Sulfachloropyridazine and Trimethoprim individually by scanning the standard solutions across a suitable UV range.
-
Measure the absorbance of the mixed standard solutions and sample solutions at the determined λmax of both drugs.
3. Data Analysis
-
Calculate the absorptivity values for both drugs at each other's λmax.
-
Use the following simultaneous equations to determine the concentration of Sulfachloropyridazine (Cscp) and Trimethoprim (Ctmp):
A1 = a_scp1 * b * C_scp + a_tmp1 * b * C_tmp A2 = a_scp2 * b * C_scp + a_tmp2 * b * C_tmp
Where:
-
A1 and A2 are the absorbances of the sample at λmax1 and λmax2, respectively.
-
a_scp1 and a_scp2 are the absorptivities of SCP at λmax1 and λmax2, respectively.
-
a_tmp1 and a_tmp2 are the absorptivities of TMP at λmax1 and λmax2, respectively.
-
b is the path length of the cuvette.
-
Visualizations
References
Application Notes and Protocols for In Vivo Efficacy Testing of Sulfachloropyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental models to test the efficacy of Sulfachloropyridazine, a broad-spectrum sulfonamide antibiotic. The included methodologies are designed for murine, avian, and porcine models, targeting common bacterial and protozoan pathogens.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfachloropyridazine, like other sulfonamides, exerts its antimicrobial effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By blocking this pathway, Sulfachloropyridazine halts bacterial growth and replication. This mechanism of action is often enhanced by combining it with trimethoprim (B1683648), which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR).
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Caption: Bacterial Folic Acid Synthesis Inhibition Pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a general workflow for conducting in vivo studies to evaluate the efficacy of Sulfachloropyridazine.
Caption: General Experimental Workflow for In Vivo Studies.
Detailed Experimental Protocols
Murine Model of Systemic Infection
This model is suitable for assessing the efficacy of Sulfachloropyridazine against systemic bacterial infections.
Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infecting Organism: A suitable bacterial strain, for example, a clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA).
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar for MRSA).
-
Suspend bacterial colonies in sterile saline to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Infection and Treatment:
-
Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
One hour post-infection, administer Sulfachloropyridazine orally (PO) or via IP injection. A combination with trimethoprim is often used for enhanced efficacy.
-
Include control groups: a vehicle control group and a positive control group (e.g., vancomycin (B549263) for MRSA).
-
-
Efficacy Endpoint:
-
Monitor the mice for 7 days post-infection.
-
The primary endpoint is the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the mice from death.
-
| Parameter | Description |
| Animal Model | Female BALB/c mice (6-8 weeks old) |
| Infecting Organism | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Inoculum Size | 0.5 mL of 1 x 10⁸ CFU/mL suspension |
| Route of Infection | Intraperitoneal (IP) |
| Treatment | Sulfachloropyridazine (PO or IP) |
| Primary Endpoint | ED50 (50% effective dose) over 7 days |
Avian Model of Colibacillosis
This model is designed to evaluate the efficacy of Sulfachloropyridazine in treating Escherichia coli infections in poultry.[1]
Protocol:
-
Animal Model: Broiler chickens.
-
Infecting Organism: Avian pathogenic Escherichia coli (APEC).
-
Inoculum Preparation: Prepare a suspension of APEC in a suitable broth.
-
Infection and Treatment:
-
Challenge the chickens with the APEC strain.
-
Administer Sulfachloropyridazine, often in combination with trimethoprim, through drinking water or feed.
-
-
Efficacy Endpoints:
-
Monitor mortality rates.
-
Assess clinical signs of colibacillosis (e.g., respiratory distress, lethargy).
-
At the end of the study, perform necropsies to evaluate gross lesions.
-
Quantify the bacterial load in target organs (e.g., lungs, air sacs, liver).
-
| Parameter | Description |
| Animal Model | Broiler chickens |
| Infecting Organism | Avian pathogenic Escherichia coli (APEC) |
| Treatment | Sulfachloropyridazine +/- Trimethoprim (in water/feed) |
| Primary Endpoints | Mortality rate, clinical scores, gross lesion scores, bacterial load (CFU/g) in organs |
Porcine Model of Colibacillosis
This model is used to assess the effectiveness of Sulfachloropyridazine in treating post-weaning diarrhea in piglets caused by enterotoxigenic Escherichia coli (ETEC).[1]
Protocol:
-
Animal Model: Weaned piglets.
-
Infecting Organism: Enterotoxigenic Escherichia coli (ETEC).
-
Inoculum Preparation: Prepare an oral inoculum of a pathogenic ETEC strain.
-
Infection and Treatment:
-
Orally challenge the piglets with the ETEC inoculum.
-
Administer Sulfachloropyridazine, typically combined with trimethoprim, via feed or water.
-
-
Efficacy Endpoints:
-
Monitor for clinical signs of diarrhea and dehydration.
-
Record mortality rates.
-
Assess fecal consistency and shedding of the pathogen.
-
| Parameter | Description |
| Animal Model | Weaned piglets |
| Infecting Organism | Enterotoxigenic Escherichia coli (ETEC) |
| Treatment | Sulfachloropyridazine +/- Trimethoprim (in feed/water) |
| Primary Endpoints | Diarrhea scores, mortality rate, fecal shedding of ETEC |
Murine Model of Acute Toxoplasmosis
This model demonstrates the efficacy of Sulfachloropyridazine against the protozoan parasite Toxoplasma gondii.[1]
Protocol:
-
Animal Model: Mice (specific strain may vary).
-
Infecting Organism: Tachyzoites of Toxoplasma gondii (e.g., RH or CN strains).
-
Infection and Treatment:
-
Infect mice intraperitoneally with T. gondii tachyzoites.
-
Administer Sulfachloropyridazine by oral gavage.
-
-
Efficacy Endpoints:
-
Monitor the average survival time.
-
Determine the time-point of 50% fatalities.
-
Assess the percentage of mice protected from death.
-
Use nested-PCR to detect the presence of parasites in tissues (e.g., heart, kidney) of surviving animals.
-
Quantitative Data Summary
The following table summarizes efficacy data for Sulfachloropyridazine from a study on acute murine toxoplasmosis.[1]
| Parameter | Sulfachloropyridazine (SPZ) | Sulfadiazine-sodium (SD) - Comparison |
| Dosage | 250 mg/kg body weight | Not specified in the abstract |
| Administration | Gavage, twice daily for 5 days | Not specified in the abstract |
| Average Survival Time | Significantly prolonged | - |
| Time-point of 50% Fatalities | Significantly prolonged | - |
| Protection from Death | 40% of mice | Not specified in the abstract |
| Parasite Clearance in Survivors | Parasite-free in heart and kidney tissue (by nested-PCR) | Not specified in the abstract |
Conclusion
The in vivo experimental models described provide robust frameworks for evaluating the efficacy of Sulfachloropyridazine against a range of pathogens. The selection of the appropriate model will depend on the target pathogen and the intended clinical application. For optimal results, it is recommended to include both vehicle and positive controls in all studies and to carefully select efficacy endpoints that are relevant to the disease being modeled. The combination of Sulfachloropyridazine with trimethoprim should also be considered to investigate potential synergistic effects.
References
Protocol for Assessing Sulfachloropyridazine Susceptibility in Bacterial Isolates
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfachloropyridazine (B1682503) is a broad-spectrum sulfonamide antibiotic primarily utilized in veterinary medicine to treat and control bacterial infections in livestock and poultry.[1] It is effective against a range of Gram-positive and Gram-negative bacteria.[2] The mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By mimicking the substrate para-aminobenzoic acid (PABA), sulfachloropyridazine blocks the production of dihydrofolic acid, a precursor to folic acid, which is vital for DNA synthesis and bacterial growth.[5] Bacterial resistance to sulfachloropyridazine can arise from mutations in the DHPS enzyme or the acquisition of alternative folic acid synthesis pathways.[3]
Given the importance of antimicrobial stewardship in both human and veterinary medicine, accurate assessment of bacterial susceptibility to sulfachloropyridazine is crucial for effective treatment and to mitigate the development of resistance. This document provides detailed protocols for determining the in vitro susceptibility of bacterial isolates to sulfachloropyridazine using standardized methods.
Challenges in Standardization
It is important to note that while standardized methods for antimicrobial susceptibility testing (AST) are well-established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), specific interpretive criteria (breakpoints) for sulfachloropyridazine as a single agent for veterinary pathogens are not currently defined in their primary public documents.[6][7] Much of the focus for sulfonamides in these guidelines is on sulfamethoxazole, often in combination with trimethoprim (B1683648).[8] Therefore, the interpretation of susceptibility to sulfachloropyridazine often relies on the determination of the Minimum Inhibitory Concentration (MIC) and comparison with epidemiological cutoff values (ECOFFs) or data from relevant research studies.
Mechanism of Action: Folic Acid Synthesis Inhibition
Caption: Sulfachloropyridazine competitively inhibits dihydropteroate synthase.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of sulfachloropyridazine that inhibits the visible growth of a bacterial isolate in a liquid medium.
a. Preparation of Sulfachloropyridazine Stock Solution
Due to the limited aqueous solubility of sulfachloropyridazine, a stock solution in an organic solvent is required.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[9]
-
Procedure:
-
Aseptically weigh a precise amount of sulfachloropyridazine powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 1280 µg/mL.[10] Ensure complete dissolution; gentle warming or sonication may be used if necessary.[9]
-
The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.[10]
-
Store the stock solution in small aliquots at -20°C or below for up to one year.[9]
-
b. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable sterile broth (e.g., Tryptic Soy Broth).
-
Incubate the broth at 35°C ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
c. Broth Microdilution Procedure
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). It is crucial to use a medium with low levels of thymidine (B127349), as thymidine can reverse the inhibitory effects of sulfonamides.[11]
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the sulfachloropyridazine stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of sulfachloropyridazine concentrations.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of sulfachloropyridazine at which there is no visible growth. For sulfonamides, some trailing growth may be observed; the MIC should be read as the concentration that causes at least 80% reduction in growth compared to the growth control.
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of susceptibility based on the zone of growth inhibition around a sulfachloropyridazine-impregnated disk.
a. Preparation of Bacterial Inoculum
Prepare the inoculum as described for the broth microdilution method (matching a 0.5 McFarland standard).
b. Disk Diffusion Procedure
-
Medium: Use Mueller-Hinton Agar (MHA). The agar depth should be uniform (approximately 4 mm).
-
Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply a sulfachloropyridazine disk (concentration to be determined based on available research standards, as no standard CLSI or EUCAST disk concentration is defined) to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters, including the diameter of the disk.
Experimental Workflow
Caption: Workflow for assessing Sulfachloropyridazine susceptibility.
Data Presentation and Interpretation
As official breakpoints are not established, results should be presented as MIC values (µg/mL) or zone diameters (mm). These can be compared to published data for similar organisms.
Table 1: Example MIC Data for Sulfachloropyridazine against Porcine Pathogens
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Bordetella bronchiseptica | 10 | 8 | 0.5 - >64 |
| Pasteurella multocida | 10 | 16 | 2 - >64 |
| Haemophilus pleuropneumoniae | 20 | 16 | 8 - >64 |
| Streptococcus suis | 10 | >32 | 16 - >64 |
Source: Adapted from in vitro studies on sulfonamides against porcine pathogens.[12]
Interpretation of Results
-
MIC Values: Lower MIC values indicate greater in vitro activity of the antibiotic against the bacterial isolate.
-
Zone Diameters: Larger zones of inhibition generally correlate with lower MICs and greater susceptibility.
-
Epidemiological Cutoff Values (ECOFFs): In the absence of clinical breakpoints, ECOFFs can be used to differentiate wild-type (susceptible) isolates from those with acquired resistance mechanisms. Researchers may need to consult specialized veterinary microbiology literature or databases for any proposed ECOFFs for sulfachloropyridazine.
Quality Control
Routine quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing.
Table 2: Recommended Quality Control Strains
| QC Strain | Expected MIC Range (µg/mL) for other Sulfonamides | Expected Zone Diameter (mm) for other Sulfonamides |
| Escherichia coli ATCC® 25922 | Varies by specific sulfonamide | Varies by specific sulfonamide |
| Staphylococcus aureus ATCC® 25923 | Not Applicable | Varies by specific sulfonamide |
| Enterococcus faecalis ATCC® 29212 | Used to check for thymidine interference | Not Applicable |
Note: Specific QC ranges for sulfachloropyridazine are not established by CLSI or EUCAST. Laboratories should establish their own internal QC ranges based on repeated testing and refer to CLSI VET01/VET01S documents for general guidance on QC procedures for veterinary pathogens.[7][13][14] E. faecalis ATCC® 29212 can be used to ensure the test medium does not contain excessive thymidine, which would result in falsely elevated MICs for sulfonamides.[8]
Logical Relationship for Susceptibility Interpretation
Caption: Decision pathway for interpreting Sulfachloropyridazine susceptibility results.
References
- 1. A Comprehensive Guide to Sulfachloropyridazine Sodium in Pharmaceutical Applications-ZCPC [en.zcpc.net]
- 2. Sulfachloropyridazine Sodium CAS 23282-55-5-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. 23282-55-5 Sulfachloropyridazine sodium AKSci J10094 [aksci.com]
- 4. Sulfachloropyridazine (sodium) | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. revive.gardp.org [revive.gardp.org]
- 11. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
Application of Sulfachloropyridazine Sodium in Aquaculture Disease Control: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfachloropyridazine sodium (SCP-Na) is a broad-spectrum sulfonamide antibiotic with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting their growth and replication.[2][3] While extensively used in terrestrial veterinary medicine, its application in aquaculture for the control of bacterial diseases in fish and shellfish is an area of increasing interest.[3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the use of Sulfachloropyridazine sodium in aquaculture.
Mechanism of Action Signaling Pathway
Sulfachloropyridazine sodium acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and some amino acids. By blocking this pathway, Sulfachloropyridazine sodium effectively inhibits bacterial growth.
Caption: Mechanism of action of Sulfachloropyridazine sodium.
Quantitative Data Summary
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
Limited specific data exists for the MIC of Sulfachloropyridazine sodium against key aquaculture pathogens. The following table includes data for other sulfonamides against relevant fish pathogens to provide a comparative reference. It is crucial to determine the specific MIC values for Sulfachloropyridazine sodium against the target pathogens in your research.
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Ormetoprim-Sulfadimethoxine | Aeromonas salmonicida | Not Specified | Not Specified | >4.8/0.25 | [4] |
| Trimethoprim-Sulfamethoxazole | Flavobacterium columnare | No acquired resistance observed | Not Specified | Not Specified | [5] |
| Sulfadiazine | Daphnia magna (EC50) | 221 | Not Specified | Not Specified | [6] |
Note: The lack of specific MIC data for Sulfachloropyridazine sodium underscores the need for further research in this area.
Pharmacokinetic Parameters (in non-aquatic species)
| Species | Administration Route | Dose | Bioavailability | Elimination Half-life (t1/2β) | Reference |
| Black-feathered silky fowl | Oral | Not Specified | Not Specified | 37.26 days (optimum withdrawal) | [3] |
| Gilthead sea bream (Sulfadiazine) | Oral | 25 mg/kg BW/day | Not Specified | Rapid decline | [7] |
| Rainbow trout (Sulfadiazine) | Oral | Not Specified | Not Specified | Temperature-dependent | [8][9] |
Aquatic Toxicity
Limited direct toxicity data for Sulfachloropyridazine sodium on aquaculture species is available. The following table presents data for a related sulfonamide.
| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Daphnia magna (Sulfadiazine) | 48-h EC50 | 221 | 48 hours | [6] |
| Daphnia magna (Sulfamethazine) | Acute EC50 | 131-270 | Not Specified | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from aquatic animals.
Experimental Workflow:
Caption: Workflow for MIC determination.
Methodology:
-
Bacterial Isolation and Culture:
-
Isolate the target bacterial pathogen (e.g., Aeromonas hydrophila, Vibrio harveyi) from diseased aquatic animals using appropriate selective media.
-
Culture the isolate in a suitable broth medium (e.g., Tryptic Soy Broth) to obtain a pure culture.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
-
Preparation of Sulfachloropyridazine Sodium Dilutions:
-
Prepare a stock solution of Sulfachloropyridazine sodium in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Add the diluted inoculum to each well containing the Sulfachloropyridazine sodium dilutions. Include positive (bacteria, no drug) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for the specific bacterial pathogen (e.g., 25-30°C for many aquatic pathogens) for 18-24 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of Sulfachloropyridazine sodium that completely inhibits visible growth of the bacteria.
-
Protocol 2: In-Vivo Efficacy Trial in Fish
This protocol outlines a general procedure for evaluating the efficacy of Sulfachloropyridazine sodium administered in-feed to fish.
Experimental Workflow:
Caption: Workflow for an in-vivo efficacy trial.
Methodology:
-
Animal Acclimation:
-
Acclimate healthy, disease-free fish of a specific species and size to the experimental tanks for at least two weeks. Maintain optimal water quality parameters.
-
-
Experimental Challenge:
-
Challenge the fish with a pathogenic bacterium via a standardized method (e.g., immersion, intraperitoneal injection). The challenge dose should be predetermined to cause a consistent level of mortality or disease in control fish.
-
-
Treatment Administration:
-
Prepare medicated feed by incorporating Sulfachloropyridazine sodium at various predetermined concentrations.
-
Divide the challenged fish into treatment groups and a control group.
-
Administer the respective medicated feeds and a control (non-medicated) feed to the groups for a specified duration (e.g., 7-14 days).
-
-
Monitoring and Data Collection:
-
Monitor the fish daily for clinical signs of disease, behavioral changes, and mortality.
-
Record feed consumption to ensure proper dosing.
-
At predetermined time points, collect tissue samples (e.g., kidney, spleen, liver) for bacteriological analysis to determine the pathogen load.
-
At the end of the treatment and a subsequent withdrawal period, collect muscle and other edible tissues for residue analysis.
-
-
Data Analysis:
-
Analyze the data for statistically significant differences in mortality, clinical scores, and bacterial loads between the treatment and control groups.
-
Determine the effective dose of Sulfachloropyridazine sodium.
-
Conclusion and Future Directions
Sulfachloropyridazine sodium shows potential as a therapeutic agent for controlling bacterial diseases in aquaculture. However, there is a significant lack of specific data on its efficacy, pharmacokinetics, and safety in relevant aquatic species. The protocols provided here offer a framework for researchers to generate this crucial data. Future research should focus on:
-
Determining the MIC of Sulfachloropyridazine sodium against a wide range of important aquatic pathogens.
-
Conducting in-vivo efficacy trials in commercially important fish and shellfish species to establish effective dosage regimens.
-
Investigating the pharmacokinetic and residue depletion profiles of Sulfachloropyridazine sodium in various aquatic species to ensure food safety and establish appropriate withdrawal periods.
-
Evaluating the acute and chronic toxicity of Sulfachloropyridazine sodium to a range of aquatic organisms to assess its environmental safety.
By addressing these research gaps, the aquaculture industry can move towards the responsible and effective use of Sulfachloropyridazine sodium for improved animal health and sustainable production.
References
- 1. researchgate.net [researchgate.net]
- 2. vliz.be [vliz.be]
- 3. The withdrawal time of enrofloxacin, sulfachloropyrazine sodium, and doxycycline as well as the in vitro binding interaction with melanin in black-feathered silky fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Susceptibility of Aeromonas salmonicida subsp. salmonicida bacteria from French farmed trout to antibiotics commonly used in fish farming, and attempt to set epidemiological cut-off values [frontiersin.org]
- 5. Antimicrobial susceptibility pattern of Flavobacterium columnare isolates collected worldwide from 17 fish species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Determination of sulfadiazine, trimethoprim, and N(4) -acetyl-sulfadiazine in fish muscle plus skin by Liquid Chromatography-Mass Spectrometry. Withdrawal-time calculation after in-feed administration in gilthead sea bream (Sparus aurata L.) fed two different diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Withdrawal from Farmed Fish: Depletion of Oxytetracycyline, Sulfadiazine, and Trimethophrim from Muscular Tissue of Rainbow Trout (Salmo Gairdneri) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug withdrawal from farmed fish. Depletion of oxytetracycyline, sulfadiazine, and trimethophrim from muscular tissue of rainbow trout (Salmo gairdneri) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The toxicity of sulfamethazine to Daphnia magna and its additivity to other veterinary sulfonamides and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sulfachloropyridazine as a Model Compound for Sulfonamide Detection
Introduction
Sulfachloropyridazine (B1682503) (SCP) is a broad-spectrum sulfonamide antibiotic used in veterinary medicine to treat and prevent bacterial infections.[1][2] Due to its widespread use, there is a need for reliable analytical methods to monitor its residues in food products of animal origin and the environment, ensuring food safety and mitigating the risk of antibiotic resistance. Sulfachloropyridazine's chemical properties are representative of the broader sulfonamide class, making it an excellent model compound for developing and validating analytical methods for detecting this entire group of antibiotics.
These application notes provide detailed protocols and performance data for the detection of sulfachloropyridazine using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS).
Quantitative Data Summary
The performance characteristics of various analytical methods for the detection of Sulfachloropyridazine are summarized below. These tables allow for a direct comparison of the methods based on matrix, limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery rates.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| HPLC-UV | Veterinary Formulations | 1.0 - 100.0 µg/mL | 0.05 µg/mL | - | 99 - 105 | [1] |
| HPLC-FLD (pre-column derivatization) | Chicken Muscle | - | 0.02 - 0.39 ng/g | 0.25 - 1.30 ng/g | 76.8 - 95.2 |[3] |
Table 2: Mass Spectrometry (MS) Methods
| Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| LC-MS/MS | Broiler Feathers, Liver | 10 - 100 µg/kg | 10 µg/kg | - | - | [4][5] |
| LC-MS/MS | Broiler Muscle | 10 - 100 µg/kg | 5 µg/kg | - | - | [4][5] |
| UPLC-MS/MS | Poultry Eggs | 1 - 200 µg/L | 0.1 - 1.5 ng/g | >S/N of 10 | 84.3 - 105.8 | [6] |
| CE-MS/MS | Veterinary Formulations | 50 - 500 µg/L | < 2.7 µg/L | - | - |[7] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding the relationship between different stages of analysis. The following diagrams illustrate the general analytical workflow, specific sample preparation techniques, and the logic for selecting an appropriate analytical method.
Caption: General analytical workflow for sulfonamide residue detection.
Caption: Workflow for Sulfachloropyridazine extraction from feather samples.[4]
Caption: QuEChERS sample preparation workflow for tissue analysis.[3]
Experimental Protocols
The following section provides detailed methodologies for the extraction and analysis of Sulfachloropyridazine from various matrices.
Protocol 1: Extraction from Animal Tissues (Muscle, Liver) via SPE
This protocol is adapted for the extraction of Sulfachloropyridazine from edible tissues for subsequent LC-MS/MS analysis.[4][5]
1. Materials and Reagents:
-
Sulfachloropyridazine (SCP) standard (≥99% purity)
-
Internal Standard (IS): ¹³C₆-Sulfamethazine (SMZ-¹³C₆)
-
HPLC-grade water, Ethyl acetate, Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl)
-
50-mL polypropylene (B1209903) tubes
-
Vortex mixer and sonicator
-
Aromatic sulfonic acid Solid Phase Extraction (SPE) cartridges
2. Sample Preparation:
-
Weigh the sample into a 50-mL polypropylene tube (5 ± 0.05 g for muscle, 2 ± 0.02 g for liver).[4][5]
-
Fortify the sample with the internal standard solution and let it rest for 15 minutes.[4][5]
-
Add 15 mL of HPLC-grade water and vortex for 10 minutes.[5]
-
Add 15 µL of 1M NaOH, vortex again for 15 minutes, and then sonicate for 5 minutes.[5]
-
Adjust the pH of the mixture to between 7.8 and 8.0 using 10% v/v HCl.[5]
-
Centrifuge the sample and load the supernatant onto a pre-conditioned aromatic sulfonic acid SPE cartridge.[4]
3. Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Loading: Pass the supernatant from step 2.6 through the cartridge at a slow, steady rate.
-
Washing: Wash the cartridge to remove interfering compounds (refer to manufacturer's guidelines for appropriate wash solvents).
-
Elution: Elute the SCP and IS from the cartridge using an appropriate elution solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for analysis.
Protocol 2: QuEChERS Extraction from Chicken Muscle
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for rapid sample preparation followed by HPLC-FLD analysis.[3]
1. Materials and Reagents:
-
Acetonitrile (ACN), Glacial acetic acid
-
QuEChERS AOAC Buffered Extraction Kit (containing magnesium sulfate, sodium acetate)
-
QuEChERS Dispersive SPE Kit for fatty matrices
-
50-mL and 15-mL centrifuge tubes
2. Extraction:
-
Weigh 10 g of minced chicken muscle into a 50-mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.[8]
-
Add the contents of the QuEChERS AOAC extraction packet.
-
Shake vigorously for 1 minute and centrifuge at high speed.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15-mL dSPE tube containing the appropriate sorbents for fatty matrices.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at high speed.
-
The resulting supernatant is ready for derivatization (if needed) and instrumental analysis.
Protocol 3: Instrumental Analysis by HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection for quantifying SCP in veterinary formulations.[1]
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Thermoscientific Hypersil-C18 reverse phase column.[1]
-
Mobile Phase: Acetonitrile and pH 3.0 buffer solution (30:70, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection Wavelength: 272.0 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Expected Retention Time for SCP: Approximately 4.37 minutes.[1]
Protocol 4: Instrumental Analysis by LC-MS/MS
This protocol is suitable for the sensitive and selective detection of SCP in complex matrices like animal tissues and feathers.[4][5]
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: Suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in methanol.[9]
-
Flow Gradient: Isocratic separation with 45% mobile phase A and 55% mobile phase B.[4]
-
Flow Rate: 200 µL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: At least two transitions should be monitored for quantification and confirmation. For example, monitor the precursor ion and its characteristic product ions.
-
Injection Volume: 20 µL.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 6. Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for Determining Sulfachloropyridazine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro cell culture assays for assessing the cytotoxicity of Sulfachloropyridazine (B1682503) (SCP), a broad-spectrum sulfonamide antibiotic. The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the cytotoxic potential of this compound.
Introduction to Sulfachloropyridazine and its Cytotoxic Potential
Sulfachloropyridazine is a sulfonamide antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action in bacteria involves the inhibition of dihydrofolic acid synthesis, a crucial step in the folate biosynthesis pathway.[2] While its antibacterial properties are well-documented, understanding its potential cytotoxic effects on mammalian cells is crucial for evaluating its safety profile and exploring potential secondary therapeutic applications. This document outlines common cell-based assays to quantify SCP-induced cytotoxicity and elucidate the underlying molecular mechanisms.
Quantitative Data Summary
While specific IC50 values for sulfachloropyridazine on a wide range of mammalian cell lines are not extensively reported in publicly available literature, data for the related sulfonamide, sulfadiazine, can provide a preliminary indication of the potential cytotoxic profile. It is important to note that these values should be used as a reference, and specific IC50 values for sulfachloropyridazine should be determined experimentally for the cell lines of interest.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Sulfadiazine | HepG2 (Human Liver Carcinoma) | MTT | 245.69 ± 4.1 | [3] |
| Sulfadiazine | MCF-7 (Human Breast Adenocarcinoma) | MTT | 215.68 ± 3.8 | [3] |
| Sulfadiazine | THLE2 (Normal Human Liver Epithelial) | MTT | 4159 ± 90.5 | [3] |
Key Cytotoxicity Assays and Experimental Protocols
Several robust and widely accepted cell-based assays can be employed to determine the cytotoxicity of Sulfachloropyridazine. The choice of assay depends on the specific cytotoxic endpoint being investigated.
Cell Viability and Metabolic Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding:
-
Seed mammalian cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Sulfachloropyridazine in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the SCP stock solution in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of SCP. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the SCP concentration to generate a dose-response curve and determine the IC50 value.
-
Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of dead cells.
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay. Prepare triplicate wells for each condition: untreated cells (spontaneous LDH release), cells treated with various concentrations of SCP, and a positive control for maximum LDH release (cells treated with a lysis buffer).
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Annexin V/PI staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with different concentrations of SCP for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Signaling Pathways in Sulfachloropyridazine-Induced Cytotoxicity
Based on studies of related sulfonamides, Sulfachloropyridazine-induced cytotoxicity in mammalian cells is likely to involve the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress and converges on the mitochondria.
Proposed Mitochondrial Apoptosis Pathway
Upon exposure to cytotoxic concentrations of SCP, cellular stress signals can lead to the activation of the mitochondrial apoptosis pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5] The increased Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[6]
In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome. This complex then activates initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3.[6] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological and biochemical changes of apoptotic cell death.
Conclusion
The application notes and protocols provided herein offer a comprehensive framework for investigating the cytotoxicity of Sulfachloropyridazine in vitro. By employing a combination of assays that measure different aspects of cell death, researchers can obtain a thorough understanding of the cytotoxic potential and the underlying molecular mechanisms of this compound. The provided data on a related sulfonamide serves as a useful starting point, but it is imperative to conduct specific studies on SCP to accurately characterize its effects on various mammalian cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
Application Notes and Protocols for the Electrochemical Degradation of Sulfachloropyridazine in Wastewater
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical degradation of the antibiotic Sulfachloropyridazine (B1682503) (SCP) in wastewater. The following sections detail the key electrochemical methods, present quantitative data for comparison, and provide step-by-step experimental protocols for the degradation process and subsequent analysis.
Introduction to Electrochemical Degradation of Sulfachloropyridazine
Sulfachloropyridazine (SCP), a sulfonamide antibiotic, is a persistent environmental pollutant found in various water sources. Conventional wastewater treatment methods are often ineffective in its complete removal. Advanced Oxidation Processes (AOPs), particularly electrochemical AOPs, have emerged as a promising technology for the degradation and mineralization of SCP. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic pollutants. The two primary electrochemical methods detailed in these notes are the Electro-Fenton (EF) process and Anodic Oxidation (AO) using a Boron-Doped Diamond (BDD) anode.
Comparative Quantitative Data
The following tables summarize key quantitative data from studies on the electrochemical degradation of SCP, providing a basis for comparing the performance of different methods.
Table 1: Degradation Kinetics and Efficiency of Sulfachloropyridazine (SCP)
| Parameter | Electro-Fenton (Pt or BDD anode) | Anodic Oxidation (BDD anode) | Reference |
| Degradation Kinetics | Pseudo-first-order | Pseudo-first-order | [1][2] |
| Absolute Rate Constant (k_abs,SCP) | (1.58 ± 0.02) × 10⁹ M⁻¹ s⁻¹ | 1.92 × 10⁹ M⁻¹ s⁻¹ | [1][2] |
| Mineralization Efficiency | High, with complete mineralization elucidated | > 95% after 8 hours (at ≥ 350 mA) | [1][2] |
| Optimal pH | Acidic conditions | Natural pH of solution (~4.5) | [1][2] |
Table 2: Identified Degradation Byproducts of Sulfachloropyridazine (SCP)
| Byproduct Category | Electro-Fenton | Anodic Oxidation (BDD) | Analytical Method | Reference |
| Cyclic Byproducts | 15 identified, including 3-Amino-6-chloropyridazine and p-benzoquinone | Identified | HPLC, GC-MS | [1][2] |
| Aliphatic Carboxylic Acids | 5 identified | Identified | HPLC | [1][2] |
| Inorganic Ions | Cl⁻, SO₄²⁻, NH₄⁺, NO₃⁻ | Cl⁻, SO₄²⁻, NH₄⁺, NO₃⁻ | Ion Chromatography | [1][2] |
Experimental Protocols
The following are detailed protocols for the electrochemical degradation of SCP and the subsequent analysis of the treated wastewater.
Protocol for Electro-Fenton Degradation of SCP
This protocol describes the degradation of SCP in an undivided electrochemical cell using the electro-Fenton process.
Materials:
-
Undivided electrochemical cell (glass, 250 mL capacity)
-
Carbon-felt cathode (e.g., 5 cm x 5 cm x 0.5 cm)
-
Platinum (Pt) or Boron-Doped Diamond (BDD) anode (e.g., 5 cm x 5 cm)
-
DC power supply
-
Magnetic stirrer and stir bar
-
Sulfachloropyridazine (SCP) standard
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Prepare the Electrolyte Solution:
-
Dissolve a known concentration of SCP (e.g., 100 mg/L) in deionized water.
-
Add Na₂SO₄ as the supporting electrolyte to a final concentration of 50 mM.
-
Add FeSO₄·7H₂O to a final concentration of 0.2 mM to catalyze the Fenton reaction.
-
Adjust the pH of the solution to 3.0 using H₂SO₄.
-
-
Set up the Electrochemical Cell:
-
Place the magnetic stir bar in the bottom of the undivided electrochemical cell.
-
Position the carbon-felt cathode and the Pt or BDD anode parallel to each other with an inter-electrode gap of approximately 2 cm.
-
Connect the electrodes to the DC power supply.
-
-
Initiate the Degradation:
-
Pour 200 mL of the prepared electrolyte solution into the cell.
-
Turn on the magnetic stirrer to ensure continuous mixing.
-
Apply a constant current (e.g., 300 mA) using the DC power supply to start the electrolysis.
-
-
Sample Collection:
-
Withdraw aliquots (e.g., 2 mL) of the solution at regular time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) for analysis.
-
Immediately quench the reaction in the collected samples by adding a small amount of a suitable quenching agent like sodium sulfite (B76179) if necessary for certain analyses.
-
Protocol for Anodic Oxidation of SCP with a BDD Anode
This protocol details the degradation of SCP using a BDD anode in an undivided electrochemical cell.
Materials:
-
Undivided electrochemical cell (glass, 250 mL capacity)
-
Boron-Doped Diamond (BDD) anode (e.g., 5 cm x 5 cm)
-
Carbon-felt or stainless steel cathode (e.g., 5 cm x 5 cm)
-
DC power supply
-
Magnetic stirrer and stir bar
-
Sulfachloropyridazine (SCP) standard
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Prepare the SCP Solution:
-
Dissolve a known concentration of SCP (e.g., 100 mg/L) in deionized water. The natural pH of this solution should be around 4.5.
-
Add Na₂SO₄ as the supporting electrolyte to a final concentration of 50 mM.
-
-
Assemble the Electrochemical Reactor:
-
Place the magnetic stir bar in the electrochemical cell.
-
Position the BDD anode and the cathode parallel to each other with an inter-electrode distance of approximately 2 cm.
-
Connect the electrodes to the DC power supply.
-
-
Perform the Electrolysis:
-
Add 200 mL of the SCP solution to the cell.
-
Begin stirring the solution.
-
Apply a constant current (e.g., 350 mA) to initiate the degradation process.
-
-
Sampling:
-
Collect samples at predetermined time points for subsequent analysis of SCP concentration and degradation byproducts.
-
Protocol for Quantification of SCP by HPLC-UV
This protocol is for the analysis of SCP concentration in the collected samples using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 272 nm.
-
Column Temperature: 30 °C.
Procedure:
-
Sample Preparation:
-
Filter the collected samples through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Calibration:
-
Prepare a series of standard solutions of SCP in the mobile phase at different concentrations (e.g., 1, 5, 10, 20, 50 mg/L).
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the SCP peak based on the retention time and the calibration curve.
-
Protocol for Identification of Byproducts by GC-MS
This protocol provides a general guideline for the identification of volatile and semi-volatile degradation byproducts using Gas Chromatography-Mass Spectrometry.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the treated sample (e.g., 50 mL).
-
Adjust the pH to acidic (e.g., pH 2) and basic (e.g., pH 11) conditions in separate extractions to isolate acidic and basic/neutral compounds, respectively.
-
Extract three times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Analysis:
-
Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.
-
Identify the separated compounds by comparing their mass spectra with a library database (e.g., NIST).
-
Protocol for Toxicity Assessment using Vibrio fischeri
This protocol describes the assessment of the acute toxicity of the treated wastewater samples using the Vibrio fischeri bioluminescence inhibition assay.
Materials:
-
Freeze-dried Vibrio fischeri reagent.
-
Reconstitution solution.
-
Dilution salt solution (e.g., 2% NaCl).
-
Luminometer.
-
Cuvettes.
-
Samples from the electrochemical degradation experiment.
Procedure:
-
Reagent Preparation:
-
Rehydrate the freeze-dried Vibrio fischeri with the reconstitution solution according to the manufacturer's instructions.
-
Allow the bacterial suspension to stabilize for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 15 °C).
-
-
Sample Preparation:
-
Adjust the pH of the collected samples to a neutral range (6.0-8.5).
-
Filter the samples through a 0.45 µm filter.
-
Prepare a series of dilutions of the sample using the dilution salt solution.
-
-
Toxicity Measurement:
-
In a cuvette, mix a specific volume of the bacterial suspension with the sample or its dilution.
-
Measure the initial light output (I₀) immediately after mixing.
-
Incubate the mixture for a defined contact time (e.g., 15 or 30 minutes) at 15 °C.
-
Measure the final light output (I_t) after the incubation period.
-
-
Data Analysis:
-
Calculate the percentage of luminescence inhibition for each sample dilution compared to a control (dilution salt solution without the sample).
-
Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of bioluminescence).
-
Visualizations
The following diagrams illustrate the key processes and relationships in the electrochemical degradation of Sulfachloropyridazine.
Caption: Experimental workflow for SCP degradation and analysis.
References
- 1. Electrochemical degradation of the antibiotic sulfachloropyridazine by hydroxyl radicals generated at a BDD anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical treatment of the antibiotic sulfachloropyridazine: kinetics, reaction pathways, and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Sulfachloropyridazine in Chicken Plasma by UHPLC-MS/MS
Abstract
This application note presents a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of sulfachloropyridazine (B1682503) in chicken plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this sulfonamide antibiotic for pharmacokinetic, residue analysis, and food safety studies. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This method has been validated for selectivity, linearity, accuracy, precision, and recovery.
Introduction
Sulfachloropyridazine is a sulfonamide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in poultry. Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing compliance with withdrawal periods to guarantee food safety. This application note provides a detailed protocol for a high-throughput and sensitive UHPLC-MS/MS method for the quantification of sulfachloropyridazine in chicken plasma.
Experimental
Materials and Reagents
-
Sulfachloropyridazine (SCP) certified reference standard (>99% purity)
-
Sulfamethazine-phenyl-13C6 (SMZ-13C6) or a suitable sulfonamide analog as an internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Blank chicken plasma
Instrumentation
-
UHPLC system (e.g., Agilent 1290 Infinity LC, Waters ACQUITY UPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Thermo Scientific Triple Quadrupole)
-
Analytical column: Octadecylsilyl (ODS) or C18 column (e.g., 2.1 x 150 mm, 1.8 µm)[1]
Standard and Sample Preparation
2.3.1. Standard Solutions
Prepare stock solutions of sulfachloropyridazine and the internal standard in methanol at a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (1:1, v/v). Calibration standards are prepared by spiking blank chicken plasma with the working standard solutions to achieve a concentration range of 0.0025 to 25 µg/mL.[2][3]
2.3.2. Sample Preparation
-
Thaw frozen chicken plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Method
UHPLC Conditions
| Parameter | Value |
| Column | ODS or C18, 2.1 x 150 mm, 1.8 µm[1] |
| Mobile Phase A | 0.1% Formic acid in Water with 1 mM Ammonium Formate[2][3] |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic acid[2][3] |
| Flow Rate | 0.2 mL/min[2][3][4] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40 °C |
| Gradient Elution | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550 °C[4] |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi[4] |
| Collision Gas | 10 psi[4] |
| Ion Source Gas 1 | 60 psi[4] |
| Ion Source Gas 2 | 80 psi[4] |
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Sulfachloropyridazine | 283.0 | 186.0 |
| Sulfachloropyridazine (Quantifier) | 283.0 | 108.0 |
| Internal Standard (SMZ-13C6) | 283.1 | 191.1 |
Note: The specific voltages for declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used.
Method Validation
The analytical method was validated according to the Food and Drug Administration (FDA) guidelines for selectivity, linearity, accuracy, precision, matrix effect, and extraction recovery.[3]
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range (r²) | 0.0025 - 25 µg/mL (>0.99)[2][3] |
| Limit of Detection (LOD) | 5 µg/kg[5][6] |
| Limit of Quantification (LOQ) | 14.6 µg/kg[5] |
| Intra-day Precision (%RSD) | 0.65% - 7.01%[2][3] |
| Inter-day Precision (%RSD) | 0.42% - 11.32%[2][3] |
| Accuracy (% Bias) | -8.01% to 6.03%[2][3] |
| Extraction Recovery | 92.22% - 97.13%[2][3] |
| Matrix Effect | 98.33% - 103.22%[2][3] |
Experimental Workflow Diagram
Caption: Workflow for UHPLC-MS/MS analysis of sulfachloropyridazine in chicken plasma.
Conclusion
The UHPLC-MS/MS method described in this application note is a highly sensitive, specific, and reliable technique for the quantification of sulfachloropyridazine in chicken plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic studies and routine monitoring of drug residues in the poultry industry.
References
- 1. agilent.com [agilent.com]
- 2. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting matrix effects in Sulfachloropyridazine LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of Sulfachloropyridazine.
Troubleshooting Guides
This section offers step-by-step guidance for identifying, quantifying, and mitigating matrix effects during your experiments.
Q1: I suspect matrix effects are impacting my Sulfachloropyridazine analysis. How can I confirm and quantify this?
Answer:
The first step is to systematically confirm and measure the extent of the matrix effect. The most common methods are the post-extraction spike and post-column infusion techniques.[1][2]
Experimental Protocol: Post-Extraction Spike Method
This quantitative method compares the analyte response in a clean solvent to its response in an extracted blank matrix.[1][2]
Objective: To calculate the Matrix Factor (MF) and determine the degree of ion suppression or enhancement.
Materials:
-
Blank matrix (e.g., plasma, tissue homogenate) free of Sulfachloropyridazine.
-
Sulfachloropyridazine analytical standard.
-
Stable isotope-labeled internal standard (SIL-IS) for Sulfachloropyridazine (recommended).
-
Reconstitution solvent (typically the initial mobile phase).
-
All necessary labware for your standard sample preparation procedure.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Sulfachloropyridazine and the internal standard (IS) into the reconstitution solvent at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Spike Sample): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the resulting clean extract with the same concentration of Sulfachloropyridazine and IS as in Set A.
-
Set C (Pre-Spike Sample): Spike the blank matrix with Sulfachloropyridazine and IS before starting the extraction procedure. This set is used to determine recovery, not the matrix effect itself, but is typically prepared in the same experiment.
-
-
LC-MS/MS Analysis: Inject all three sets of samples and record the peak areas for the analyte and the internal standard.
-
Calculation of Matrix Factor (MF): The matrix factor is calculated using the following formula:
MF (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
If using an internal standard, the IS-Normalized MF is calculated as:
IS-Normalized MF (%) = ((Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A)) * 100
Interpretation of Results:
-
MF = 100%: No significant matrix effect.
-
MF < 100%: Ion suppression is occurring.
-
MF > 100%: Ion enhancement is occurring.
A systematic workflow for identifying and troubleshooting matrix effects is presented below.
Q2: My results show significant ion suppression. What are the most effective strategies to minimize this for Sulfachloropyridazine?
Answer:
When significant ion suppression is detected, a multi-faceted approach is often necessary. The primary strategies involve improving sample cleanup, optimizing chromatography, and using appropriate calibration methods.
1. Enhance Sample Preparation
The goal is to remove interfering matrix components, such as phospholipids (B1166683) and proteins, before they enter the LC-MS/MS system.[3][4][5] Simple protein precipitation (PPT) is often insufficient for complex matrices.
-
Solid-Phase Extraction (SPE): Offers more selective cleanup than PPT by retaining the analyte on a sorbent while matrix components are washed away. For a polar compound like Sulfachloropyridazine, a mixed-mode or polymeric SPE sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): Can be optimized to partition Sulfachloropyridazine into an organic solvent, leaving many polar interferences in the aqueous phase.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in food safety, involves an extraction and cleanup step that can be very effective for removing a broad range of matrix components.[6]
Illustrative Comparison of Sample Preparation Techniques
The following table provides typical data on the effectiveness of different sample preparation methods for reducing ion suppression for sulfonamides in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantage |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 70% (Significant Suppression) | Fast and simple |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 75 - 95% (Mild Suppression) | Good for removing salts and polar interferences |
| Solid-Phase Extraction (SPE) | 80 - 100% | 85 - 105% (Minimal Effect) | Highly selective, excellent cleanup |
| QuEChERS | 72 - 117% | 80 - 110% (Generally low effect) | Effective for a wide range of matrices |
Note: Data are illustrative and based on typical performance for sulfonamides. Actual values will vary based on the specific matrix, protocol, and instrumentation.
2. Optimize Chromatographic Conditions
The aim is to achieve chromatographic separation between Sulfachloropyridazine and co-eluting matrix interferences.[3]
-
Adjust the Gradient: A shallower, longer gradient can improve the resolution between your analyte and interfering peaks.
-
Change Column Chemistry: If a standard C18 column is used, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) or a core-shell column for higher efficiency.
-
Modify Mobile Phase: Adjusting the pH or the organic modifier of the mobile phase can alter the retention of both the analyte and interferences, potentially resolving them. For sulfonamides, using a mobile phase with 0.1% formic acid is common.[2][7]
3. Implement Compensation Strategies
If matrix effects cannot be eliminated, they can be compensated for.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[8] The ratio of the analyte to the IS remains constant, ensuring accurate quantification.
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of the same blank matrix as your samples. This ensures that the standards experience the same matrix effects as the unknown samples, improving accuracy.[3][6]
The logical flow for selecting a mitigation strategy is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Optimizing Sulfachloropyridazine HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Sulfachloropyridazine (SCP).
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for Sulfachloropyridazine HPLC analysis?
A1: A common starting point for SCP analysis is reversed-phase HPLC using a C18 column. Typical mobile phases consist of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) or acidified water (e.g., with formic acid or trifluoroacetic acid). The organic modifier percentage can range from 20-40% depending on the specific column and desired retention time.
Q2: How does the pH of the mobile phase affect the separation of Sulfachloropyridazine?
A2: The pH of the mobile phase is a critical parameter for optimizing the separation of SCP, which is an ionizable compound. The pH should be controlled to ensure consistent retention and peak shape. For basic compounds like SCP, adjusting the mobile phase pH to be at least 2 pH units below the pKa of the analyte can help to ensure it is in a single ionic form, which often results in sharper, more symmetrical peaks.[1][2] Operating near the pKa of the analyte can lead to peak tailing and poor reproducibility.[1]
Q3: What is the typical detection wavelength for Sulfachloropyridazine?
A3: Sulfachloropyridazine is commonly detected using a UV detector. The detection wavelength is typically set around 272-275 nm.[3][4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Sulfachloropyridazine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks where the latter half of the peak is broader than the first half (tailing).
-
Asymmetrical peaks where the front half of the peak is broader than the latter half (fronting).
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Compounds with basic functional groups, like Sulfachloropyridazine, can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[2][6] Lowering the mobile phase pH (e.g., to pH 3 or below) can suppress the ionization of silanol groups and minimize these interactions.[2] Using an end-capped column can also reduce the number of available silanol groups.[2] |
| Incorrect Mobile Phase pH | Operating at a pH close to the pKa of Sulfachloropyridazine can result in the presence of multiple ionic species, leading to peak broadening or tailing.[1] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak fronting.[6] Reduce the injection volume or the concentration of the sample. |
| Extra-column Effects | Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening. Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[1] |
Issue 2: Inadequate Resolution
Symptoms:
-
Peaks are not well separated from each other or from matrix components (co-elution).
-
The detector signal does not return to the baseline between peaks.[7]
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Strength | If the organic content in the mobile phase is too high, analytes will elute too quickly, resulting in poor resolution. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation. |
| Incorrect Mobile Phase Composition | The choice of organic solvent can affect selectivity. If resolution is poor with acetonitrile, try substituting it with methanol or using a combination of both, as this can alter the elution order of compounds. |
| Mobile Phase pH Not Optimized | Small changes in mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[8] Systematically vary the pH to find the optimal separation. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and resolution.[9] Replace the column with a new one of the same type. |
Issue 3: Unstable Baseline or Spurious Peaks
Symptoms:
-
The baseline is noisy, drifting, or shows regular pulsations.
-
Extra, unexpected peaks appear in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the mobile phase solvents or additives can lead to a noisy or drifting baseline and the appearance of ghost peaks, especially in gradient elution.[10] Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use. |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise.[10] Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles. |
| Pump Malfunction | Worn pump seals or malfunctioning check valves can lead to pressure fluctuations and an unstable baseline.[11] Perform regular pump maintenance, including seal and check valve replacement. |
| Injector Issues | A leaking injector seal can introduce air or contaminants into the system.[11] Inspect and replace the injector seal if necessary. |
Experimental Protocols
Below are examples of HPLC methodologies that have been successfully used for the separation of Sulfachloropyridazine.
Method 1: Isocratic Separation of Sulfachloropyridazine
This method is suitable for the analysis of Sulfachloropyridazine as a single analyte.
| Parameter | Condition |
| Column | C18 Luna[3] |
| Mobile Phase | Acetonitrile: Trifluoroacetic Acid: Tetrahydrofuran (32:63:5 v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Detection | UV at 275 nm[3] |
Method 2: Isocratic Separation of Sulfachloropyridazine and Trimethoprim
This method is designed for the simultaneous determination of Sulfachloropyridazine and Trimethoprim.
| Parameter | Condition |
| Column | Thermoscientific Hypersil-C18[4][5] |
| Mobile Phase | Acetonitrile: pH 3.0 Buffer Solution (30:70 v/v)[4][5] |
| Flow Rate | 0.8 mL/min[4][5] |
| Injection Volume | 25 µL |
| Detection | UV at 272 nm[4][5] |
Method 3: Gradient Separation for Multiple Sulfonamides
A gradient method is often employed for the analysis of multiple sulfonamides in a single run.
| Parameter | Condition |
| Column | C18 |
| Mobile Phase A | 0.1% Formic acid in water[12] |
| Mobile Phase B | 0.1% Formic acid in methanol[12] |
| Flow Rate | 0.2 mL/min[12] |
| Column Temperature | 35 °C[12] |
| Injection Volume | 20 µL[12] |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Logical steps for mobile phase optimization.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Development of an HPLC method to analyze four veterinary antibiotics in soils and aqueous media and validation through fate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. serd.artvin.edu.tr [serd.artvin.edu.tr]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. uhplcs.com [uhplcs.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. wjpsonline.com [wjpsonline.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Sulfachloropyridazine (SCP) Extraction from Soil
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the recovery of Sulfachloropyridazine (SCP) from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Sulfachloropyridazine (SCP) from soil?
A1: The most frequently employed methods for SCP extraction from soil include Ultrasonic-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), and traditional Liquid-Solid Extraction (LSE).[1][2] These methods are often followed by a cleanup and concentration step, typically Solid-Phase Extraction (SPE).[1][3][4]
Q2: Which solvents are most effective for SCP extraction?
A2: Mixtures of organic solvents with aqueous buffers are generally most effective. Common choices include methanol (B129727) or acetonitrile (B52724) mixed with a buffer solution (e.g., McIlvaine, citrate) and EDTA.[3][4] The specific composition can be optimized based on the soil type and desired recovery. For instance, a mixture of methanol, EDTA, and McIlvaine buffer at pH 7 has been shown to yield recoveries between 68-85%.[3][4]
Q3: How does soil type and composition affect SCP recovery?
A3: Soil composition, particularly the organic carbon (OC) content, significantly influences SCP recovery.[5] Soils with higher organic carbon content tend to adsorb SCP more strongly, which can lead to lower recovery rates.[5][6] Clay content can also impact extraction efficiency.[3][4]
Q4: What is the role of pH in the extraction process?
A4: The pH of the extraction solvent is a critical parameter.[7][8] Sulfachloropyridazine is an amphoteric compound, meaning its charge changes with pH.[7] Adjusting the pH of the extraction solution can alter the ionization state of SCP, influencing its solubility in the solvent and its interaction with the soil matrix. For example, increasing the pH can decrease the sorption of SCP to soil, potentially improving extraction.[7] For some sulfonamides, acidic conditions (e.g., pH 2.8 or 4) have been found to be optimal for extraction.[1][9]
Q5: Why is a sample cleanup step necessary after extraction?
A5: Soil extracts contain numerous co-extracted substances from the matrix (e.g., humic acids, fulvic acids) that can interfere with the final analysis, typically performed by High-Performance Liquid Chromatography (HPLC).[3][4] A cleanup step, most commonly Solid-Phase Extraction (SPE), is essential to remove these interfering compounds and to concentrate the analyte before analysis, thereby improving the accuracy and sensitivity of the measurement.[1][3][4]
Troubleshooting Guide
Problem: Low or inconsistent SCP recovery.
This is a common issue that can be attributed to several factors. The following sections provide potential causes and solutions.
Cause 1: Suboptimal Extraction Solvent
The choice of solvent and its pH are critical for efficiently extracting SCP.
Solution: Optimize the extraction solvent system. A mixture of an organic solvent and a buffered aqueous solution is often more effective than a pure organic solvent. Consider the following formulations that have been used successfully for sulfonamide extraction:
| Extraction Solvent Composition | pH | Reported Recovery Rate for SCP/Sulfonamides | Reference |
| Methanol, EDTA, and McIlvaine buffer | 7 | 68-85% for SCP | [3][4] |
| Acetonitrile/Water (50/50, v/v) | 2.8 | 92 ± 5.5% for Sulfamethoxazole (a similar sulfonamide) | [1][10] |
| Citrate buffer:Methanol (1:1, v/v) | 4 | Highest recovery for a range of antimicrobials | [9] |
| Buffered water:Acetonitrile (85:15) | 8.8 | Effective for aged soil residues (used with PLE) | [11] |
It is recommended to test a few different solvent systems and pH values to determine the optimal conditions for your specific soil type.
Cause 2: Inefficient Extraction Technique
The physical method used to extract SCP from the soil matrix may not be efficient enough.
Solution: Employ a more vigorous extraction technique.
-
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, which enhances solvent penetration into the soil matrix and improves extraction efficiency.[3][4][12] It is a rapid and effective method.[3][4]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to increase the extraction efficiency.[1][11] The high temperature can significantly improve the recovery of aged residues that are strongly bound to the soil.[11]
Cause 3: Strong Analyte-Matrix Interactions
SCP can bind strongly to soil components, particularly organic matter, making it difficult to extract.[5]
Solution: Modify the extraction conditions to disrupt these interactions.
-
Adjust pH: As mentioned, altering the pH can change the charge of both the SCP molecule and the soil surface, which can help to reduce adsorption.[7]
-
Increase Extraction Temperature: For methods like PLE, increasing the temperature (e.g., from 100°C to 200°C) can dramatically improve the extraction of aged residues.[11]
-
Increase Extraction Time: For techniques like shaking or ultrasonication, increasing the duration may improve recovery, although an optimal time should be determined to avoid degradation.[9]
Cause 4: Inadequate Sample Preparation
The physical state of the soil sample can affect the accessibility of the solvent to the SCP.
Solution: Ensure proper sample preparation.
-
Homogenization: Thoroughly mix the soil sample to ensure uniformity.
-
Grinding/Sieving: Grinding the soil to a fine, uniform particle size increases the surface area available for extraction.
-
Freeze-Drying: For some compounds, freeze-drying the soil can improve recovery, but its effect should be tested as it can sometimes decrease recovery for certain sulfonamides.[1]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) with SPE Cleanup
This protocol is a widely applicable method for extracting SCP from various soil types.[3][4]
1. Sample Preparation:
- Air-dry the soil sample and sieve it through a 2 mm mesh.
- Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.
2. Extraction:
- Add 20 mL of the extraction solvent (e.g., Methanol/EDTA/McIlvaine buffer at pH 7).
- Vortex the mixture for 1 minute to ensure thorough wetting of the soil.
- Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully decant the supernatant into a clean flask.
- Repeat the extraction process (steps 2a-2e) on the soil pellet two more times, combining all the supernatants.
3. Extract Cleanup (Solid-Phase Extraction - SPE):
- Dilute the combined supernatant with deionized water to reduce the organic solvent concentration to <5%.
- Condition an Oasis HLB SPE cartridge (or equivalent) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the diluted extract onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
- Wash the cartridge with 5 mL of deionized water to remove interferences.
- Dry the cartridge under vacuum for 10-20 minutes.
- Elute the SCP from the cartridge with 5-10 mL of methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase used for HPLC analysis.
Visualizations
Caption: General workflow for SCP extraction from soil samples.
Caption: Decision tree for troubleshooting low SCP recovery.
Caption: Relationship between pH and SCP's chemical form.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasonic extraction of veterinary antibiotics from soils and pig slurry with SPE clean-up and LC-UV and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption/desorption and transport of sulfadiazine, sulfachloropyridazine, and sulfamethazine, in acid agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Factors influencing the extraction of pharmaceuticals from sewage sludge and soil: an experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Extraction of Four Antibiotic Compounds from Soil and Water Matrices - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Intensification of bioactive compounds extraction from medicinal plants using ultrasonic irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape in Sulfachloropyridazine chromatography
Welcome to the Technical Support Center for the chromatographic analysis of Sulfachloropyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly poor peak shape, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for Sulfachloropyridazine in reversed-phase HPLC?
Poor peak shape in the chromatography of Sulfachloropyridazine, a sulfonamide drug, can stem from several factors. Peak tailing is often caused by secondary interactions between the basic functional groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1] Other contributing factors include improper mobile phase pH, low buffer concentration, column overload, and issues with the column itself such as a partially blocked inlet frit or bed deformation.[1][2] Peak fronting is less common but can occur due to column overload, sample solvent incompatibility, or a compromised column bed.[3][4]
Q2: How does the mobile phase pH affect the peak shape of Sulfachloropyridazine?
The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like Sulfachloropyridazine. Sulfonamides can exist in neutral, cationic, or anionic forms depending on the pH.[5] Operating at a pH close to the analyte's pKa can lead to the co-existence of multiple ionic forms, resulting in peak distortion.[1] For basic compounds, adjusting the mobile phase to a low pH (e.g., <3) can protonate the residual silanol groups on the stationary phase, minimizing secondary interactions and reducing peak tailing.[6] Conversely, using a high pH mobile phase can suppress the ionization of the basic analyte, also leading to improved peak shape.[7][8]
Q3: Can the choice of buffer and its concentration impact peak symmetry?
Yes, both the type of buffer and its concentration are important. Buffers are essential for maintaining a stable mobile phase pH, which is crucial for consistent ionization of the analyte and the stationary phase surface.[1] A buffer concentration that is too low may not have sufficient capacity to control the pH at the column inlet, especially when the sample is dissolved in a solvent with a different pH.[9] For UV detection, a buffer concentration of 25-50 mM is often recommended to minimize secondary interactions.[10]
Q4: What role does the column play in poor peak shape, and how can I choose the right one?
The column is a primary contributor to peak shape. For sulfonamides, peak tailing can be pronounced on older, Type-A silica (B1680970) columns with a high number of accessible, acidic silanol groups.[11] Modern, high-purity, end-capped C18 or C8 columns are generally recommended to minimize these secondary interactions.[10][12] If all peaks in the chromatogram exhibit tailing or fronting, it could indicate a physical problem with the column, such as a blocked inlet frit or a void in the packing material.[2]
Q5: How does sample preparation and injection contribute to peak distortion?
The composition of the sample solvent can significantly affect peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak fronting or broadening.[3] Whenever possible, the sample should be dissolved in the mobile phase itself. Overloading the column with too much sample mass or volume can also cause both peak tailing and fronting.[1][13]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.
Caption: Troubleshooting workflow for peak fronting.
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength. | Symmetrical peak shape as the sample is focused properly at the column inlet. |
| Column Overload | Reduce the mass of the analyte injected by lowering the concentration or the injection volume. | Restored Gaussian peak shape. |
| Column Bed Collapse/Void | This is often irreversible. Replace the column. | A new column should provide symmetrical peaks. |
Experimental Protocols
Recommended HPLC Method for Sulfachloropyridazine Analysis
This protocol provides a starting point for the analysis of Sulfachloropyridazine and can be optimized as needed.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably a modern, high-purity, end-capped column. |
| Mobile Phase | Acetonitrile (B52724): pH 3.0 buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) in a ratio of approximately 30:70 (v/v). |
| Flow Rate | 0.8 - 1.0 mL/min. |
| Detection Wavelength | 272 nm. |
| Column Temperature | Ambient or controlled at 30-40°C for better reproducibility. |
| Injection Volume | 10-20 µL. |
3. Mobile Phase Preparation (Example for 1L of pH 3.0 Phosphate Buffer):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in the desired ratio.
-
Degas the mobile phase before use.
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of Sulfachloropyridazine reference standard.
-
Dissolve and dilute to the desired concentration using the mobile phase as the diluent.
5. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor (Asymmetry Factor): Should ideally be between 0.9 and 1.5.
-
Theoretical Plates (N): A high number indicates good column efficiency (typically >2000).
-
Repeatability (RSD%): The relative standard deviation of peak areas from replicate injections should be less than 2%.
-
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of high‐pH (basic/alkaline) mobile phases for LC–MS or LC–MS/MS bioanalysis [ouci.dntb.gov.ua]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmadigests.com [pharmadigests.com]
- 11. agilent.com [agilent.com]
- 12. fatershimi.com [fatershimi.com]
- 13. support.waters.com [support.waters.com]
Minimizing Sulfachloropyridazine degradation during sample preparation
Welcome to the technical support center for Sulfachloropyridazine (B1682503) (SCP) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize SCP degradation during sample preparation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause Sulfachloropyridazine (SCP) degradation during sample preparation?
A1: SCP is susceptible to degradation under certain conditions. The primary factors to consider are:
-
pH: SCP degradation is significantly influenced by pH. It is more stable in acidic conditions than in alkaline or neutral environments.[1][2]
-
Light Exposure: Photodegradation is a major degradation pathway for SCP, especially under simulated sunlight.[2]
-
Oxidizing Agents: Strong oxidizing agents can degrade SCP through oxidative processes.[1][3]
-
Temperature: Elevated temperatures can accelerate degradation. While specific data on SCP is limited in the provided results, general chemical kinetics suggest that storing samples and extracts at low temperatures is crucial. For instance, some methods recommend storing tissue samples at -20°C until analysis.[4]
Q2: I am observing low recovery of SCP in my samples. What are the potential causes and how can I troubleshoot this?
A2: Low recovery of SCP can be due to degradation or inefficient extraction. Here are some troubleshooting steps:
-
Review your extraction procedure: Ensure your chosen solvent and pH are optimal for SCP. Acidic conditions are generally preferred for stability.[1][2] For example, a method for determining sulfonamides in bovine liver used 1% acetic acid in acetonitrile (B52724) for extraction.[5]
-
Check for photodegradation: Protect your samples from light at all stages of preparation and analysis by using amber vials or working under subdued light.[2]
-
Evaluate your cleanup step: Some solid-phase extraction (SPE) sorbents, like primary secondary amine (PSA), can cause loss of certain sulfonamides. If using a QuEChERS method, the addition of acid during the partitioning step can help prevent the loss of SCP during the dispersive SPE cleanup.[5]
-
Assess storage conditions: Ensure samples are stored at an appropriate low temperature (e.g., -20°C) before and after extraction to minimize degradation.[4] Working solutions of some sulfonamides have been shown to be stable for up to 4 months at 4°C.[4]
Q3: What are the expected degradation products of SCP that I might see in my chromatogram?
A3: The degradation of SCP can result in various byproducts. The primary degradation pathways involve modifications to the sulfanilamide (B372717) and chloropyridazine moieties. Some identified intermediate products from oxidative degradation include hydroxylated and other modified forms of the parent molecule.[1][3] Cleavage of the N-S bond is also a possible degradation pathway.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during SCP analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low SCP concentration in final extract | 1. Degradation during sample processing.2. Inefficient extraction.3. Adsorption to container surfaces. | 1. Control pH: Maintain acidic conditions during extraction.[1][2]2. Protect from light: Use amber glassware and minimize light exposure.[2]3. Optimize extraction solvent: Use a solvent known to be effective for sulfonamides, such as acetonitrile or ethyl acetate.[4][7]4. Use silanized glassware to minimize adsorption. |
| High variability in replicate samples | 1. Inconsistent sample handling.2. Non-homogenous sample.3. Variable degradation between samples. | 1. Standardize procedures: Ensure consistent timing, temperature, and light exposure for all samples.2. Homogenize thoroughly: For solid samples like tissues, ensure complete homogenization before extraction.[4][8]3. Control environmental factors: Process samples in a controlled environment. |
| Appearance of unknown peaks in chromatogram | 1. SCP degradation products.2. Matrix interference. | 1. Compare with stressed samples: Analyze a sample that has been intentionally degraded (e.g., by exposure to UV light or extreme pH) to identify potential degradation peaks.2. Improve sample cleanup: Employ a more effective solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove interfering matrix components.[9] |
Quantitative Data Summary
The stability of Sulfachloropyridazine is highly dependent on the experimental conditions. The following table summarizes key quantitative data from the literature.
| Parameter | Condition | Value | Reference |
| Half-life (Photodegradation) | pH 4.0, simulated sunlight | 1.2 hours | [2] |
| Half-life (Photodegradation) | pH 7.2, simulated sunlight | 2.3 hours | [2] |
| Recovery from Bovine Liver | QuEChERS with PSA (no acid) | 30% | [5] |
| Recovery from Bovine Liver | QuEChERS with PSA (with 1% acetic acid) | 53-93% | [5] |
Experimental Protocols
Protocol 1: Extraction of SCP from Feather Samples
This protocol is adapted from a method for the analysis of SCP in broiler chicken feathers.[7][8]
-
Homogenization: Cryogenically grind feather samples to ensure homogeneity.[8]
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50-mL polypropylene (B1209903) tube.
-
Add 40 mL of ethyl acetate.
-
Vortex for 15 minutes.
-
Sonicate for 5 minutes.
-
-
Cleanup: Use an appropriate solid-phase extraction (SPE) method for sample cleanup. Aromatic sulfonic acid SPE cartridges have been used successfully.[7]
-
Analysis: Analyze the final extract using LC-MS/MS.
Protocol 2: Extraction of SCP from Animal Tissue (e.g., Muscle, Liver)
This protocol is a general guide based on methods for sulfonamide extraction from tissues.[4][7]
-
Homogenization: Mince and homogenize 2-5 g of the tissue sample.
-
Extraction:
-
Transfer the homogenized tissue to a centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Homogenize and centrifuge.
-
For some tissues, a double extraction may improve recovery.[4]
-
-
Deproteinization & Lipid Removal:
-
Acetonitrile is used to precipitate proteins.
-
Hexane can be used to extract lipids.[4]
-
-
Cleanup: The extract can be further cleaned up using solid-phase extraction (SPE).
-
Analysis: The final extract is analyzed by HPLC or LC-MS/MS.
Visualizations
Caption: Factors contributing to SCP degradation during sample preparation.
Caption: Troubleshooting workflow for low SCP recovery.
References
- 1. Degradation of sulfachloropyridazine by UV-C/persulfate: kinetics, key factors, degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical treatment of the antibiotic sulfachloropyridazine: kinetics, reaction pathways, and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art | MDPI [mdpi.com]
Technical Support Center: Sulfachloropyridazine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression issues encountered during the mass spectrometry analysis of Sulfachloropyridazine.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why does it occur in the analysis of Sulfachloropyridazine?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as Sulfachloropyridazine, caused by co-eluting components from the sample matrix.[1][2][3] This interference is common in complex biological matrices like plasma, urine, and tissue. The co-eluting substances compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased signal intensity and potentially inaccurate quantification.[2][3]
Q2: What are the common causes of signal suppression for Sulfachloropyridazine?
A2: The primary causes of signal suppression for Sulfachloropyridazine are endogenous matrix components that are not adequately removed during sample preparation. These can include:
-
Phospholipids (B1166683): Abundant in plasma and tissue samples, they are notorious for causing significant ion suppression.
-
Salts and Proteins: High concentrations of salts and residual proteins can interfere with the ionization process.
-
Other Endogenous Metabolites: Various small molecules present in the biological matrix can co-elute with Sulfachloropyridazine and compete for ionization.[1]
Q3: How can I determine if signal suppression is affecting my Sulfachloropyridazine analysis?
A3: A common method to assess matrix effects is the post-column infusion experiment.[4][5] In this technique, a constant flow of a Sulfachloropyridazine standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A drop in the baseline signal of the infused standard at the retention time of Sulfachloropyridazine indicates the presence of co-eluting matrix components that are causing ion suppression.[4][5]
Q4: What are the general strategies to mitigate signal suppression?
A4: The main strategies to reduce or eliminate signal suppression can be categorized as follows:
-
Optimized Sample Preparation: The most effective approach is to remove interfering matrix components before analysis using techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[6]
-
Chromatographic Separation: Modifying the liquid chromatography (LC) method to separate Sulfachloropyridazine from the interfering matrix components can prevent co-elution.[4][7]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for the matrix effect.[1]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification if the analyte concentration is low.[9]
Troubleshooting Guides
Problem: Low or no signal for Sulfachloropyridazine
This guide provides a systematic approach to troubleshooting a lack of signal for Sulfachloropyridazine.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of no signal.
Step-by-Step Guide:
-
Direct Infusion: Bypass the LC system and directly infuse a known concentration of Sulfachloropyridazine standard into the mass spectrometer.
-
Signal Assessment:
-
Signal Observed: If a signal is present, the issue likely lies with the LC system, sample preparation, or sample introduction. Investigate for clogs, leaks, or problems with the autosampler.
-
No Signal: If there is no signal, the problem is likely with the mass spectrometer settings or the standard itself. Verify MS parameters (ion source settings, gas flows, voltages) and the integrity of the Sulfachloropyridazine standard solution.
-
Problem: High variability in signal intensity
This guide addresses issues of inconsistent and irreproducible signal for Sulfachloropyridazine.
Mitigation Strategy Flowchart
Caption: A flowchart of strategies to mitigate signal suppression.
Step-by-Step Guide:
-
Confirm Matrix Effect: Perform a post-column infusion experiment to confirm that the signal variability is due to matrix effects.
-
Optimize Sample Preparation: If matrix effects are confirmed, enhance the sample cleanup procedure. Solid-Phase Extraction (SPE) is often more effective at removing interfering components than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Adjust the LC gradient to better separate Sulfachloropyridazine from the regions of ion suppression identified in the post-column infusion experiment.
-
Implement a Suitable Internal Standard: Use a stable isotope-labeled internal standard for Sulfachloropyridazine to compensate for signal variations.
-
Validate the Method: After implementing changes, re-validate the method to ensure accuracy, precision, and reproducibility.
Data on Sample Preparation and Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 110 | 40 - 70 (Significant Suppression) | Simple, fast, and inexpensive. | Poor removal of phospholipids and other matrix components. |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | 75 - 95 (Moderate Suppression) | Good for non-polar compounds, can provide a clean extract. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 90 - 105 | 90 - 110 (Minimal Suppression/Enhancement) | Highly selective, provides a very clean extract, can concentrate the analyte. | More complex and costly than PPT or LLE.[6] |
| HybridSPE | > 95 | > 98 (Negligible Suppression) | Excellent removal of phospholipids and proteins. | Higher cost compared to other methods. |
Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value below 100% indicates signal suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
Objective: To identify regions of ion suppression in the chromatogram.
Methodology:
-
Prepare a standard solution of Sulfachloropyridazine in the mobile phase at a concentration that provides a stable and mid-range signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Using a T-junction and a syringe pump, continuously infuse the Sulfachloropyridazine standard solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for Sulfachloropyridazine is established, inject a blank, extracted matrix sample (e.g., plasma extract without the analyte).
-
Monitor the signal of the infused Sulfachloropyridazine. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.[4][5]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove matrix interferences from a biological sample prior to LC-MS/MS analysis.
Methodology (General Protocol for a Reversed-Phase SPE Cartridge):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Sulfachloropyridazine from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Sulfachloropyridazine Dosage for Coccidiosis Treatment in Poultry
This resource is designed for researchers, scientists, and drug development professionals investigating the use of sulfachloropyridazine (B1682503) to combat coccidiosis in poultry. It provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting guidance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for sulfachloropyridazine against Eimeria species?
A1: Sulfachloropyridazine is a sulfonamide antibiotic that acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) in protozoa like Eimeria.[1][2][3] It is a structural analog of para-aminobenzoic acid (PABA), an essential substrate for folic acid synthesis.[1][4] By binding to the active site of DHPS, sulfachloropyridazine blocks the conversion of PABA into dihydropteroic acid, a critical step in the folic acid pathway.[5] Since Eimeria must synthesize its own folic acid to produce nucleic acids for DNA replication, this inhibition halts parasite development and multiplication, resulting in a coccidiostatic effect.[5][6] Host animals are unaffected because they obtain folic acid from their diet.[1][5]
Q2: What is a typical therapeutic dosage range for sulfachloropyridazine in drinking water for broilers?
A2: While specific dosages should be determined based on experimental findings, published studies on related sulfonamides like sulfaclozine (B1681779) and sulfaquinoxaline (B1682707) provide a starting point. For instance, sulfaclozine has been administered at a concentration of 2 g/L in drinking water.[6][7][8] Treatment is often administered for 3 to 5 consecutive days.[9][10] It is crucial to monitor water consumption to ensure the target dose, often around 70 mg/kg of body weight per day, is achieved.[11]
Q3: At which stage of the Eimeria tenella life cycle is sulfachloropyridazine most effective?
A3: Sulfachloropyridazine is most effective against the endogenous developmental stages of Eimeria tenella. Research indicates the highest sensitivity is between 48 and 72 hours post-infection.[12] Application at 72 hours post-infection has been shown to cause degeneration of second-generation schizonts, inhibiting further development.[12] Treatment administered on the day of infection or 24 hours later may not have a significant harmful effect on the parasite's development.[12]
Q4: How does the health status of the bird affect the pharmacokinetics of sulfachloropyridazine?
A4: The health of the bird significantly impacts the drug's pharmacokinetics. In chickens infected with coccidiosis, the absorption half-life and the time to reach maximum serum concentration (Tmax) of sulfachloropyrazine (a related compound) were significantly higher than in healthy birds.[11] Diseased birds may also exhibit higher plasma concentrations and a slower rate of drug residue elimination.[13] This is likely due to intestinal damage and decreased gastrointestinal motility caused by the infection.[11]
Q5: What are the concerns regarding drug residues and withdrawal periods?
A5: Sulfonamides can persist in edible tissues, raising concerns for food safety. Studies have shown that sulfachloropyridazine can be detected in poultry tissues for more than 10 days after treatment cessation.[14] Residues have also been found to persist in feathers for up to 55 days post-treatment, which is a concern if feathers are processed into feather meal for animal feed.[10][15] Therefore, establishing an appropriate withdrawal period based on residue depletion studies is a critical part of dosage optimization.
Section 2: Experimental Protocols
Protocol: Dose-Ranging Efficacy Study
This protocol outlines a typical battery cage experiment to determine the optimal dosage of sulfachloropyridazine for treating cecal coccidiosis (E. tenella).
Objective: To evaluate the efficacy of different concentrations of sulfachloropyridazine administered via drinking water against an experimental Eimeria tenella infection in broiler chickens.
Methodology:
-
Animal Model:
-
Use one-day-old broiler chicks (e.g., Ross 308 strain), raised in a coccidia-free environment with ad libitum access to non-medicated feed and water.[16]
-
House birds in wire-floored battery cages to prevent exogenous reinfection.
-
-
Experimental Groups:
-
Group 1 (Negative Control): Uninfected, untreated.
-
Group 2 (Positive Control): Infected, untreated.
-
Group 3-5 (Treatment Groups): Infected, treated with low, medium, and high doses of sulfachloropyridazine (e.g., based on literature for similar compounds).
-
Group 6 (Positive Drug Control): Infected, treated with a known effective anticoccidial (e.g., Toltrazuril at 25 mg/L).[7]
-
Each group should contain a sufficient number of birds (e.g., 16 birds/group) for statistical power.[16]
-
-
Infection Procedure:
-
Treatment Administration:
-
Begin treatment 48-72 hours post-infection, when the parasite is in a susceptible developmental stage.[12]
-
Administer the assigned sulfachloropyridazine concentration in the drinking water for 3-5 consecutive days.[9]
-
Measure daily water consumption to calculate the actual drug dosage received (mg/kg body weight).
-
-
Data Collection & Efficacy Parameters (Day 6-7 Post-Infection):
-
Weight Gain: Measure body weight at the start and end of the key infection period.[5]
-
Feed Conversion Ratio (FCR): Calculate as total feed consumed divided by total weight gain.[6]
-
Lesion Scoring: Euthanize a subset of birds from each group and score cecal lesions on a scale of 0 (no gross lesions) to 4 (most severe lesions).[11]
-
Oocyst Shedding (OPG): Collect fecal samples and determine the number of oocysts per gram (OPG) using a McMaster chamber.[6]
-
Mortality: Record daily mortality.[5]
-
-
Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups to the positive and negative controls.
-
Diagram: Experimental Workflow for Dose Optimization
Caption: Workflow for a dose-optimization study.
Section 3: Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (High Lesion Scores, No Reduction in OPG) | 1. Drug Resistance: Field isolates of Eimeria may have developed resistance to sulfonamides.[7][17] 2. Underdosing: Birds may not be consuming enough medicated water due to sickness or unpalatability. 3. Incorrect Timing: Treatment initiated too late in the infection cycle.[18] | 1. Test the sensitivity of the Eimeria isolate to sulfachloropyridazine. Consider using an alternative anticoccidial from a different class. 2. Accurately measure daily water intake per group. If low, consider adjusting drug concentration or using a different administration route. 3. Ensure treatment begins in the 48-72 hour post-infection window for optimal efficacy against schizonts.[12] |
| Signs of Toxicity (e.g., Reduced Weight Gain in Medicated Groups) | 1. Overdosing: Drug concentration in water may be too high, or water intake may be higher than estimated. 2. Dehydration: Sick birds may not drink enough, leading to higher effective drug concentration. | 1. Recalculate and verify dosage based on actual water consumption and bird weight. 2. Ensure birds have constant and easy access to water. Monitor for signs of dehydration. |
| High Variation in Results Within a Treatment Group | 1. Inconsistent Oocyst Dosing: Inaccurate or inconsistent oral gavage during the infection phase. 2. Uneven Drug Intake: Dominant birds may consume more medicated water. | 1. Refine the inoculation technique to ensure each bird receives a consistent dose. 2. Increase the number of waterers per cage to ensure all birds have equal access. |
| Unexpected Residue Levels in Tissues | 1. Impaired Drug Metabolism: Coccidial infection can damage the gut and liver, slowing drug elimination.[11][13] 2. Prolonged Half-life: The specific formulation may have a longer-than-expected elimination half-life. | 1. Conduct pharmacokinetic studies in both healthy and diseased birds to establish appropriate withdrawal times.[13] 2. Perform a residue depletion study, analyzing tissues at multiple time points after treatment withdrawal.[10] |
Diagram: Troubleshooting Logic for Poor Efficacy
Caption: A logical flow for troubleshooting poor experimental efficacy.
Section 4: Data & Pathway Visualizations
Table 1: Pharmacokinetic Parameters of Sulfachloropyrazine in Healthy vs. E. tenella-Infected Chickens
| Parameter | Healthy Chickens | Infected Chickens | Significance |
| Absorption Half-Life (t½a) | Not Reported | 17.24 ± 3.50 h | Significantly higher in infected birds |
| Time to Max. Concentration (Tmax) | Not Reported | 23.41 ± 3.78 h | Significantly higher in infected birds |
| Accumulation Index | Not Reported | 1.22 ± 0.13 | - |
| Source: Data adapted from a study on sulfachloropyrazine, a closely related sulfonamide, demonstrating the impact of coccidiosis on drug disposition.[11] |
Diagram: Mechanism of Action - Folate Synthesis Inhibition
Caption: Sulfachloropyridazine competitively inhibits the DHPS enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 5. benchchem.com [benchchem.com]
- 6. ukm.my [ukm.my]
- 7. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ethanamizuril, sulfachlorpyridazine or their combination on cecum microbial community and metabolomics in chickens infected with Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. [Action of sodium sulfachlorpyrazine (ESB3) on the endogenous development of Eimeria tenella in the experimental infestation of chickens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabi.org [cabi.org]
- 17. scispace.com [scispace.com]
- 18. californiaagriculture.org [californiaagriculture.org]
Technical Support Center: Enhancing the Stability of Sulfachloropyridazine in Formulated Veterinary Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of veterinary products containing Sulfachloropyridazine (B1682503) (SCP).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Sulfachloropyridazine (SCP) in a formulated product?
A1: The two primary degradation pathways for SCP are hydrolysis and photodegradation.[1][2]
-
Hydrolysis: SCP can undergo hydrolytic degradation, which is significantly influenced by the pH of the formulation. The process typically involves the cleavage of the sulfonamide bond.[1] Studies have shown that the rate of hydrolysis is faster in acidic conditions compared to neutral or alkaline environments.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of SCP.[3][4] This can lead to the formation of various degradation products and a loss of potency. The degradation process can be complex, involving pathways such as the cleavage of the S-N bond and modifications to the aromatic rings.[5]
Q2: Which environmental factors have the most significant impact on the stability of SCP?
A2: The stability of SCP is most significantly affected by pH, temperature, and light.[1][3]
-
pH: The pH of the formulation is a critical factor, primarily influencing the rate of hydrolysis. Acidic pH generally accelerates degradation.[1][2]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation, including hydrolysis and oxidation.
-
Light: Exposure to light, especially UV light, can cause significant degradation of SCP.[3][4] Therefore, protection from light during manufacturing and storage is crucial.
Q3: Are there any known excipient incompatibilities with SCP that I should be aware of?
A3: While specific comprehensive studies on SCP with a wide range of veterinary excipients are not extensively published, general incompatibilities for sulfonamides with certain excipients are known. It is crucial to conduct compatibility studies with your specific formulation excipients.[6][7] Potential areas of concern include:
-
Oxidizing agents: Excipients containing peroxide impurities can promote oxidative degradation.
-
Reducing sugars (e.g., lactose): The primary amine group in SCP could potentially interact with reducing sugars, leading to the Maillard reaction, although this is more common with secondary amines.
-
pH modifiers: The choice of buffering agents and pH modifiers will directly impact the stability of SCP in liquid formulations due to the pH-dependent nature of its hydrolysis.
-
Trace metal ions: Metal ions can catalyze oxidative degradation. The presence of chelating agents may be beneficial.[8][9]
Troubleshooting Guide
Q4: My SCP solution is developing a yellow tint over time. What is the likely cause and how can I prevent it?
A4: A yellow discoloration in your SCP solution is likely due to the formation of degradation products, which can be a result of either photodegradation or oxidative degradation.
-
Troubleshooting Steps:
-
Review light protection: Ensure your product is manufactured and stored in light-resistant containers.[4] Amber glass or opaque packaging is recommended.
-
Assess for oxygen exposure: If the formulation is sensitive to oxidation, consider manufacturing under an inert atmosphere (e.g., nitrogen) and using packaging with low oxygen permeability.
-
Investigate excipients: Check for the presence of excipients that may contain oxidizing impurities (e.g., peroxides in polymers).
-
Consider antioxidants: The addition of an antioxidant, such as sodium metabisulfite (B1197395) or butylated hydroxytoluene (BHT), may help prevent oxidative discoloration.[8] A chelating agent like EDTA can also be added to bind metal ions that may catalyze oxidation.[8][9]
-
Q5: I am observing a significant loss of SCP potency in my liquid formulation during accelerated stability studies. What should I investigate?
A5: A significant loss of potency under accelerated conditions (e.g., high temperature and humidity) points towards chemical degradation, most likely hydrolysis.
-
Troubleshooting Steps:
-
Analyze pH: Confirm that the pH of your formulation is within the optimal range for SCP stability. The degradation of SCP is known to be faster in acidic conditions.[1][2] Consider adjusting the pH to a more neutral or slightly alkaline range if your formulation allows.
-
Conduct a forced degradation study: Perform a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify the primary degradation pathway and the resulting degradants.[10][11] This will help you pinpoint the cause of the instability.
-
Evaluate excipient interactions: Perform compatibility studies with each excipient in your formulation to identify any potential interactions that may be accelerating degradation.[6][12]
-
Q6: My stability-indicating HPLC method is showing new, unexpected peaks in my SCP formulation after storage. How do I identify these peaks?
A6: The appearance of new peaks in your chromatogram indicates the formation of degradation products. A systematic approach is needed for their identification.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main SCP peak and the new peaks. This will confirm if the new peaks are single components.
-
Forced Degradation Comparison: Compare the chromatograms of your stability samples with those from your forced degradation studies (acid, base, oxidation, light).[4][11] Matching retention times can provide a preliminary identification of the degradation products.
-
LC-MS/MS Analysis: For definitive identification, utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass of the parent ion and its fragmentation pattern.[13] This will allow you to propose a structure for the unknown degradant.
-
Quantitative Data on Sulfachloropyridazine Stability
The following tables summarize the degradation kinetics of SCP under various conditions.
Table 1: Effect of pH on the Hydrolytic Degradation of Sulfachloropyridazine
| pH | Temperature (°C) | Half-life (t½) (hours) | Reference |
| 4.0 | 70 | Significantly shorter than at pH 7 and 9 | [1] |
| 4.0 | Not Specified | 1.2 | [3] |
| 7.2 | Not Specified | 2.3 | [3] |
| 9.0 | 50 | Stable (hydrolysis rate ≤10% after 5 days) | [2] |
Table 2: Photodegradation Rate of Sulfachloropyridazine in Aqueous Solution
| Light Source | pH | Degradation Rate Constant (k) | Notes | Reference |
| Simulated Sunlight | 4.0 | - | Half-life of 1.2 hours | [3] |
| Simulated Sunlight | 7.2 | - | Half-life of 2.3 hours | [3] |
| UV-C (in presence of persulfate) | 6.3 | kSCP,HO˙ = 0.867 × 10⁹ M⁻¹ s⁻¹; kSCP,SO₄⁻˙ = 3.073 × 10⁹ M⁻¹ s⁻¹ | Follows pseudo-first-order kinetics | [14] |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study of Sulfachloropyridazine
Objective: To investigate the intrinsic stability of SCP and identify potential degradation products under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of SCP in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[3]
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Heat the solution at 60°C for a specified period.[3]
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid SCP powder in a petri dish.
-
Expose it to a high temperature (e.g., 70°C) in a stability chamber for a specified period.
-
At each time point, dissolve a portion of the powder in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the SCP solution (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw samples and analyze by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Sulfachloropyridazine
Objective: To develop and validate an HPLC method capable of separating and quantifying SCP in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of SCP of known concentration in the mobile phase.
-
Sample Solution: Dilute the formulated product or the samples from the forced degradation study to a suitable concentration with the mobile phase.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze the blank, placebo, SCP standard, and stressed samples to demonstrate that the method can resolve SCP from any degradation products and excipients.
-
Linearity: Analyze a series of SCP solutions over a concentration range (e.g., 1.0-100.0 µg/mL).[15]
-
Accuracy: Perform recovery studies by spiking the placebo with known amounts of SCP at different concentration levels.
-
Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of SCP that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
-
Protocol 3: Drug-Excipient Compatibility Study
Objective: To assess the physical and chemical compatibility of SCP with selected excipients.
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of SCP and each excipient in a 1:1 ratio (or a ratio relevant to the formulation).
-
Prepare a control sample of pure SCP.
-
For liquid formulations, prepare solutions of SCP with each excipient.
-
-
Storage Conditions:
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).[16]
-
Store corresponding control samples under refrigerated conditions.
-
-
Analysis:
-
Physical Evaluation: At each time point, visually inspect the samples for any changes in color, appearance, or physical state.
-
Chemical Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the assay of SCP and to detect the formation of any degradation products.
-
-
Interpretation: A significant loss of SCP or the appearance of new degradation peaks in the binary mixtures compared to the pure SCP control indicates a potential incompatibility.
Diagrams
Caption: Simplified degradation pathways of Sulfachloropyridazine.
Caption: Workflow for conducting a stability study of a veterinary formulation.
Caption: Decision tree for troubleshooting potency loss in SCP liquid formulations.
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of sulfachloropyridazine by UV-C/persulfate: kinetics, key factors, degradation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing Sulfachloropyridazine sodium salt to prevent degradation
This technical support guide provides best practices for storing Sulfachloropyridazine sodium salt to prevent degradation, ensuring the integrity of your research materials.
Troubleshooting Guide and FAQs
This section addresses specific issues researchers, scientists, and drug development professionals may encounter during the handling and storage of Sulfachloropyridazine sodium salt.
Q1: My Sulfachloropyridazine sodium salt has changed color. What should I do?
A change in the appearance of the powder, which is typically a white or pale yellow solid, can be an indicator of degradation.[1] You should first quarantine the reagent to prevent its use in experiments. Cross-reference the appearance with a new, unopened container if available. It is advisable to discard the discolored product according to your institution's waste disposal protocols and use a fresh batch for your experiments to ensure data accuracy.[2]
Q2: I accidentally left the container open for an extended period. Is the product still usable?
Sulfachloropyridazine sodium salt should be stored in a tightly-closed container to protect it from moisture and atmospheric contaminants.[2][3] If the container was left open, the compound may have absorbed moisture, which could accelerate degradation. It is recommended to use a fresh, properly stored sample for critical experiments.
Q3: Can I store my Sulfachloropyridazine sodium salt at room temperature?
While some sources suggest storage at room temperature, long-term storage at 2-8°C is widely recommended to ensure stability.[2][4][5] For short-term use, room temperature storage in a desiccator may be acceptable, but for prolonged storage, refrigeration is the best practice.
Q4: Are there any chemicals that should not be stored near Sulfachloropyridazine sodium salt?
Yes, you should avoid storing Sulfachloropyridazine sodium salt with strong oxidizing agents.[2][6][7] Incompatible materials can react with the compound, leading to degradation and the creation of hazardous byproducts.
Q5: I suspect my compound has degraded. How will this affect my experiments?
Degradation of Sulfachloropyridazine sodium salt can lead to a decrease in its purity and potency. This can result in inaccurate experimental results, including altered dose-response curves and reduced efficacy in antimicrobial assays. The degradation products may also have different toxicological profiles.[8]
Data Presentation
Summary of Recommended Storage Conditions
The following table summarizes the recommended storage conditions for Sulfachloropyridazine sodium salt from various sources.
| Parameter | Recommendation | Sources |
| Temperature | Long-term: 2-8°C. Some sources permit room temperature. | [1][2][3][4][5][7] |
| Container | Store in a tightly-closed container. | [2][3][6][7] |
| Environment | Store in a cool, dry, well-ventilated area. | [2][3][6][7] |
| Light | Keep in a dark place, away from direct sunlight. | [4][5][7] |
| Incompatibilities | Avoid strong oxidizing agents. | [2][6][7] |
| Conditions to Avoid | Dust generation, sources of ignition, extreme temperatures. | [2][7] |
Experimental Protocols
Protocol for Handling and Storing Sulfachloropyridazine Sodium Salt
This protocol outlines the best practices for handling and storing the compound to minimize degradation.
Materials:
-
Sulfachloropyridazine sodium salt in its original container
-
Spatula
-
Weighing paper or boat
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
-
Secondary container (e.g., a desiccator or a sealed bag)
-
Refrigerator (2-8°C)
Procedure:
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.
-
Personal Protection: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Dispensing: Open the container in a low-humidity environment, such as a glove box or a fume hood with the sash lowered. Use a clean, dry spatula to dispense the required amount of powder.
-
Sealing: Immediately after dispensing, tightly close the container lid to prevent exposure to air and moisture.
-
Storage: For long-term storage, place the tightly sealed container in a refrigerator at 2-8°C.[1][2][4][5] Consider placing the primary container inside a labeled, sealed secondary container for an additional barrier against moisture.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and date opened.
Protocol for Visual Inspection of Sulfachloropyridazine Sodium Salt
A routine visual inspection can help in the early detection of potential degradation.
Procedure:
-
Retrieve from Storage: Remove the container from the refrigerator and allow it to warm to room temperature before opening.
-
Observe Physical State: Note the appearance of the compound. It should be a white to pale yellow powder.[1]
-
Check for Discoloration: Look for any changes in color, such as browning or darkening, which may indicate degradation.
-
Examine for Clumping: Observe if the powder is free-flowing. Clumping or caking can be a sign of moisture absorption.
-
Record Observations: Document your observations in a lab notebook. If any significant changes are noted, the compound should be considered for disposal.
Visualizations
Troubleshooting Workflow for Potential Degradation
The following diagram outlines the logical steps to take if you suspect your Sulfachloropyridazine sodium salt has degraded.
References
- 1. utsc.utoronto.ca [utsc.utoronto.ca]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. emmainternational.com [emmainternational.com]
- 5. Sulfachloropyridazine Sodium CAS 23282-55-5-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. benchchem.com [benchchem.com]
- 7. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sulfachloropyridazine (SCP) Detection in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limit of Sulfachloropyridazine (B1682503) (SCP) in complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when detecting low concentrations of Sulfachloropyridazine (SCP) in complex samples?
A1: The main challenges in detecting SCP in complex matrices like animal tissues, food products, and environmental samples are:
-
Matrix Effects: Co-extracted endogenous components (e.g., proteins, lipids, salts) can interfere with the ionization of SCP in the mass spectrometer, leading to signal suppression or enhancement, which affects accuracy and sensitivity.[1][2][3]
-
Low Concentrations: SCP may be present at trace or ultra-trace levels, often below the detection limits of standard analytical methods, requiring highly sensitive instrumentation and efficient sample enrichment.[4]
-
Sample Complexity: The intricate nature of biological and food matrices necessitates robust sample cleanup procedures to prevent instrument contamination, column clogging, and to minimize interferences.[4][5][6]
Q2: Which analytical methods are most commonly used for SCP detection?
A2: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4][7] LC-MS/MS is generally preferred for its superior sensitivity, selectivity, and ability to provide structural confirmation, making it ideal for trace-level detection in complex matrices.[4][8]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of SCP?
A3: To minimize matrix effects, a multi-faceted approach is recommended:
-
Improve Sample Cleanup: Employ rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS to effectively remove interfering matrix components.[5][9][10]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient elution, column chemistry) to separate SCP from co-eluting matrix components.[2]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby mitigating their impact on the analyte signal.[10][11] While this may seem counterintuitive when aiming for low detection limits, it can sometimes improve the signal-to-noise ratio by reducing suppression.[10]
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[12]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by the matrix.[10]
Q4: What are the most effective sample preparation techniques for extracting SCP?
A4: The choice of extraction technique depends on the matrix. For complex matrices like animal tissues, the following methods are highly effective:
-
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that can effectively isolate sulfonamides from complex sample extracts.[5][12] Aromatic sulfonic acid SPE cartridges have been shown to be effective for cleaning up samples for SCP analysis.[12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is widely used for multi-residue analysis in food matrices and has been successfully applied to sulfonamides in tissues like bovine liver.[5][9]
-
Liquid-Liquid Extraction (LLE): While a traditional method, LLE can be used for initial extraction. However, it may have disadvantages such as being time-consuming and having lower sensitivity compared to modern techniques.[5]
Q5: My analytical signal is strong, but my results are not reproducible. What are the likely causes?
A5: Poor reproducibility with a strong signal often points to inconsistencies in the experimental workflow. Key areas to investigate include:
-
Inconsistent Sample Homogenization: The analyte may not be evenly distributed in the sample. Ensure thorough homogenization before taking an aliquot for analysis.[13]
-
Inaccurate Pipetting: Use calibrated pipettes for adding solvents, standards, and the internal standard to ensure consistency across all samples.[13]
-
Variable Sample Cleanup: Ensure that the d-SPE sorbent is mixed uniformly with the extract and that centrifugation effectively separates the phases.[13]
-
Instrument Instability: Fluctuations in LC pump pressure, autosampler injection volume, or mass spectrometer source conditions can lead to inconsistent readings.[4]
Troubleshooting Guides
Problem 1: Low or No SCP Signal (Poor Sensitivity)
If you are experiencing a weak signal or cannot detect SCP, follow this troubleshooting checklist.
| Step | Action | Rationale |
| 1. Verify Instrument Parameters | Check MS/MS transitions, collision energies, and source parameters (e.g., gas flow, temperature). For HPLC-UV, confirm the detection wavelength is set correctly (around 270-272 nm).[7][14] | Incorrect instrument settings are a common cause of poor sensitivity. Optimization of these parameters is crucial for maximizing signal intensity. |
| 2. Assess Sample Preparation | Review your extraction and cleanup protocol. Ensure pH is controlled and consider if a more rigorous cleanup (e.g., SPE) is needed to remove interfering substances that cause ion suppression.[4] | Inefficient extraction or inadequate cleanup can lead to significant loss of the analyte or severe matrix suppression, resulting in a low signal.[2] |
| 3. Check for Analyte Degradation | Ensure samples and standards are stored correctly (protected from light, low temperature) and prepared freshly. Extreme pH during extraction can cause hydrolysis.[13] | SCP, like other sulfonamides, can degrade under certain conditions, leading to lower-than-expected concentrations in the final extract. |
| 4. Evaluate Chromatographic Performance | Inject a pure standard solution to check for peak shape and retention time. A deteriorating column can lead to broad peaks and reduced signal height. | A compromised column can significantly reduce separation efficiency and sensitivity. |
| 5. Increase Sample Concentration | If possible, use a larger initial sample volume or mass and/or reduce the final reconstitution volume to concentrate the analyte. | Pre-concentration is a direct way to increase the amount of analyte introduced into the instrument, thereby improving the signal. |
Problem 2: Significant Matrix Effects (Signal Suppression or Enhancement)
Matrix effects are a primary obstacle to accurate quantification. Use this guide to diagnose and mitigate them.
| Step | Action | Rationale |
| 1. Quantify the Matrix Effect | Compare the peak area of SCP in a post-extraction spiked blank matrix sample to the peak area of SCP in a pure solvent standard at the same concentration. | This calculation provides a quantitative measure of signal suppression (<100%) or enhancement (>100%) and confirms the presence of matrix effects. |
| 2. Enhance Sample Cleanup | Add a cleanup step or switch to a more selective one. For fatty matrices, consider using sorbents like C18 or specialized lipid removal products in the d-SPE step.[9][15] | The most effective way to reduce matrix effects is to remove the interfering co-extracted components before analysis.[3][10] |
| 3. Dilute the Final Extract | Perform a dilution series (e.g., 1:5, 1:10, 1:20) on the final extract and analyze. | Dilution reduces the concentration of matrix components, which can significantly lessen ion suppression and sometimes even improve the signal-to-noise ratio.[10][11] |
| 4. Implement Matrix-Matched Standards | Prepare your calibration curve by spiking known concentrations of SCP into blank matrix extract that has undergone the full sample preparation procedure. | This method compensates for systematic errors caused by matrix effects, as both the standards and the samples will be affected similarly.[10] |
| 5. Use a Suitable Internal Standard | If not already in use, incorporate a stable isotope-labeled (e.g., ¹³C₆-Sulfamethazine) or a structurally similar internal standard.[12] | An appropriate internal standard co-elutes and experiences similar ionization effects as the analyte, providing a reliable means to correct for signal variability. |
Quantitative Data Summary
Table 1: Comparison of Detection Limits for Sulfachloropyridazine (SCP) by Analytical Method
| Analytical Method | Matrix | Limit of Detection (LOD) | Linearity Range (µg/mL) | Reference |
| HPLC-UV | Veterinary Formulation | 0.05 µg/mL | 1.0 - 100.0 | [7][16] |
| LC-MS/MS | Chicken Feathers & Liver | 10 µg/kg | 10 - 100 µg/kg | [12] |
| LC-MS/MS | Chicken Muscle | 5 µg/kg | 10 - 100 µg/kg | [12] |
| UHPLC-MS/MS | Chicken Plasma | 0.0025 µg/mL (as LOQ) | 0.0025 - 25 | [8] |
Table 2: Recovery Rates of Sulfachloropyridazine (SCP) with Different Sample Preparation Methods
| Method | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-UV Analysis | Veterinary Formulation | 99 - 105% | N/A | [7] |
| QuEChERS & LC-MS/MS | Bovine Liver | 53 - 93% (for 9 sulfonamides) | 2.1 - 16.8% | [9] |
| SPE & LC-MS/MS | Chicken Tissues | > 70% | < 8% | [14] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for SCP from Animal Tissue
This protocol is adapted from methodologies for sulfonamide extraction from tissues.[12][14]
-
Homogenization: Weigh 2.0 g of minced tissue (e.g., liver, muscle) into a centrifuge tube.
-
Initial Extraction: Add 15 mL of acetonitrile (B52724), homogenize, and centrifuge for 2 minutes at 15,000 rpm. Sonicate the samples for 5 minutes, then centrifuge again at 5,000 rpm for 10 minutes.[14]
-
Defatting Step: Transfer the supernatant to a new tube. Add an equal volume of n-hexane, vortex for 2 minutes, and centrifuge for 10 minutes at 4,000 rpm. Discard the upper n-hexane layer.[14]
-
SPE Column Conditioning: Condition an aromatic sulfonic acid or MCX SPE column by passing 5 mL of methanol (B129727), followed by 5 mL of 0.1 M hydrochloric acid.[14]
-
Loading: Load 2 mL of the lower liquid layer from the defatting step onto the conditioned SPE column.[14]
-
Washing: Wash the column sequentially with 2 mL of 0.1 M hydrochloric acid and 2 mL of methanol to remove impurities.[14]
-
Elution: Elute the SCP using 10 mL of 10% ammoniated acetonitrile.[14]
-
Final Preparation: Evaporate the eluent to dryness at 45°C under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[14]
Protocol 2: QuEChERS Method for SCP from Bovine Liver
This protocol is based on the Agilent Bond Elut QuEChERS EN method for sulfonamides.[9]
-
Sample Preparation: Weigh 2 g of homogenized liver into a 50 mL centrifuge tube. If necessary, add an internal standard and QC spiking solutions. Vortex for 30 seconds.
-
Hydration: Add 8 mL of water and vortex for another 10 seconds.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS EN extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing cleanup sorbents (e.g., for fatty matrices). Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes.
-
Final Preparation: Transfer 4 mL of the cleaned extract to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for analysis.
Visual Workflow and Logic Diagrams
Caption: General experimental workflow for the analysis of Sulfachloropyridazine.
Caption: Troubleshooting decision tree for low SCP signal.
Caption: Conceptual diagram of matrix effects in mass spectrometry.
References
- 1. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 6. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Cumhuriyet Science Journal » Submission » Simultaneous determination of sulfachloropyridazine and trimethoprim in veterinary formulations by hplc [csj.cumhuriyet.edu.tr]
Lateux-Meyer mixture preparation with malachite green and formalin for fish treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Lateux-Meyer mixture (malachite green and formalin) for the treatment of ectoparasites in fish.
Frequently Asked Questions (FAQs)
Q1: What is the Lateux-Meyer mixture and what is it used for?
A1: The Lateux-Meyer mixture is a combination of malachite green and formalin used as an anti-parasitic treatment for fish.[1][2] It is effective against a range of protozoan and metazoan parasites, including Ichthyophthirius multifiliis (White Spot or Ich), Gyrodactylus (skin flukes), Dactylogyrus (gill flukes), Ichthyobodo (Costia), Trichodina, and Chilodonella.[1][2] The two components have a synergistic effect, meaning their combined efficacy is greater than the sum of their individual effects.[1][2]
Q2: How does the Lateux-Meyer mixture work?
A2: Malachite green acts as a respiratory poison, disrupting the metabolic processes of the parasites.[1] Formalin is a powerful disinfectant that denatures proteins and nucleic acids in microorganisms.[1]
Q3: Are there different formulations of the Lateux-Meyer mixture?
A3: Yes, there are several variations. Two commonly used formulations are a "strong mixture" and a "weaker mixture," which differ in the concentration of malachite green dissolved in formalin.[1] The choice of formulation and dosage depends on the target parasite, fish species, and water parameters.[1]
Q4: What are the critical water parameters to monitor during treatment?
A4: It is crucial to monitor pH, water hardness (KH and GH), and temperature. Malachite green is more toxic at lower pH and higher temperatures.[1][3] Formalin's toxicity increases in soft, acidic water.[1] A recommended KH of 50 ppm and GH of 100 ppm or higher is advised to buffer the effects of malachite green, especially for sensitive or scaleless fish.[3]
Q5: How does organic matter in the water affect the treatment?
A5: High levels of dissolved and particulate organic matter, such as fish waste and algae, can bind to both malachite green and formalin, reducing their effectiveness.[1] It is recommended to perform a partial water change and clean the filter (without replacing the biological media) before treatment.[4]
Troubleshooting Guide
Problem 1: Fish show signs of distress (e.g., gasping, erratic swimming) after treatment application.
-
Possible Cause: Low dissolved oxygen levels. Formalin consumes a significant amount of dissolved oxygen from the water; for every 5mg of formalin, 1mg of dissolved oxygen is removed.[1]
-
Solution: Ensure vigorous aeration of the tank or pond throughout the treatment period.[1][2] If signs of distress are severe, perform a partial water change to reduce the chemical concentration.
Problem 2: The treatment appears to be ineffective against the parasites.
-
Possible Cause 1: Incorrect dosage or treatment duration.
-
Solution 1: Verify the calculations for your tank volume and the concentration of your stock solution. Ensure the treatment duration and frequency are appropriate for the target parasite's life cycle.[5] For example, treating white spot requires a prolonged immersion to target the free-swimming stages of the parasite.[1]
-
Possible Cause 2: High organic load in the water is inactivating the chemicals.
-
Solution 2: Perform a significant water change (at least 25-50%) before each treatment and ensure the tank is clean of excess organic debris.[3][4]
-
Possible Cause 3: The parasites have developed resistance.
-
Solution 3: While less common, resistance can occur. Consider alternative treatments such as salt baths or praziquantel, especially for flukes.[3][5]
Problem 3: A white precipitate has formed in the formalin stock solution.
-
Possible Cause: The formalin has been stored improperly (exposed to light or cold), leading to the formation of paraformaldehyde.
-
Solution: DO NOT USE THE SOLUTION. Paraformaldehyde is extremely toxic to fish.[1] Store formalin in a dark place and at a temperature above 4°C (40°F).[2][6] Always inspect the formalin for clarity before use.[6]
Problem 4: The biological filter seems to have crashed after treatment (indicated by a spike in ammonia (B1221849) or nitrite).
-
Possible Cause: While the Lateux-Meyer mixture generally has low toxicity to filter bacteria at therapeutic doses, it can still negatively impact the nitrification process.[2][7]
-
Solution: Monitor ammonia and nitrite (B80452) levels daily after treatment.[6] Be prepared to perform water changes to manage any spikes. Using a filter starter product after the treatment course is completed can help re-establish the bacterial colony.[6]
Quantitative Data Summary
Table 1: Lateux-Meyer Stock Solution Formulations
| Mixture Type | Malachite Green Concentration | Formalin Volume |
| Strong Mixture | 3.68 grams | 1 liter |
| Weaker Mixture | 3.3 grams | 1 liter |
Source:[1]
Table 2: Treatment Dosages and Durations
| Treatment Type | Mixture Type | Dosage of Stock Solution | Final Concentration (approx.) | Duration & Frequency |
| Bath | Strong | 0.025 ml per liter of water | 0.1 mg/L Malachite Green, 25 mg/L Formalin | 60 minutes. Can be repeated every other day for a maximum of four treatments.[1] |
| Prolonged Immersion (General) | Weaker | 0.015 ml per liter of water | 0.05 mg/L Malachite Green, 15 mg/L Formalin | Repeat every 3-4 days with a partial water change between treatments. Maximum of three consecutive treatments.[1][4] |
| Prolonged Immersion (Stubborn Parasites on Koi) | Strong | 0.025 ml per liter of water | 0.1 mg/L Malachite Green, 25 mg/L Formalin | Prolonged immersion.[1] |
Experimental Protocols
Protocol 1: Preparation of Lateux-Meyer Stock Solution (Weaker Mixture)
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area.
-
Reagents and Materials:
-
Malachite green (zinc-free)[2]
-
Formalin (37-40% formaldehyde (B43269) solution), clear with no precipitate
-
Graduated cylinder
-
Amber glass storage bottle
-
Weighing scale
-
-
Procedure:
-
Accurately weigh 3.3 grams of malachite green powder.
-
Measure 1 liter of formalin.
-
Carefully add the malachite green powder to the formalin in the amber glass bottle.
-
Seal the bottle and shake gently until the malachite green is completely dissolved.
-
Label the bottle clearly with the contents ("Lateux-Meyer Mixture - Weaker Formula"), concentration, and date of preparation.
-
Store in a cool, dark place, away from light and extreme temperatures.[6]
-
Protocol 2: Application of Lateux-Meyer Mixture as a Prolonged Immersion
-
Pre-treatment Preparation:
-
Dosing:
-
Shake the stock solution well before use.
-
Based on the tank volume, calculate the required amount of the Lateux-Meyer stock solution (e.g., using the 0.015 ml/L dosage for the weaker mixture).
-
Dilute the calculated dose in a separate container of tank water.
-
Slowly and evenly distribute the diluted mixture across the surface of the tank or pond.[6]
-
-
Monitoring and Follow-up:
-
Observe the fish closely for any signs of distress for the first few hours after dosing.
-
Continue the treatment for the recommended duration, repeating the dose every 3-4 days as needed.[1]
-
Perform a partial water change before each subsequent treatment.[1]
-
After the full course of treatment is complete, perform a final partial water change and re-install the activated carbon in the filter to remove any residual medication.
-
Continue to monitor water quality parameters (ammonia, nitrite) closely for several days.[6]
-
Visualizations
Caption: Experimental workflow for a prolonged immersion treatment using the Lateux-Meyer mixture.
Caption: A logical workflow for troubleshooting fish distress during treatment.
References
- 1. Malachite green and formalin a good general-purpose anti-parasite treatment – Koi & Aquarium Fish Diseases [fishdoc.co.uk]
- 2. Malachite Green + Formalin - South African Koi and Pond Forum [koiandpondservices.co.za]
- 3. Formalin and malachite green to add into the tank directly | MonsterFishKeepers.com [monsterfishkeepers.com]
- 4. The Importance of Using Malachite Green in Aquariums [thesprucepets.com]
- 5. malachitelog.com [malachitelog.com]
- 6. Malachite & Formalin Dosage - Koi Water Garden Ltd. [koiwatergarden.com]
- 7. 10.2.2.4. Ich Medications in More Depth [aquariumscience.org]
Validation & Comparative
Navigating the Maze of Residue Analysis: A Guide to Validating Methods for Sulfachloropyridazine in Honey
For researchers, scientists, and drug development professionals, ensuring the safety of food products is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Sulfachloropyridazine (SCP) residues in honey, a common sulfonamide antibiotic used in beekeeping. We delve into the experimental data and protocols of three prominent techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), offering a clear pathway to selecting the most suitable method for your laboratory's needs.
Sulfachloropyridazine is an antibiotic sometimes used to combat bee diseases.[1] However, its residues can persist in honey and pose potential health risks to consumers, including allergic reactions and the development of antibiotic resistance.[1][2] Regulatory bodies worldwide have established maximum residue limits (MRLs) or minimum required performance limits (MRPLs) for veterinary drugs in food products, necessitating sensitive and reliable analytical methods for their detection and quantification.[1][3] This guide compares the performance of HPLC, LC-MS/MS, and ELISA for the determination of SCP and other sulfonamides in honey, based on published experimental data.
Performance Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of HPLC, LC-MS/MS, and ELISA for the analysis of sulfonamide residues in honey.
Table 1: Comparison of HPLC, LC-MS/MS, and ELISA for Sulfonamide Residue Analysis in Honey
| Parameter | HPLC with Fluorescence Detection (HPLC-FLD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation based on polarity, followed by fluorescence detection after derivatization.[4][5] | Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio.[1][2] | Antigen-antibody reaction with colorimetric detection.[6][7] |
| Specificity | Moderate to high, potential for interference from matrix components.[5] | Very high, capable of distinguishing between structurally similar compounds.[1] | Variable, cross-reactivity with other sulfonamides can occur.[8][9] |
| Sensitivity (LOD/LOQ) | Good, typically in the low µg/kg range.[4][5] | Excellent, can reach sub-µg/kg levels.[2][10] | Good for screening, with detection limits in the low µg/kg range.[9][11] |
| Sample Throughput | Moderate. | High, especially with modern UPLC systems.[12] | Very high, suitable for screening large numbers of samples.[6] |
| Cost | Relatively low instrument and operational cost. | High initial instrument cost, moderate operational cost. | Low cost per sample, minimal equipment required.[6] |
| Confirmation | Requires confirmation by a more selective method. | Provides confirmation and quantification in a single run.[1][13] | Positive results require confirmation by another method.[11] |
Table 2: Quantitative Performance Data for Sulfonamide Analysis in Honey
| Method | Analyte(s) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| HPLC-FLD | Sulfacetamide, Sulfathiazole, Sulfamethazine | 0.1 - 0.2 | - | >80 | [4] |
| HPLC-FLD | Multiple Sulfonamides | 0.2 | 0.3 - 5 | 37 - 93 | [5] |
| LC-MS/MS | Multiple Sulfonamides | 0.01 - 0.5 | - | 66.8 - 90 | [2] |
| LC-MS/MS | Multiple Sulfonamides | 0.02 - 0.12 | 0.08 - 0.72 | - | [10] |
| LC-MS/MS | 13 Sulfonamides | - | - | 85.8 - 110.2 | [13] |
| LC-MS/MS | 15 Sulfonamides & Trimethoprim | - | 1 - 2 | 53.9 - 91.4 | [3] |
| LC-Q-Orbitrap HRMS | 41 Veterinary Drugs | 0.006 - 3.92 | 0.011 - 6.54 | 70 - 105 | [14][15] |
| ELISA | Sulfamethoxypyridazine | - | - | 40 | [9][11] |
| ELISA | Tetracyclines, Chloramphenicol, Streptomycin | 0.075 - 3 | - | 73 - 111 | [9][11] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for each technique based on published studies.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method often involves a derivatization step to make the sulfonamides fluorescent, enhancing their detectability.
1. Sample Preparation:
-
Weigh 5.0 g of honey into a centrifuge tube.[2]
-
Dissolve the honey in 15 mL of distilled water.[2]
-
Add 300 µL of acetic acid and vortex.[2]
-
Perform hydrolysis by shaking.[2]
-
Clean up the sample using a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).[2][16]
-
Elute the analytes with methanol (B129727) under acidic conditions.[2][16]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Derivatization (Pre-column):
3. HPLC-FLD Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., acetate (B1210297) buffer).[4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Fluorescence Detector: Excitation and emission wavelengths are set appropriately for the fluorescent derivative (e.g., Ex: 420 nm, Em: 480 nm).[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that has become the gold standard for residue analysis.
1. Sample Preparation:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Solid-Phase Extraction (SPE):
2. LC-MS/MS Conditions:
-
Column: A C18 or phenyl-hexyl reversed-phase column is commonly used.[2][10]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[3][10]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for sulfonamides.[3]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for quantification and confirmation.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid screening method based on the specific binding of antibodies to the target analyte.
1. Sample Preparation:
-
Sample preparation for ELISA is generally simpler than for chromatographic methods.[9]
-
It often involves dissolving the honey in a buffer solution provided with the kit.[8][9]
-
Some kits may require a simple extraction or clean-up step using C18 columns.[8][9]
2. ELISA Procedure:
-
The assay is typically performed in a 96-well microtiter plate pre-coated with antibodies.[6]
-
The sample extract and an enzyme-labeled sulfonamide conjugate are added to the wells.
-
The free sulfonamide in the sample and the enzyme-labeled conjugate compete for binding to the antibodies.[6]
-
After an incubation period, the unbound reagents are washed away.
-
A substrate is added, which reacts with the bound enzyme to produce a color.[6]
-
The intensity of the color is inversely proportional to the concentration of the sulfonamide in the sample.[6]
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for analytical method validation and the logical relationship between the compared methods.
Caption: General workflow for the validation of an analytical method for SCP in honey.
Caption: Logical relationship and typical workflow for using different analytical methods.
References
- 1. sciex.com [sciex.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. htds.fr [htds.fr]
- 7. atzlabs.com [atzlabs.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. researchgate.net [researchgate.net]
- 10. bingol.edu.tr [bingol.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Confirmation of 13 sulfonamides in honey by liquid chromatography-tandem mass spectrometry for monitoring plans: validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qcap-egypt.com [qcap-egypt.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. The determination of sulfonamides in honey by high performance liquid chromatography - mass spectrometry method (LC/MS) [chromaappdb.mn-net.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Sulfachloropyridazine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfachloropyridazine (B1682503), a sulfonamide antibiotic widely used in veterinary medicine, is crucial for ensuring food safety and monitoring environmental residues. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for sulfachloropyridazine analysis, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Principles of a Method Cross-Validation
Method cross-validation is the process of demonstrating that two distinct analytical methods are equivalent for a specific purpose. This typically involves comparing key validation parameters such as linearity, accuracy, precision, sensitivity, and selectivity. The goal is to ensure that results obtained from either method are reliable and interchangeable.
Quantitative Method Comparison
The choice between HPLC and LC-MS/MS for sulfachloropyridazine quantification depends on the specific requirements of the analysis, including the need for high sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level analysis.
The following tables summarize the quantitative performance parameters for representative HPLC and LC-MS/MS methods for the analysis of sulfachloropyridazine and other sulfonamides.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Range) | 1.0 - 100.0 µg/mL[1][2] | 0.2 - 40 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[1][2] | > 0.996[3] |
| Limit of Detection (LOD) | 0.05 µg/mL[1][2] | 5 - 10 µg/kg (in tissue)[4] |
| Limit of Quantification (LOQ) | 46.9 - 150.0 µg/kg (in feed)[5] | 1 µg/kg (in lettuce)[6][7] |
| Accuracy (Recovery) | 78.2 - 105.2% (in feed)[5] | 80 - 120% (in feed)[3] |
| Precision (RSD) | ≤ 2.5% (Intra-day)[1] | < 10%[3] |
Table 2: Typical Method Characteristics
| Characteristic | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate; susceptible to interference from matrix components. | High; based on precursor and product ion transitions. |
| Sensitivity | Lower; suitable for higher concentration samples. | Higher; ideal for trace residue analysis.[8] |
| Confirmation Capability | Limited; based on retention time. | High; provides structural information for definitive identification. |
| Cost (Instrument & Maint.) | Lower | Higher |
| Complexity of Operation | Simpler | More complex |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for both HPLC and LC-MS/MS analysis of sulfachloropyridazine.
HPLC-UV Method
A simple, sensitive, and precise reversed-phase HPLC method with UV detection can be used for the simultaneous determination of Sulfachloropyridazine.[1][2]
-
Sample Preparation: Extraction with a suitable solvent such as a mixture of acetonitrile (B52724) and a pH 3.0 buffer solution.[1][2]
-
Chromatographic Separation:
LC-MS/MS Method
A fast and sensitive method using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC–MS–MS) allows for the simultaneous quantitative determination of multiple sulfonamides, including sulfachloropyridazine, in various matrices.[3]
-
Sample Preparation: Solid-phase extraction (SPE) is often employed for sample clean-up and concentration. A common approach involves extraction with acetonitrile followed by purification using a basic alumina (B75360) column.[3] For water samples, SPE with cartridges like Oasis HLB can be used.[9]
-
Chromatographic Separation:
-
Column: A C18 column, such as a Zorbax Eclipse XDB C18, is commonly used.[5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B129727) (B) is typical.[10][11]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for sulfonamides.[9]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.[4] The most abundant product ion is typically used for quantification.[3]
-
Cross-Validation Workflow
The process of cross-validating HPLC and LC-MS/MS methods for sulfachloropyridazine analysis involves a series of logical steps to ensure the comparability of the results.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of sulfachloropyridazine. The choice of method should be guided by the specific analytical requirements.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control and analysis of formulations where sulfachloropyridazine concentrations are relatively high. Its simplicity of operation makes it accessible to a wider range of laboratories.
-
LC-MS/MS is the superior method for trace residue analysis in complex matrices such as food products and environmental samples.[8] Its high sensitivity and selectivity allow for the detection and confirmation of sulfachloropyridazine at very low levels, which is essential for regulatory compliance and food safety monitoring. While the initial investment and operational complexity are higher, the confirmatory data it provides is often indispensable.
A thorough cross-validation, as outlined in this guide, is essential to ensure that the chosen method is fit for its intended purpose and that the analytical data generated is accurate, reliable, and defensible.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
- 10. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalofchemistry.org [journalofchemistry.org]
A Comparative Efficacy Analysis of Sulfachloropyridazine and Sulfamethoxazole
This guide provides a detailed comparative study of two prominent sulfonamide antibiotics: Sulfachloropyridazine and Sulfamethoxazole (B1682508). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their efficacy through experimental data, pharmacokinetic properties, and mechanisms of action.
Quantitative Efficacy and Pharmacokinetic Parameters
The following table summarizes the key performance indicators for Sulfachloropyridazine and Sulfamethoxazole based on available experimental data. Direct comparative studies for all parameters are limited, and data has been aggregated from various sources.
| Parameter | Sulfachloropyridazine | Sulfamethoxazole | Source(s) |
| Minimum Inhibitory Concentration (MIC) | |||
| MIC50 (E. coli) | >64 µg/mL | <0.125 - 8 µg/mL | [1][2][3] |
| MIC90 (E. coli) | >64 µg/mL | >16 - >64 µg/mL | [1][2][3] |
| MIC50 (S. aureus) | >32 µg/mL | 0.25 - 19 µg/mL | [4][5] |
| MIC90 (S. aureus) | >32 µg/mL | 0.5 - >4 µg/mL | [4][5] |
| Pharmacokinetics | |||
| Plasma Protein Binding | Data not available for healthy humans | ~70% (mean 76.9%) | [6][7] |
| Elimination Half-life (t½) | ~3.4 hours | 10 - 12 hours | [8] |
Note on MIC Data: The provided MIC values for Sulfachloropyridazine are from studies on porcine pathogens and may not be directly comparable to the data for Sulfamethoxazole, which is derived from studies on human clinical isolates. The MIC values for Sulfamethoxazole are often reported in combination with Trimethoprim (B1683648).
Mechanism of Action: Inhibition of Folate Synthesis
Both Sulfachloropyridazine and Sulfamethoxazole are synthetic antimicrobial agents belonging to the sulfonamide class. Their mechanism of action centers on the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for bacteria in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is an essential component for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By acting as structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS, these sulfonamides block the folic acid synthesis pathway in susceptible bacteria. This bacteriostatic action ultimately inhibits bacterial growth and replication.
Caption: Inhibition of bacterial folate synthesis pathway by sulfonamides.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a crucial measure of in vitro efficacy. The broth microdilution method is a standard procedure for its determination.
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Stock Solution: Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a high-concentration stock solution. Sterilize the stock solution by filtration.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate of the test organism (e.g., E. coli, S. aureus), select 3-5 isolated colonies and suspend them in a sterile saline or broth. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microdilution Plate Setup:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the antimicrobial agent across the plate.
-
Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.
-
Include a growth control well containing only the bacterial suspension and broth.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Caption: Experimental workflow for MIC determination by broth microdilution.
Determination of Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to target sites. Equilibrium dialysis is a widely accepted method for determining plasma protein binding.
Protocol: Equilibrium Dialysis
-
Apparatus Setup: A dialysis cell is used, which is divided into two compartments by a semi-permeable membrane that allows the passage of small drug molecules but not large protein molecules.
-
Sample Preparation:
-
One compartment is filled with plasma (containing proteins) and the test drug at a known concentration.
-
The other compartment is filled with a protein-free buffer solution.
-
-
Equilibration: The dialysis cell is incubated at a physiological temperature (37°C) with gentle agitation until equilibrium is reached. At equilibrium, the concentration of the unbound (free) drug is the same in both compartments.
-
Sample Analysis: After incubation, samples are taken from both the plasma and buffer compartments. The total drug concentration in the plasma compartment and the free drug concentration in the buffer compartment are measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The percentage of protein-bound drug is calculated using the following formula: % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100
Caption: Workflow for determining plasma protein binding via equilibrium dialysis.
Determination of Elimination Half-Life (t½)
The elimination half-life is the time required for the concentration of a drug in the plasma to decrease by half. It is a key pharmacokinetic parameter that influences dosing frequency.
Protocol: In Vivo Pharmacokinetic Study
-
Drug Administration: A single dose of the drug is administered to a group of healthy subjects, typically intravenously (IV) to ensure complete bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration. The sampling schedule is designed to capture the distribution and elimination phases of the drug.
-
Plasma Separation and Analysis: The blood samples are centrifuged to separate the plasma. The concentration of the drug in the plasma at each time point is quantified using a validated analytical method (e.g., HPLC or LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is plotted. The elimination rate constant (Ke) is determined from the slope of the terminal phase of the log-linear plasma concentration-time curve.
-
Half-Life Calculation: The elimination half-life is calculated using the formula: t½ = 0.693 / Ke
Conclusion
Based on the available data, Sulfamethoxazole exhibits a longer half-life and higher plasma protein binding compared to Sulfachloropyridazine. While direct comparative in vitro efficacy data against key pathogens like E. coli and S. aureus is limited for Sulfachloropyridazine, the available information suggests that Sulfamethoxazole may have greater potency against these specific bacteria. The choice between these two sulfonamides for drug development or clinical application will depend on the target pathogen, desired pharmacokinetic profile, and further head-to-head comparative studies.
References
- 1. Susceptibility of Escherichia coli from Community-Acquired Urinary Tract Infection to Fosfomycin, Nitrofurantoin, and Temocillin in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surveillance of Antimicrobial Resistance of Escherichia coli Isolates from Intestinal Contents of Dairy and Veal Calves in the Veneto Region, Northeaster Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma protein binding of sulphadiazine, sulphamethoxazole and trimethoprim determined by ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-covalent binding analysis of sulfamethoxazole to human serum albumin: Fluorescence spectroscopy, UV–vis, FT-IR, voltammetric and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Degradation in Water: A Comparative Analysis of Sulfachloropyridazine and Sulfadiazine
For researchers, scientists, and drug development professionals, understanding the environmental fate of pharmaceutical compounds is critical. This guide provides an objective comparison of the degradation rates of two common sulfonamide antibiotics, Sulfachloropyridazine (B1682503) (SCP) and Sulfadiazine (SDZ), in aqueous environments. The information is supported by experimental data to aid in environmental risk assessment and the development of more sustainable drug formulations.
At a Glance: Degradation Rate Comparison
The environmental persistence of Sulfachloropyridazine and Sulfadiazine in water is primarily governed by photodegradation, with hydrolysis and biodegradation playing lesser roles under typical environmental conditions. The relative stability of these two compounds is significantly influenced by factors such as pH and the presence of photosensitizing substances.
A key study directly comparing the two compounds found that under simulated sunlight, the photodegradation of Sulfachloropyridazine is notably faster than that of Sulfadiazine, especially in acidic conditions.[1] Conversely, both compounds exhibit high stability against hydrolysis at neutral and alkaline pH, with estimated half-lives exceeding one year. Biodegradation for both sulfonamides is generally considered a slow process.
Quantitative Degradation Data
The following tables summarize the available quantitative data on the degradation rates of Sulfachloropyridazine and Sulfadiazine under various conditions.
Table 1: Photodegradation Half-lives (t½) in Water
| Compound | pH | Half-life (hours) | Conditions |
| Sulfachloropyridazine | 4.0 | 1.2[1] | Simulated Sunlight |
| 7.2 | 2.3[1] | Simulated Sunlight | |
| Sulfadiazine | 4.0 | 70.5[1] | Simulated Sunlight |
| 7.2 | 13.2[1] | Simulated Sunlight |
Table 2: Hydrolysis Half-lives (t½) in Water at 25°C
| Compound | pH | Half-life | Guideline |
| Sulfachloropyridazine | 4.0 | > 1 year (hydrolysis rate ≤10%) | OECD 111 |
| 7.0 | Not stable (hydrolysis rate >10%) | OECD 111 | |
| 9.0 | > 1 year (hydrolysis rate ≤10%) | OECD 111 | |
| Sulfadiazine | 4.0 | > 1 year (hydrolysis rate ≤10%) | OECD 111 |
| 7.0 | Not stable (hydrolysis rate >10%) | OECD 111 | |
| 9.0 | > 1 year (hydrolysis rate ≤10%) | OECD 111 |
Table 3: Biodegradation Data in Water
| Compound | Half-life | Conditions | Notes |
| Sulfadiazine | Slow degradation | Lake water | Half-lives of 10.5-12.9 days in lake water, increasing to 31.9-49.8 days in sterilized water, indicating some biotic degradation.[2] |
| Sulfadiazine | Practically non-biodegradable | Aerobic biological process with activated sludge | Negligible degradation observed over 28 days.[3] |
| Sulfachloropyridazine | Data not readily available | - | Comparative biodegradation studies with Sulfadiazine are limited. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of typical protocols used to assess the degradation of sulfonamides in water.
Photodegradation Experimental Protocol
A common method for evaluating photodegradation involves exposing a solution of the target compound to a light source that simulates natural sunlight.
-
Solution Preparation: Prepare aqueous solutions of Sulfachloropyridazine and Sulfadiazine of known concentrations in purified water (e.g., Milli-Q). Adjust the pH of the solutions to desired levels (e.g., 4.0, 7.2) using appropriate buffers.
-
Irradiation: Place the solutions in quartz tubes to allow for UV light penetration and expose them to a light source, such as a xenon lamp, designed to simulate the solar spectrum.
-
Sampling: At predetermined time intervals, withdraw aliquots from the solutions.
-
Analysis: Analyze the concentration of the parent compound in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the degradation rate and half-life by fitting the concentration-time data to a kinetic model, typically pseudo-first-order kinetics.
Hydrolysis Experimental Protocol (Following OECD Guideline 111)
This protocol is designed to determine the rate of hydrolytic degradation of a substance in sterile aqueous buffer solutions at different pH values.
-
Solution Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9. Add the test substance (Sulfachloropyridazine or Sulfadiazine) at a concentration that is sufficiently low to be soluble.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At appropriate time intervals, take samples from each solution.
-
Analysis: Determine the concentration of the remaining test substance in the samples using a validated analytical method (e.g., HPLC).
Biodegradation Experimental Protocol (Based on OECD Guidelines)
Standardized tests, such as the OECD 301 series, are used to assess the ready biodegradability of chemicals.
-
Inoculum Preparation: Collect an inoculum from a source of mixed microbial populations, such as the activated sludge from a wastewater treatment plant.
-
Test Medium: Prepare a mineral medium containing the test substance as the sole carbon source.
-
Incubation: Inoculate the test medium and incubate under aerobic conditions in the dark at a controlled temperature.
-
Measurement of Biodegradation: Monitor the degradation process by measuring parameters such as oxygen consumption, carbon dioxide production, or the removal of dissolved organic carbon.
-
Data Analysis: Express the extent of biodegradation as a percentage of the theoretical maximum. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a specified timeframe (e.g., 60% in a 10-day window within a 28-day period for the OECD 301B test).[5]
Visualizing the Processes
To better understand the experimental and logical frameworks of this comparison, the following diagrams are provided.
References
- 1. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of sulfonamides antibiotics in lake water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to Analytical Methods for Sulfachloropyridazine Detection
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Sulfachloropyridazine (B1682503) (SCP) in various matrices is critical for pharmacokinetic studies, residue monitoring, and ensuring food safety. This guide provides an objective comparison of three commonly employed analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of each method is evaluated based on key validation parameters supported by experimental data from various studies.
Data Presentation: A Side-by-Side Comparison
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and ELISA for the determination of Sulfachloropyridazine.
Table 1: Performance Comparison of Analytical Methods for Sulfachloropyridazine (SCP) Analysis
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (R²) |
| HPLC-UV | Veterinary Formulations | 0.05 µg/mL[1] | 0.18 µg/mL[1] | 99 - 105[1] | > 0.999[1] |
| Chicken Muscle | 6.5 - 140 µg/kg[2][3] | - | > 70[2][3] | - | |
| LC-MS/MS | Feathers, Liver | 10 µg/kg[4][5] | 12.7 - 14.6 µg/kg[4][5] | - | > 0.96[4][5] |
| Muscle | 5 µg/kg[4][5] | 6.2 µg/kg[4][5] | - | > 0.96[4][5] | |
| Lettuce | - | 1 µg/kg[6] | 93.0 - 110.5[6] | > 0.99[6] | |
| Eggs | 0.1 - 1.5 ng/g[7] | - | 84.3 - 105.8[7] | - | |
| Honey | - | 2.16 - 27.36 µg/kg[8] | 70 - 106[8] | - | |
| ELISA | Assay Buffer | 0.65 ng/mL[9] | - | - | - |
| Milk (for Sulfonamides) | 5.8 ng/mL[10] | - | 67 - 101[10] | - | |
| Honey (for Sulfonamides) | - | - | 40[11] | - |
Experimental Protocols: A Look into the Methodologies
The following sections provide a detailed overview of the experimental protocols for each of the discussed analytical methods, as cited in the literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of SCP in pharmaceutical formulations and biological matrices.
-
Sample Preparation (Veterinary Formulations):
-
A portion of the oral solution is diluted with HPLC-grade methanol (B129727) to a known concentration.
-
-
Chromatographic Conditions:
-
Column: Thermoscientific Hypersil-C18 reversed-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 buffer solution (30:70, v/v) is used in an isocratic elution.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV detection is performed at a wavelength of 272.0 nm.[1]
-
Retention Time: Under these conditions, the retention time for SCP is approximately 4.37 minutes.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for residue analysis in complex matrices like animal tissues and food products.
-
Sample Preparation (Feathers, Muscle, and Liver):
-
The sample is weighed and fortified with an internal standard (e.g., ¹³C₆-sulfamethazine).[4][5]
-
For feathers, extraction is performed with ethyl acetate, followed by sonication.[4][5]
-
For muscle and liver, water is added, the mixture is stirred, and the pH is adjusted.[4][5]
-
A clean-up step using solid-phase extraction (SPE) with aromatic sulfonic acid cartridges is employed.[4][5]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: The specific LC system and column can vary, but a C18 column is common.[4][5][6]
-
Mobile Phase: A gradient elution is typically used with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[6]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that offers a rapid and cost-effective way to detect the presence of SCP in various samples.
-
Assay Principle:
-
A competitive ELISA format is typically used, where SCP in the sample competes with a labeled SCP conjugate for binding to a limited number of anti-SCP antibody sites.
-
-
General Procedure:
-
Microtiter plates are coated with an SCP-protein conjugate.
-
Samples and standards are added to the wells, followed by the addition of a specific anti-SCP antibody.
-
After incubation, the wells are washed to remove unbound components.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
After another incubation and washing step, a substrate is added, which develops a color in proportion to the amount of enzyme-linked antibody bound.
-
The absorbance is read using a microplate reader, and the concentration of SCP in the samples is determined by comparing their absorbance to a standard curve.[9]
-
Visualizing the Workflow
The following diagram illustrates a generalized workflow for the analysis of Sulfachloropyridazine, from sample collection to the final determination using the three different analytical techniques.
Caption: Generalized workflow for Sulfachloropyridazine analysis.
Conclusion
The choice of an analytical method for Sulfachloropyridazine determination is a critical decision that impacts the reliability and purpose of the results.
-
HPLC-UV provides a robust and cost-effective method for quantifying higher concentrations of SCP, particularly in pharmaceutical formulations.[1]
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for residue analysis in complex food and biological matrices where low detection limits are crucial.[4][5][6]
-
ELISA offers a rapid, high-throughput screening tool, ideal for preliminary analysis of a large number of samples, although positive results often require confirmation by a more selective method like LC-MS/MS.[9]
Ultimately, the selection should be guided by the specific requirements of the study, including regulatory limits, sample throughput needs, and the available laboratory infrastructure.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous analysis of four sulfonamides in chicken muscle tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]
- 5. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to SPE Cartridges for Sulfachloropyridazine Extraction
For researchers, scientists, and professionals in drug development, the efficient extraction and purification of active pharmaceutical ingredients like Sulfachloropyridazine (SCP) is a critical step in analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering cleaner extracts and higher concentration factors compared to traditional liquid-liquid extraction.[1][2] However, the market is saturated with a variety of SPE cartridges, each with different sorbent chemistries and properties, making the selection of the optimal cartridge a challenging task. This guide provides an objective comparison of the performance of different SPE cartridges for the extraction of Sulfachloropyridazine, supported by experimental data from various studies.
The choice of SPE sorbent is a crucial factor that significantly influences the recovery and purity of the target analyte.[3] Sorbents are broadly categorized into silica-based, polymer-based, and inorganic materials.[4] Polymeric sorbents, such as those based on divinylbenzene-N-vinylpyrrolidone (e.g., Oasis HLB) or surface-modified styrene-divinylbenzene (e.g., Strata-X), often provide better recoveries for a wider range of compounds compared to traditional silica-based C18 sorbents.[5][6] This is attributed to their higher surface area and stability over a broader pH range.[7][8]
Comparative Performance Data
The following table summarizes the performance of various SPE cartridges for the extraction of sulfonamides, including Sulfachloropyridazine, from different sample matrices. The data highlights the recovery rates, relative standard deviations (RSD), and limits of quantification (LOQ) achieved in different studies.
| SPE Cartridge Type | Sorbent Chemistry | Sample Matrix | Recovery (%) | RSD (%) | LOQ (ng/L) | Reference |
| Polymeric | Divinylbenzene-N-vinylpyrrolidone (Oasis HLB) | Wastewater | 77.7 - 148.1 | < 9.6 | < 0.78 | [9] |
| Divinylbenzene-N-vinylpyrrolidone (Oasis HLB) | Surface Water | 87.83 | 6.33 | 0.65 | [10] | |
| Divinylbenzene-N-vinylpyrrolidone (CNW Poly-Sery HLB) | Pure Water | 47 - 72 | N/A | 0.01 - 0.05 | [11] | |
| Surface-modified Styrene-divinylbenzene (Strata-X) | Water | > 90 (for most sulfonamides) | N/A | N/A | [12] | |
| Polystyrene-divinylbenzene (Lichrolut EN) | Groundwater | > 70 | N/A | 3 - 40 | [6] | |
| Agilent BondElut PPL | Surface Water | 80 - 90 | < 20 | N/A | [13] | |
| Mixed-Mode | Mixed-Mode Cation Exchange (Oasis MCX) | Wastewater | N/A | N/A | N/A | [14] |
| Mixed-Mode Cation Exchange (CNW Poly-Sery MCX) | Pure Water | 0.78 - 2.5 | N/A | N/A | [11] | |
| Silica-Based | C18 | Groundwater | Lower than polymeric sorbents | N/A | N/A | [5] |
| C18 (CNWBOND LC-C18) | Pure Water | 0.47 - 14 | N/A | N/A | [11] |
N/A: Not available in the cited source.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies for the extraction of Sulfachloropyridazine and other sulfonamides using different SPE cartridges.
Method 1: Polymeric Sorbent (Oasis HLB) for Wastewater Samples[9]
-
Sample Preparation: Wastewater samples were filtered prior to extraction.
-
SPE Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balanced)
-
Conditioning: The cartridge was conditioned with methanol (B129727) followed by ultrapure water.
-
Loading: The filtered wastewater sample was loaded onto the conditioned cartridge.
-
Washing: The cartridge was washed with a specific solvent to remove interferences.
-
Elution: The target analytes were eluted with methanol.
-
Analysis: The eluate was analyzed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 2: Polymeric Sorbent (Agilent BondElut PPL) for Surface Water[13]
-
Sample Preparation: 500 mL of surface water was taken. EDTA was added to a final concentration of 0.5 g/L, and the pH was adjusted to between 4 and 7. Surrogate standards were added.[13]
-
SPE Cartridge: Agilent BondElut PPL (500 mg, 6 mL)
-
Conditioning: Not specified in the abstract.
-
Loading: The prepared water sample was passed through the cartridge at a flow rate of 5 to 10 mL/min.[13]
-
Washing: The cartridge was washed with 5 mL of pure water.[13]
-
Elution: The analytes were eluted with methanol containing 2% aqueous ammonia.[13]
-
Analysis: The eluate was dried under nitrogen, reconstituted, and analyzed by UHPLC-MS/MS.[13]
Method 3: Comparison of Various Sorbents for Sulfonamides in Pure Water[11]
-
Sample Preparation: Ultrapure water was spiked with 20 ng/L of sulfonamides.
-
SPE Cartridges Compared: CNW Poly-Sery HLB, CNW Poly-Sery MAX, CNWBOND LC-C18, CNW Poly-Sery XAD2, and CNW Poly-Sery MCX.
-
General SPE Procedure: An automated SPE system was used. The general steps included conditioning, loading, washing, and elution.
-
Elution: The choice of elution solvent was optimized.
-
Analysis: The extracts were analyzed by UPLC-MS/MS.
Experimental Workflow for Sulfachloropyridazine Extraction
The following diagram illustrates a typical workflow for the solid-phase extraction of Sulfachloropyridazine from a sample matrix for subsequent analysis.
References
- 1. agilent.com [agilent.com]
- 2. specartridge.com [specartridge.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. specartridge.com [specartridge.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. researchgate.net [researchgate.net]
Combination Therapy of Sulfachloropyridazine and Trimethoprim: A Synergistic Approach to Combat Bacterial Infections
The combination of sulfachloropyridazine (B1682503), a sulfonamide antibiotic, with trimethoprim (B1683648), a dihydrofolate reductase inhibitor, represents a potent antimicrobial strategy. This guide provides a comparative analysis of the efficacy of this combination therapy versus sulfachloropyridazine monotherapy, supported by experimental data from related compounds and detailed methodologies for in vitro evaluation. The synergistic action of these two drugs targets the bacterial folic acid synthesis pathway at two sequential steps, leading to a bactericidal effect that is often greater than the sum of their individual activities.
Mechanism of Synergistic Action
Sulfonamides, including sulfachloropyridazine, are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of dihydrofolic acid from PABA. Trimethoprim then inhibits a subsequent step in the pathway, blocking the enzyme dihydrofolate reductase, which converts dihydrofolic acid to tetrahydrofolic acid. Tetrahydrofolic acid is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking two critical steps in this pathway, the combination of sulfachloropyridazine and trimethoprim effectively shuts down bacterial replication.
Caption: Synergistic inhibition of the bacterial folic acid pathway.
Comparative Efficacy: In Vitro Data
While specific comparative studies on sulfachloropyridazine monotherapy versus its combination with trimethoprim are not widely available in the public domain, extensive research on other sulfonamides like sulfamethoxazole (B1682508) provides a strong model for the expected synergistic effect. The following tables present illustrative data based on studies of sulfamethoxazole and trimethoprim against common pathogens, demonstrating the principles of synergy.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism | Sulfamethoxazole Alone | Trimethoprim Alone | Sulfamethoxazole + Trimethoprim (19:1 ratio) |
| Escherichia coli | 32 | 1 | 2 |
| Staphylococcus aureus | 16 | 0.5 | 1 |
| Haemophilus influenzae | 8 | 0.25 | 0.5 |
Note: These are representative values and can vary between strains.
Table 2: Illustrative Zone of Inhibition Diameters in mm (Disk Diffusion Method)
| Organism | Sulfamethoxazole Disk | Trimethoprim Disk | Sulfamethoxazole/Trimethoprim Combination Disk |
| Escherichia coli | 12 | 18 | 25 |
| Staphylococcus aureus | 15 | 20 | 28 |
| Haemophilus influenzae | 18 | 22 | 30 |
Note: These are representative values and can vary between strains.
Experimental Protocols
To quantitatively assess the synergy between sulfachloropyridazine and trimethoprim, the following experimental protocols are commonly employed.
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
-
Preparation of Drug Dilutions: Two-fold serial dilutions of sulfachloropyridazine and trimethoprim are prepared in a 96-well microtiter plate. The dilutions of sulfachloropyridazine are made along the x-axis, and the dilutions of trimethoprim are made along the y-axis.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Caption: Workflow for the checkerboard synergy assay.
Disk Diffusion Method
The disk diffusion method provides a qualitative assessment of synergy.
-
Plate Inoculation: A standardized bacterial inoculum is swabbed evenly across the surface of a Mueller-Hinton agar (B569324) plate.
-
Disk Placement: Paper disks impregnated with sulfachloropyridazine, trimethoprim, and a combination of both are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameters of the zones of inhibition around the disks are measured. A significantly larger zone of inhibition around the combination disk compared to the individual drug disks indicates synergy.
Conclusion
The combination of sulfachloropyridazine and trimethoprim offers a compelling therapeutic advantage over sulfachloropyridazine monotherapy due to their synergistic mechanism of action. By targeting the bacterial folic acid synthesis pathway at two distinct points, the combination achieves a potent bactericidal effect, can be effective against a broader spectrum of pathogens, and may reduce the likelihood of the development of bacterial resistance. While direct comparative data for sulfachloropyridazine is limited in publicly accessible literature, the well-established principles of sulfonamide-trimethoprim synergy, supported by extensive data from analogous compounds, strongly suggest the superior efficacy of the combination therapy. Further in vitro and in vivo studies specifically comparing sulfachloropyridazine monotherapy to its combination with trimethoprim are warranted to fully quantify this synergistic advantage across a range of clinically relevant pathogens.
A Comparative Guide to the Accuracy and Precision of Validated HPLC Methods for Sulfachloropyridazine Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Sulfachloropyridazine (SCP) with an alternative Capillary Zone Electrophoresis (CZE) method, supported by experimental data from published studies.
Sulfachloropyridazine, a sulfonamide antibiotic, is widely used in veterinary medicine. Ensuring its proper dosage and monitoring its residue levels in food products and the environment necessitates reliable analytical methods. While HPLC stands as a conventional and robust technique, alternative methods like CZE offer different advantages in terms of speed and sample consumption. This guide will delve into the performance characteristics of these methods, focusing on accuracy and precision.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of a validated HPLC method and a validated Capillary Zone Electrophoresis (CZE) method for the determination of Sulfachloropyridazine.
Table 1: HPLC Method Performance for Sulfachloropyridazine Analysis
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Matrix | Veterinary Formulation | Chicken Plasma |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.9991 |
| Accuracy (% Recovery) | 99-105% | -4.40% to 6.03% (bias) |
| Precision (RSD %) | Inter-day: ≤ 1.0%, Intra-day: ≤ 2.5% | Inter-assay: 0.42% to 11.32%, Intra-day: 0.65% to 7.01% |
| Limit of Detection (LOD) | 0.05 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 0.0025 µg/mL |
Table 2: Alternative Method Performance for Sulfachloropyridazine Analysis
| Parameter | Capillary Zone Electrophoresis (CZE) |
| Matrix | Meat and Ground Water |
| Linearity (Correlation Coefficient, r²) | Not explicitly stated, but method was validated |
| Accuracy (% Recovery) | Satisfactory recoveries reported |
| Precision (RSD %) | Not explicitly stated, but method was validated |
| Limit of Detection (LOD) | 2.59 to 22.95 µg/L |
| Limit of Quantification (LOQ) | Below levels established by EU legislation |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following are outlines of the experimental protocols for the HPLC and CZE methods.
Validated HPLC-UV Method for Sulfachloropyridazine in Veterinary Formulations
This method is designed for the simultaneous determination of Sulfachloropyridazine and Trimethoprim in veterinary formulations.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Thermoscientific Hypersil-C18, reverse phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 buffer solution in a 30:70 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at a wavelength of 272.0 nm.
-
Sample Preparation: Standard and sample solutions are prepared in methanol (B129727). The standard solutions for the calibration curve are prepared by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1.0-100.0 μg/mL for Sulfachloropyridazine.
Validated Capillary Zone Electrophoresis (CZE) Method for Sulfachloropyridazine
This method is suitable for the determination of nine sulfonamides, including Sulfachloropyridazine, in meat and ground water samples.[1]
-
Instrumentation: A Capillary Electrophoresis system with a UV-Vis detector.
-
Capillary: 64.5 cm x 75 µm bubble cell capillary.
-
Electrolyte: A buffer containing 45 mM sodium phosphate (B84403) and 10% methanol at pH 7.3.[1]
-
Voltage: 25 kV.[1]
-
Temperature: 27°C.[1]
-
Detection: UV-Vis detection.
-
Internal Standard: p-Aminobenzoic acid.[1]
-
Sample Preparation: A solvent extraction and solid-phase extraction (SPE) method is used for off-line preconcentration and cleanup of the samples.[1]
Method Workflow and Visualization
The following diagram illustrates the typical experimental workflow for a validated HPLC method for the analysis of Sulfachloropyridazine.
Caption: Experimental workflow for a validated HPLC method for Sulfachloropyridazine analysis.
References
Comparative Pharmacokinetics of Sulfachloropyridazine in Different Fish Species: A Review of Available Data
A comprehensive search for comparative pharmacokinetic data of sulfachloropyridazine (B1682503) (SCP) in different fish species has revealed a significant gap in the existing scientific literature. At present, there are no publicly available studies that directly compare the absorption, distribution, metabolism, and excretion of sulfachloropyridazine in various fish species. The research conducted has primarily focused on other sulfonamides, such as sulfadiazine (B1682646) and sulfamethoxazole, or on the pharmacokinetics of sulfachloropyridazine in terrestrial animals, particularly poultry.
This guide, therefore, cannot provide a direct comparative analysis of sulfachloropyridazine pharmacokinetics in fish due to the absence of experimental data. Researchers, scientists, and drug development professionals are encouraged to consider this gap in knowledge as an area for future investigation. Understanding the pharmacokinetic profile of sulfachloropyridazine in commercially important fish species is crucial for establishing effective and safe therapeutic regimens, as well as for determining appropriate withdrawal periods to ensure food safety.
Alternative Analysis: Comparative Pharmacokinetics of Sulfadiazine in Fish
As an alternative, this guide presents a comparative overview of the pharmacokinetics of sulfadiazine (SDZ), a closely related and extensively studied sulfonamide in aquaculture. The data presented here, derived from various studies on different fish species, can serve as a valuable reference point for understanding how sulfonamides, in general, behave in aquatic organisms. It is important to note, however, that these findings cannot be directly extrapolated to sulfachloropyridazine, as minor differences in chemical structure can lead to significant variations in pharmacokinetic properties.
Experimental Data Summary
The following table summarizes key pharmacokinetic parameters of sulfadiazine in several fish species following oral administration. These parameters are critical for determining dosage regimens and withdrawal times.
| Fish Species | Dose (mg/kg) | Temperature (°C) | Cmax (µg/mL) | Tmax (h) | t½β (h) | AUC (µg·h/mL) | Bioavailability (F%) | Reference |
| Grass Carp (Ctenopharyngodon idella) | 50 | 24 | - | - | 17.64 | 855.78 | 22.16 | [1] |
| Channel Catfish (Ictalurus punctatus) | 50 | - | - | - | 29.04 | 1311.72 | 47.33 | [2] |
| Mandarin Fish (Siniperca chuatsi) | 120 (SDZ/TMP) | 28 | - | - | 25.9 - 53.0 | - | - | [3] |
| Gilthead Sea Bream (Sparus aurata) | 25 (SDZ/TMP) | 24-26 | - | - | - | - | - | [4] |
| Atlantic Salmon (Salmo salar) | 25 (SDZ/TMP) | 10 | - | - | 27.00 | - | - | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½β: Elimination half-life; AUC: Area under the plasma concentration-time curve; F: Bioavailability; SDZ/TMP: Sulfadiazine/Trimethoprim combination. Note: Direct values for Cmax and Tmax were not consistently provided in the abstracts of all cited studies.
Experimental Protocols
The methodologies employed in the cited studies, while varying in specific details, generally adhere to a standard pharmacokinetic protocol for aquatic species.
A representative experimental protocol for determining the pharmacokinetics of sulfadiazine in fish involves the following steps:
-
Animal Acclimation: Healthy fish of a specific species and weight range are acclimated to laboratory conditions, typically in tanks with controlled water temperature, quality, and photoperiod.
-
Dosing: A precisely weighed dose of the drug (e.g., 50 mg/kg body weight) is administered. For oral administration, this is often done via gavage to ensure the entire dose is delivered. For intravenous administration, the drug is injected into a suitable blood vessel, such as the caudal vein.
-
Blood Sampling: At predetermined time points after drug administration, blood samples are collected from a subset of fish. This is typically done by venipuncture from the caudal vein.
-
Plasma Separation and Drug Analysis: The blood samples are centrifuged to separate the plasma. The concentration of the drug and its potential metabolites in the plasma is then quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.
Visualizing Experimental Workflow and Pharmacokinetic Principles
To aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the fundamental principles of pharmacokinetics.
Caption: Experimental workflow for a fish pharmacokinetic study.
Caption: The logical relationship of key pharmacokinetic processes (ADME).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A pharmacokinetic and residual study of sulfadiazine/trimethoprim in mandarin fish (Siniperca chuatsi) with single- and multiple-dose oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic behaviour and pharmacokinetic-pharmacodynamic integration of doxycycline in rainbow trout (Oncorhynchus mykiss) after intravascular, intramuscular and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Side-by-side comparison of different sulfonamides for poultry infection treatment
This guide provides a detailed, side-by-side comparison of various sulfonamides used in the treatment and prevention of common poultry infections. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance, pharmacokinetics, and safety of these antimicrobial agents, supported by experimental data.
Introduction to Sulfonamides in Poultry Health
Sulfonamides were the first class of synthetic antimicrobial agents to be widely used in veterinary medicine and remain important due to their broad-spectrum activity, low cost, and relative efficacy.[1][2] They are active against a wide range of Gram-positive and Gram-negative bacteria, as well as some protozoa, notably Eimeria species, the causative agents of coccidiosis.[1][3][4]
In poultry, sulfonamides are frequently used to control bacterial infections such as those caused by Escherichia coli, Pasteurella multocida (fowl cholera), and Salmonella gallinarum (fowl typhoid), and are a cornerstone in the management of coccidiosis.[5][6] Their efficacy is often enhanced through combination with diaminopyrimidines like trimethoprim (B1683648), which creates a synergistic, bactericidal effect.[1][7]
Mechanism of Action: Sequential Blockade of Folic Acid Synthesis
Sulfonamides are bacteriostatic agents that function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[8] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid (DHF), a precursor to tetrahydrofolic acid (THF).[9] THF is an essential coenzyme for the synthesis of purines and thymidine, which are the building blocks of DNA and RNA.[9] As bacterial cells cannot typically utilize pre-formed folic acid from their environment, this inhibition halts their growth and replication.[3][9]
When combined with trimethoprim, a sequential blockade of the folic acid pathway is achieved. Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the pathway: the conversion of DHF to THF.[1] This dual inhibition results in a synergistic and often bactericidal effect.[1]
Caption: Folic acid synthesis pathway and points of inhibition by sulfonamides and trimethoprim.
Comparative Pharmacokinetics in Broilers
The pharmacokinetic profiles of sulfonamides vary significantly, affecting their dosage regimens, tissue distribution, and withdrawal times. Good absorption and a long elimination half-life are desirable for maintaining therapeutic concentrations.[10] A recent study highlighted that while the oral bioavailability of sulfadiazine (B1682646) (SDZ) and sulfamethoxazole (B1682508) (SMX) is high in broilers, their pharmacokinetic properties differ, which questions the relevance of the standard 1:5 (Trimethoprim:Sulfonamide) dose ratio transposed from human medicine.[11][12]
| Drug | Elimination Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Oral Bioavailability (%) | Source(s) |
| Sulfadiazine (SDZ) | 2.01 - 3.2 | 0.43 - 0.51 | ~80 - 100% | [11][13] |
| Sulfamethoxazole (SMX) | 1.92 - 2.83 | 0.62 | ~100% | [11][14] |
| Sulfadimidine (Sulfamethazine) | Long (not specified) | Not specified | Good absorption | [10] |
| Sulfaquinoxaline (B1682707) | Long (not specified) | Not specified | Good absorption | [10] |
| Trimethoprim (TMP) | 0.88 - 1.61 | 2.2 - 3.14 | ~80 - 100% | [11][13][14] |
| Table 1: Pharmacokinetic parameters of selected sulfonamides and trimethoprim in broiler chickens. |
Comparative Efficacy in Treating Poultry Infections
The effectiveness of sulfonamides can be evaluated against specific pathogens. Key poultry infections include bacterial diseases like colibacillosis and protozoan diseases like coccidiosis.
Experimental studies have demonstrated good therapeutic effects of several sulfonamides against sulfonamide-susceptible E. coli strains in broilers.[10] Potentiation with trimethoprim is particularly effective against sulfonamide-resistant E. coli.[10] In a study on Staphylococcus aureus-induced arthritis, a sulfadiazine-trimethoprim combination showed higher therapeutic efficiency compared to oxytetracycline, florfenicol (B1672845), and enrofloxacin (B1671348) based on several clinical and pathological criteria.[15]
| Drug/Combination | Target Pathogen | Dosage in Drinking Water | Observed Efficacy | Source |
| Sulfaquinoxaline | E. coli (susceptible) | 200 mg/L | Very good therapeutic effect | [10] |
| Sulfadimidine Sodium | E. coli (susceptible) | 2 g/L | Very good therapeutic effect | [10] |
| Sulfachloropyridazine 30% | E. coli (susceptible) | 1 g/L | Very good therapeutic effect | [10] |
| Sulfadiazine Sodium | E. coli (susceptible) | 250 mg/L | Good therapeutic effect (lesser degree) | [10] |
| Trimethoprim + Sulfadiazine (1:5) | E. coli (resistant) | Not specified | Significant synergism demonstrated | [10] |
| Trimethoprim + Sulfaquinoxaline (1:3) | E. coli (resistant) | Not specified | Significant synergism demonstrated | [10] |
| Sulfadiazine-trimethoprim | S. aureus (arthritis) | 250 ml/1000 L | Higher therapeutic efficiency vs. other antibiotics | [15] |
| Table 2: Efficacy of different sulfonamides against experimental bacterial infections in broilers. |
Sulfonamides have a broad spectrum of activity against Eimeria species and are effective in both treating clinical signs and reducing oocyst production.[16] Sulfaquinoxaline was one of the first highly successful coccidiostats introduced commercially.[17][18] Studies show that sulfonamide treatment can improve body weight and feed conversion rates (FCR) in infected birds compared to untreated controls.[16]
| Drug/Combination | Efficacy Parameter | Result | Source |
| Sulfaclozine 30% | Mortality Rate | 0% (vs. 12.5% in infected, untreated control) | |
| Final Body Weight | 967.27 g (vs. 722.8 g in control) | [19] | |
| Oocyst Shedding | Completely inhibited one week post-treatment | [16] | |
| Sulfaquinoxaline + Diaveridine | Oocyst Shedding | Completely inhibited one week post-treatment | [16] |
| Body Weight / FCR | Improved compared to infected, untreated control | [16] | |
| Sulfadimidine | Oocyst Per Gram (OPG) | Significant reduction (p < 0.05) post-treatment | |
| Comparative Efficacy | More effective than Amprolium in the study | [20] | |
| Table 3: Efficacy of selected sulfonamides in controlling coccidiosis in broilers. |
Experimental Protocols
To ensure the reproducibility and validation of efficacy data, detailed experimental protocols are essential. Below is a representative methodology for an in vivo efficacy study.
This protocol is adapted from a study comparing the therapeutic efficacy of sulfadiazine-trimethoprim and other antibiotics on Staphylococcus aureus-induced arthritis in broilers.[15]
-
Animal Model: Healthy broiler chickens, 8 weeks of age.
-
Acclimatization: Birds are acclimatized for one week under standard husbandry conditions.
-
Grouping: Birds are randomly assigned to multiple groups (n=10 per group):
-
Group 1: Negative Control (no challenge, no treatment).
-
Group 2: Vehicle Control (injected with sterile medium).
-
Group 3: Positive Control (challenged, no treatment).
-
Group 4: Sulfadiazine-trimethoprim treatment group.
-
Group 5-7: Other antibiotic treatment groups (e.g., oxytetracycline, enrofloxacin).
-
-
Infection Challenge: On day 0, birds in groups 3-7 are challenged by injecting a suspension of a pathogenic strain of S. aureus (e.g., 1.2 x 10¹⁰ CFU/ml) into the right tibiotarsal joint.
-
Treatment Administration: Antibiotic therapy is initiated 4 days post-challenge and continued for 5 consecutive days via drinking water at the specified dosages.
-
Data Collection & Analysis:
-
Clinical Assessment: Daily monitoring for clinical signs of arthritis (lameness, swelling).
-
Performance Metrics: Body weight is recorded at the beginning and end of the trial.
-
Post-Mortem Analysis: At the end of the experiment, birds are euthanized. Gross pathological evaluation of joints is performed to score lesions and inflammation.
-
Laboratory Tests: Blood samples are collected for analysis of inflammatory markers (e.g., serum interleukin 6). Synovial fluid may be analyzed via a mucin clot test. Histopathological evaluation of joint tissues is conducted.
-
-
Statistical Analysis: Data from all groups are compared using appropriate statistical tests (e.g., ANOVA) to determine the significance of differences between treatment groups and controls.
Caption: Workflow for an in vivo study comparing antibiotic efficacy for induced arthritis.
Safety, Toxicity, and Withdrawal Periods
While effective, sulfonamides are not without risks. Potential toxicity includes kidney damage due to crystalluria (precipitation of acetylated metabolites), especially at higher doses or in cases of dehydration.[5][9] Prolonged administration may also lead to bone marrow suppression or interfere with blood clotting.[5][9]
Observing appropriate withdrawal periods is critical to prevent drug residues in poultry meat and eggs, which pose a risk to human health.[1][21] These periods can be lengthy and vary significantly between drugs and jurisdictions.
| Drug | Adverse Effects / Toxicity | Withdrawal Period (Meat) | Withdrawal Period (Eggs) | Source(s) |
| Sulfaquinoxaline | Kidney crystal deposition, depressed feed intake, blood clotting interference with prolonged high doses.[5] | ~10 days (general) | Not approved for layers producing eggs for human consumption.[22] | [5][23] |
| Sulfamethazine (B1682506) (Sulfadimidine) | Potential for bone marrow suppression, anemia.[9] | Manure: 18.2 days; Feathers: 97.0 days. Specific meat withdrawal varies. | Not approved for layers producing eggs for human consumption. | [9][24] |
| Sulfadiazine | General sulfonamide toxicities. | 4 - 7 days (for Intertrim-480 WS) | Not approved for layers producing eggs for human consumption. | [21][25][26] |
| Sulfamethoxazole | General sulfonamide toxicities. | Varies; can be lengthy. One study suggests up to 43 days for eggs. | Not approved for layers producing eggs for human consumption.[22] | [23] |
| Sulfamonomethoxine | General sulfonamide toxicities. | Muscle: 4 days; Liver: 10 days; Kidney: 12 days; Skin/Fat: 27 days. | Not approved for layers producing eggs for human consumption. | [27] |
| Table 4: Safety profile and withdrawal periods for selected sulfonamides. |
Mechanisms of Resistance
The widespread use of sulfonamides has led to the emergence of significant bacterial resistance.[28][29] The primary mechanism is the acquisition of genes (sul1, sul2, sul3) that encode for alternative, drug-resistant variants of the DHPS enzyme.[8][30] These variant enzymes have a low affinity for sulfonamides but can still bind effectively with PABA, allowing folic acid synthesis to continue despite the presence of the drug.[8][30] These resistance genes are often located on mobile genetic elements like plasmids, facilitating their horizontal transfer between bacteria.[8]
Caption: Horizontal transfer of plasmid-borne sulfonamide resistance genes via conjugation.
Conclusion
Sulfonamides remain a valuable class of antimicrobials for managing key bacterial and protozoal infections in poultry. Sulfaquinoxaline and sulfadimidine show good efficacy against both E. coli and coccidiosis. Potentiated sulfonamides, particularly sulfadiazine-trimethoprim and sulfamethoxazole-trimethoprim, offer a synergistic effect that is crucial for combating resistant bacterial strains.
However, the choice of a specific sulfonamide should be guided by pharmacokinetic data, target pathogen susceptibility, and a thorough consideration of safety profiles. The significant variation in withdrawal times and the growing prevalence of resistance underscore the need for prudent use, accurate diagnostics, and adherence to regulatory guidelines to preserve the efficacy of these drugs and ensure food safety.
References
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. usa-journals.com [usa-journals.com]
- 3. ldh.la.gov [ldh.la.gov]
- 4. scispace.com [scispace.com]
- 5. poultrydvm.com [poultrydvm.com]
- 6. nbinno.com [nbinno.com]
- 7. Dosage Optimisation of Trimethoprim and Sulfamethoxazole for the Treatment of an Avian Pathogenic Strain of Escherichia coli in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamides | Drugs | Various | Poultrymed [poultrymed.com]
- 10. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative evaluation of therapeutic efficacy of sulfadiazine-trimethoprim, oxytetracycline, enrofloxacin and florfenicol on Staphylococcus aureus-induced arthritis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabi.org [cabi.org]
- 17. History of the discovery of sulfaquinoxaline as a coccidiostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 21. hrpub.org [hrpub.org]
- 22. poultrydvm.com [poultrydvm.com]
- 23. backyardchickens.com [backyardchickens.com]
- 24. Residue accumulation, distribution, and withdrawal period of sulfamethazine and N-acetylsulfamethazine in poultry waste from broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. interchemie.com [interchemie.com]
- 27. Residue Depletion and Withdrawal Interval Estimations of Sulfamonomethoxine or Doxycycline Residues in Chinese Taihe Black-Bone Silky Fowls - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Survey on sulfonamide antibiotic-resistant genotype and phenotype of avian Escherichia coli in North China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sulfachloropyridazine (Sodium) in a Laboratory Setting
Essential guidance for the safe and compliant disposal of sulfachloropyridazine (B1682503) and its sodium salt, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents like sulfachloropyridazine (sodium) are paramount for laboratory safety and regulatory compliance. Adherence to established disposal protocols minimizes risks of environmental contamination and ensures a safe working environment. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of sulfachloropyridazine (sodium).
Waste Characterization and Regulatory Overview
Sulfachloropyridazine and its sodium salt are sulfonamide antibiotics. As with many pharmaceutical compounds, their disposal is subject to stringent environmental regulations. The primary governing body in the United States is the Environmental Protection Agency (EPA), which regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).
While sulfachloropyridazine may not be explicitly listed as a "P" or "U" hazardous waste under RCRA, it is prudent to manage it as a chemical waste requiring special disposal. Safety Data Sheets (SDS) for sulfachloropyridazine sodium consistently advise against disposal into drains and recommend using an approved waste disposal plant.[1] Therefore, it should be treated as, at minimum, a non-hazardous pharmaceutical waste that requires incineration.[2][3] State and local regulations may be more stringent than federal guidelines, and it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[1]
Summary of Disposal Procedures
The following table summarizes the key considerations and recommended actions for the disposal of sulfachloropyridazine (sodium).
| Consideration | Recommended Action | Rationale |
| Waste Classification | Treat as chemical waste. Consult your institution's EHS for specific hazardous or non-hazardous classification. | To ensure compliance with EPA and local regulations, preventing environmental contamination. |
| Containment (Solid Waste) | Collect in a designated, clearly labeled, and sealed hazardous waste container. | Prevents accidental exposure and ensures proper handling by waste management personnel. |
| Containment (Liquid Waste) | Collect solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. | Avoids potentially reactive mixtures and ensures proper disposal routing. |
| Disposal Method | Engage a licensed and reputable chemical waste management company for incineration.[4] | Incineration is the recommended method for destroying active pharmaceutical ingredients, ensuring they do not enter the environment.[2] |
| Drain Disposal | Prohibited. Do not empty into drains or sewers.[1] | Prevents the introduction of antibiotics into waterways, which can contribute to antibiotic resistance and harm aquatic life. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling the waste. | Minimizes the risk of skin and eye irritation, as indicated in the substance's hazard profile. |
Step-by-Step Disposal Protocol
The following protocol outlines the operational steps for the proper disposal of sulfachloropyridazine (sodium) in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing sulfachloropyridazine (sodium), including pure solid, stock solutions, and contaminated labware (e.g., weighing boats, pipette tips, gloves).
- Segregate sulfachloropyridazine waste from other waste streams at the point of generation. Do not mix with biological or radioactive waste unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection and Labeling:
- Solid Waste: Collect solid sulfachloropyridazine and contaminated materials in a designated, robust, and sealable container.
- Liquid Waste: Collect solutions containing sulfachloropyridazine in a compatible, leak-proof container.
- Label all waste containers clearly with "Hazardous Waste" (or as directed by your EHS department), the full chemical name ("Sulfachloropyridazine, sodium salt"), and the approximate quantity.
3. Waste Storage:
- Store the sealed waste containers in a designated satellite accumulation area (SAA) or central accumulation area, as defined by your facility's procedures.
- Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
4. Arrange for Disposal:
- Contact your institution's EHS department or the designated chemical waste coordinator to arrange for the pickup and disposal of the waste.
- Provide a complete and accurate description of the waste to the disposal personnel.
5. Documentation:
- Maintain a log of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of sulfachloropyridazine (sodium).
Figure 1. Disposal Workflow for Sulfachloropyridazine (Sodium)
References
Safeguarding Your Research: A Guide to Handling Sulfachloropyrazidine Sodium
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling and disposal of Sulfachloropyridazine sodium, a sulfonamide antimicrobial agent. Adherence to these protocols is critical for minimizing exposure risks and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Sulfachloropyridazine sodium is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Some sources also indicate a potential for allergic skin reactions or breathing difficulties upon inhalation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling Sulfachloropyridazine sodium:
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust or splashes of the chemical.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To protect against skin contact. Double gloving is recommended for handling hazardous drugs.[4][5] |
| Body Protection | Laboratory coat or an impervious/disposable gown | Gowns should be solid-front with long sleeves and tight-fitting cuffs to protect skin and clothing from contamination.[4][6] |
| Respiratory Protection | Use of a chemical fume hood or a suitable respirator | Required when there is a potential for dust generation or when working in an area with inadequate ventilation to minimize inhalation risks.[4][6] |
Operational Protocols: A Step-by-Step Approach
Strict adherence to the following operational and disposal plans is essential to ensure safety and prevent contamination.
Experimental Workflow for Handling Sulfachloropyridazine Sodium
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
